Methyl 2-amino-6-iodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-6-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLALCEBDEFFUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147494-20-0 | |
| Record name | methyl 2-amino-6-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-amino-6-iodobenzoate CAS number 147494-20-0
An In-Depth Technical Guide to Methyl 2-amino-6-iodobenzoate
This guide provides a comprehensive technical overview of this compound (CAS No. 147494-20-0), a pivotal building block in modern synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, and core reactivity, with a focus on its application in the construction of complex heterocyclic scaffolds relevant to drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile reagent.
Core Chemical Identity and Properties
This compound is a substituted anthranilate ester. The strategic placement of the amino, iodo, and methyl ester groups on the benzene ring imparts a unique reactivity profile, making it a highly valuable precursor for sophisticated chemical transformations. The iodine atom, in particular, serves as a reactive handle for a multitude of cross-coupling reactions, while the ortho-amino group is perfectly positioned for subsequent intramolecular cyclizations.
Physicochemical and Spectroscopic Data
Precise characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. Researchers should always verify the identity and purity of their materials using standard analytical techniques such as NMR, IR, and Mass Spectrometry before use.
| Property | Value | Source |
| CAS Number | 147494-20-0 | [1] |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [1] |
| MDL Number | MFCD16036889 | [1] |
| Synonyms | Not widely available | N/A |
| Appearance | Varies by supplier; typically a solid | |
| Storage | Store at 2-8°C, in a cool, dark place | [2][3] |
Synthesis and Reactivity: A Gateway to Heterocycles
The true value of this compound lies in its synthetic utility. While its direct synthesis is not extensively detailed in readily available literature, it can be prepared through established methods of aromatic iodination of the corresponding anthranilate precursor. Its primary application, however, is as a starting material for constructing more complex molecules.
The Cornerstone of Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This reactivity makes 2-iodoanilines, such as the title compound, indispensable in modern organic synthesis.[4][5]
Benzoxazinones are a class of heterocyclic compounds with a wide range of biological activities, including antibacterial and antifungal properties.[4][6] this compound is an ideal substrate for palladium-catalyzed carbonylative annulation reactions. In this process, the substrate reacts with a coupling partner (e.g., an acid anhydride or aryl iodide) under a carbon monoxide atmosphere.[6][7]
The reaction proceeds through a well-established catalytic cycle, which is a self-validating system of sequential, repeatable steps.
Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Carbonylative Annulation
Caption: Palladium-catalyzed carbonylative annulation cycle.
Field-Proven Protocol: Synthesis of 2-Alkylbenzoxazinones
This protocol is adapted from a highly efficient heterogeneous palladium-catalyzed carbonylative annulation of 2-iodoanilines with acid anhydrides.[7] The use of a supported catalyst simplifies purification and allows for catalyst recycling, addressing common challenges of palladium contamination in the final product.[4]
-
Reactor Setup: To a dry Schlenk tube under an inert atmosphere, add the 2-iodoaniline substrate (e.g., this compound, 1.0 mmol), the acid anhydride (1.5 mmol), the heterogeneous palladium catalyst (e.g., 2P-MCM-41-PdCl₂, specified mol%), and the solvent (e.g., Toluene, 5 mL).
-
Base Addition: Add the base, N,N-diisopropylethylamine (DiPEA, 2.0 mmol), to the reaction mixture.
-
Carbonylation: Purge the tube with carbon monoxide (CO) gas, and then pressurize the reactor to the desired pressure (e.g., 2-5 bar).[4][7]
-
Reaction: Heat the mixture to the specified temperature (e.g., 100-110 °C) and stir for the required time (typically 12-24 hours).[4][7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and vent the CO pressure safely in a fume hood. Filter the reaction mixture to recover the heterogeneous catalyst. The filtrate is then concentrated under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the desired 2-alkylbenzoxazinone. The recovered catalyst can be washed, dried, and reused for subsequent runs.[7]
The Heck reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and alkenes.[5] 2-Iodoanilines are excellent substrates for this transformation, leading to 2-alkenylanilines, which are valuable precursors for other important heterocycles like indoles and quinolines.[5] A significant advantage is the development of ligand-free protocols, which simplifies the catalytic system and moves it closer to industrial applicability.[5]
Diagram: Experimental Workflow for a Ligand-Free Heck Reaction
Sources
- 1. 147494-20-0|this compound|BLD Pharm [bldpharm.com]
- 2. 6-Amino-2-iodo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. Recyclable Heterogeneous Palladium-Catalyzed Carbonylative Cyclization of 2-Iodoanilines with Aryl Iodides Leading to 2-Arylbenzoxazinones [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Methyl 2-amino-6-iodobenzoate synthesis protocol
An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-6-iodobenzoate
Introduction
This compound is a valuable substituted anthranilate derivative that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amine, an ester, and an iodine atom on the aromatic ring, makes it a versatile precursor for the synthesis of complex heterocyclic compounds and pharmacologically active molecules. The strategic placement of the iodine atom at the C6 position, ortho to the amine, allows for its use in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity. This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the underlying chemical principles, experimental causality, and robust, self-validating methodologies suitable for researchers in drug development and chemical synthesis.
Synthetic Strategy: A Regioselective Approach
The synthesis of this compound presents a significant regiochemical challenge. Direct electrophilic iodination of methyl anthranilate is not a viable strategy because the strongly activating and ortho-, para-directing amino group would favor iodination at the C5 (para) and C3 (ortho) positions.[1] To achieve the desired C6-iodination, a more sophisticated, multi-step approach is required.
The most reliable and regioselective strategy involves a two-stage process:
-
Synthesis of the Precursor Acid: Preparation of 2-amino-6-iodobenzoic acid. This is the key step for establishing the correct substitution pattern. While a Sandmeyer reaction on an appropriately substituted precursor is a possibility, a more modern and highly regioselective method is the Directed ortho-Metalation (DoM) of a protected anthranilic acid.[2][3][4][5]
-
Esterification: Conversion of the synthesized 2-amino-6-iodobenzoic acid to its corresponding methyl ester via Fischer esterification .[6][7]
This guide will detail the protocol based on this robust DoM and esterification workflow.
Part 1: Synthesis of 2-Amino-6-iodobenzoic Acid via Directed ortho-Metalation
The core of this synthesis lies in the use of a Directed Metalating Group (DMG) to force deprotonation at a specific, sterically hindered position. In this case, we will protect the C2-amino group as a pivaloyl amide. This bulky amide group serves two critical functions: it prevents the acidic N-H proton from interfering with the strong base, and it directs the organolithium base to deprotonate the adjacent C6 position.
Mechanism: Directed ortho-Metalation
The reaction proceeds through the following key steps:
-
Protection: The amine of 2-aminobenzoic acid is acylated with pivaloyl chloride to form the bulky amide.
-
Directed Lithiation: The amide acts as a DMG. A strong, hindered base like sec-butyllithium (s-BuLi) coordinates to the carbonyl oxygen of the amide and selectively removes a proton from the adjacent C6 position, forming an aryllithium intermediate.
-
Iodination: The aryllithium species, a potent nucleophile, is quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom regioselectively at the C6 position.
-
Deprotection: The pivaloyl protecting group is removed under harsh basic or acidic conditions to reveal the free amine, yielding the target 2-amino-6-iodobenzoic acid.
Caption: Workflow for the synthesis of 2-amino-6-iodobenzoic acid.
Experimental Protocol: 2-Amino-6-iodobenzoic Acid
Safety Precautions:
-
Organolithium reagents like s-BuLi are pyrophoric and react violently with water. Handle under an inert atmosphere (Nitrogen or Argon) using syringe techniques.[8]
-
Concentrated acids (HCl) and pivaloyl chloride are highly corrosive and toxic. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Iodine is toxic and can cause stains. Handle with care.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminobenzoic Acid | 137.14 | 5.00 g | 36.46 |
| Pivaloyl Chloride | 120.58 | 5.28 g (5.50 mL) | 43.75 |
| Pyridine | 79.10 | 15 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | 62.5 mL | 87.5 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |
| Iodine (I₂) | 253.81 | 11.06 g | 43.57 |
| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Step-by-Step Methodology:
-
Protection of the Amine:
-
To a stirred solution of 2-aminobenzoic acid (5.00 g, 36.46 mmol) in pyridine (15 mL) and diethyl ether (100 mL) in a 250 mL round-bottom flask, add pivaloyl chloride (5.50 mL, 43.75 mmol) dropwise at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 150 mL of 2 M HCl and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-pivaloyl-2-aminobenzoic acid as a white solid. Verify purity by TLC.
-
-
Directed ortho-Metalation and Iodination:
-
Setup: Assemble a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve the N-pivaloyl-2-aminobenzoic acid (assuming quantitative yield from the previous step, ~8.0 g, 36.46 mmol) in 200 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.4 M solution, 62.5 mL, 87.5 mmol, 2.4 equivalents) via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn deep red or brown.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
In a separate flask, dissolve iodine (11.06 g, 43.57 mmol) in 50 mL of anhydrous THF.
-
Add the iodine solution dropwise to the aryllithium solution at -78 °C. The deep color of the aryllithium should dissipate.
-
Stir for an additional hour at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding 50 mL of a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Acidify the mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-pivaloyl-2-amino-6-iodobenzoic acid.
-
-
Deprotection:
-
Transfer the crude protected acid to a 250 mL round-bottom flask. Add 50 mL of concentrated HCl.
-
Heat the mixture to reflux (approx. 110 °C) for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath. Carefully neutralize the solution to pH ~7-8 with a concentrated NaOH solution.
-
Re-acidify the solution to pH ~4-5 with glacial acetic acid. The product, 2-amino-6-iodobenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Part 2: Fischer Esterification to this compound
With the key precursor in hand, the final step is a classic Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium toward the formation of the ester product.[7]
Mechanism: Fischer Esterification
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Experimental Protocol: this compound
Safety Precautions:
-
Methanol is flammable and toxic. Concentrated sulfuric acid is extremely corrosive. Perform all operations in a fume hood and wear appropriate PPE.[9][10]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-6-iodobenzoic Acid | 263.04 | 5.00 g | 19.01 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | ~37 |
| Saturated Sodium Bicarbonate Sol. | 84.01 | ~100 mL | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, suspend 2-amino-6-iodobenzoic acid (5.00 g, 19.01 mmol) in methanol (100 mL).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) for 6-8 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the starting carboxylic acid.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and carefully transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases), and finally with brine (1 x 50 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can yield the pure product.
-
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
-
FT-IR Spectroscopy: To identify key functional groups (amine N-H, ester C=O).
References
- BenchChem. (2025). Handling and safety precautions for iodine monochloride.
- New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride.
- Thermo Fisher Scientific. (n.d.).
- Loba Chemie. (n.d.). Iodine Monochloride for Synthesis.
- Oxford Lab Fine Chem. (n.d.).
- Trammell, G. L. (1987). Iodination of Aniline.
- Texium. (2018).
- Brainly.in. (2019). Reaction mechanism of anthranilic acid to o-iodobenzoic acid.
- BenchChem. (2025).
- Scribd. (n.d.).
- University of Central Arkansas. (n.d.).
- ResearchGate. (n.d.). Iodine(III)
- Chegg.com. (2021). Solved Part A: Sandmeyer Reaction: Synthesis of 2-Iodobenzoic Acid.
- ChemicalBook. (n.d.).
- BenchChem. (n.d.).
Sources
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- 5. Solved Part A: Sandmeyer Reaction: Synthesis of | Chegg.com [chegg.com]
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- 11. oxfordlabchem.com [oxfordlabchem.com]
Methyl 2-amino-6-iodobenzoate solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-amino-6-iodobenzoate
Introduction
This compound (CAS No. 147494-20-0) is a halogenated and aminated aromatic ester that serves as a critical building block in modern organic synthesis. Its unique substitution pattern makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and fine chemicals. An exhaustive understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic. For the researcher, it dictates the choice of reaction solvents and purification strategies. For the drug development professional, it is a cornerstone of preformulation studies, directly impacting formulation design, shelf-life prediction, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-proven analysis of the solubility and stability of this compound. Moving beyond a simple recitation of data, we delve into the causality behind its behavior, offering robust experimental protocols that are designed to be self-validating. This document is intended to empower scientists to handle, formulate, and analyze this compound with confidence and technical precision.
Physicochemical Profile
A foundational understanding of a compound's intrinsic properties is essential before exploring its behavior in solution or under stress. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 147494-20-0 | [1] |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [1] |
| Appearance | Solid (Typical) | |
| SMILES | O=C(OC)C1=C(I)C=CC=C1N | [1] |
| Storage | Store at 2-8°C, keep in dark place, inert atmosphere |
Solubility Characteristics
The solubility of an intermediate dictates its reaction kinetics, purification efficiency, and ease of formulation. This compound, possessing both a polar amino group and a nonpolar iodinated benzene ring, exhibits nuanced solubility behavior.
Qualitative and Quantitative Solubility
Based on the behavior of structurally similar compounds like methyl 2-iodobenzoate and various aminobenzoates, a general solubility profile can be predicted and must be confirmed experimentally. The compound is expected to be poorly soluble in water due to the hydrophobic nature of the iodobenzene moiety.[2][3][4] Conversely, it is anticipated to be soluble in a range of common organic solvents.
Table 2: Predicted and Reported Solubility of this compound and Analogs
| Solvent | Predicted Solubility of this compound | Rationale / Analog Data |
| Water | Poorly Soluble / Insoluble | Methyl 2-iodobenzoate is insoluble in water.[3][4] Methyl aminobenzoates are slightly soluble.[5][6] The large, hydrophobic iodine atom is expected to dominate, leading to low aqueous solubility. |
| Methanol / Ethanol | Soluble | The polar amino and ester groups can hydrogen bond with protic solvents. Methyl 2-iodobenzoate is soluble in alcohol.[3][4] |
| Dichloromethane | Soluble | A common solvent for organic compounds of intermediate polarity. Methyl 2-iodobenzoate is soluble in dichloromethane.[7] |
| Diethyl Ether | Soluble | Methyl 2-iodobenzoate is soluble in ether.[3][4][7] |
| Benzene | Soluble | Methyl 2-iodobenzoate is soluble in benzene.[3][4] |
Note: Quantitative solubility data for this compound is not widely published and should be determined experimentally.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Causality Behind the Protocol:
-
Excess Solid: Ensures that the solution reaches saturation, the fundamental principle of equilibrium solubility.
-
Extended Equilibration (24-48h): Guarantees that the dissolution process has reached a true thermodynamic equilibrium, accounting for potentially slow dissolution kinetics or polymorphic transitions.
-
Temperature Control: Solubility is highly temperature-dependent; maintaining a constant temperature is critical for reproducibility.
-
Filtration: A 0.45 µm filter is used to remove all undissolved solid particles, ensuring that the analyzed sample represents only the solubilized compound. Syringe material (e.g., PTFE) should be chosen to minimize analyte adsorption.
-
HPLC Quantification: Provides the sensitivity and specificity required for accurate concentration measurement against a calibrated standard curve.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours.
-
Sample Extraction: After equilibration, allow the vials to stand for at least 2 hours to let undissolved solids settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the sample by a validated HPLC-UV method (see Section 4.3). Calculate the original concentration in the solvent by accounting for the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Stability Profile
Understanding a compound's stability is critical for defining storage conditions, predicting shelf-life, and identifying potential degradants that may pose safety risks. The stability of this compound is governed by its functional groups: the ester, the aromatic amine, and the carbon-iodine bond.
Chemical Stability and Degradation Pathways
-
Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis will yield 2-amino-6-iodobenzoic acid and methanol. Base-mediated hydrolysis (saponification) will yield the corresponding carboxylate salt. The amino group itself is generally stable to hydrolysis but can influence the reactivity of the ester. The stability of amino acids in solution is known to be pH-dependent.[8][9]
-
Oxidative Stability: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored degradants (nitroso, nitro compounds) or polymerization. Contact with strong oxidizing agents should be avoided.[6][10]
-
Photostability: Aromatic iodo compounds and aromatic amines are known chromophores that can absorb UV light, leading to photodegradation.[11] As outlined in ICH Q1B guidelines, photostability testing is crucial.[12] Studies on the related Methyl 2-aminobenzoate show it undergoes photodegradation, which is accelerated by radical initiators.[13] Degradation may involve deiodination or oxidation of the amino group.
-
Thermal Stability: In the absence of specific TGA/DSC data, thermal stability must be assessed experimentally. Decomposition upon heating is expected, potentially involving decarboxylation, deamination, or other complex fragmentation.[14] Studies on similar aminobenzoic acids provide a framework for what to expect.[15]
Table 3: Summary of Stability and Potential Degradation
| Condition | Potential Degradation Pathway | Primary Degradation Product(s) |
| Acidic pH | Ester Hydrolysis | 2-Amino-6-iodobenzoic acid |
| Basic pH | Ester Hydrolysis (Saponification) | 2-Amino-6-iodobenzoate salt |
| Oxidative (e.g., H₂O₂) | Oxidation of Amino Group | Nitroso, Nitro derivatives, colored polymers |
| Photolytic (UV/Vis Light) | Photodecomposition | Deiodinated species, oxidized species |
| Thermal (Heat) | Thermal Decomposition | Decarboxylation, deamination products |
Predicted Degradation Pathways Diagram
Caption: Predicted major degradation pathways for the compound.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Causality Behind the Protocol:
-
Stress Conditions: The conditions (acid, base, peroxide, heat, light) are chosen based on ICH guidelines to mimic potential storage and handling excursions and to probe the lability of the compound's functional groups.
-
Control Sample: An unstressed sample is crucial to differentiate actual degradation from artifacts of the sample preparation or analysis.
-
Time Points: Multiple time points allow for an understanding of the degradation kinetics.
-
Stability-Indicating Method: The core of the study is the use of an analytical method (typically HPLC) that can separate the intact parent compound from all significant degradation products, ensuring that the assay for the parent drug is not compromised by co-eluting impurities.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60 °C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal: Heat the stock solution at 60 °C.
-
Photolytic: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A dark control sample should be stored alongside.
-
-
Sampling: Withdraw aliquots at initial, 2, 4, 8, and 24-hour time points.
-
Neutralization: For acid and base samples, neutralize the aliquot before analysis.
-
Analysis: Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of stressed samples to the control. Assess for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Peak purity analysis (e.g., using a Diode Array Detector) should be performed to ensure the parent peak is spectrally pure at all time points.
Analytical Methodologies for Quantification
Accurate quantification is essential for both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the most common and robust technique for analyzing this compound.[16]
Table 4: Typical Starting Conditions for HPLC Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | A gradient elution (e.g., 30% B to 90% B over 15 min) is effective for separating the parent from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~254 nm or 280 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |
Other Techniques
-
Gas Chromatography (GC): Suitable if the compound is thermally stable and sufficiently volatile. May require derivatization.[17]
-
Quantitative NMR (qNMR): Can be used as a primary method for determining purity against a certified internal standard without the need for a reference standard of the analyte itself.[17]
Recommended Handling and Storage
Based on the compound's stability profile, the following handling and storage procedures are recommended to maintain its integrity.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to minimize potential degradation.
-
Light Protection: Protect from light to prevent photolytic decomposition. Use amber vials or store in a dark place.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent chemical degradation.[6][10]
Conclusion
This compound is an intermediate with a predictable yet sensitive stability and solubility profile. Its low aqueous solubility and good solubility in common organic solvents are defining characteristics for its use in synthesis. The primary stability concerns stem from the potential for hydrolysis of the ester group, oxidation of the amino moiety, and photosensitivity.
The successful use of this compound in research and development hinges on the principles outlined in this guide. Experimental determination of its solubility in specific solvent systems and a thorough forced degradation study are not optional—they are essential steps for ensuring reproducible results, developing robust processes, and guaranteeing the quality and safety of downstream products. By applying the methodologies described herein, scientists can confidently characterize and control the behavior of this compound in their applications.
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Lanzafame, G. M., et al. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. (2017-04-12). PubMed. Available from: [Link]
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Kato, H., et al. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). PubMed. Available from: [Link]
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An In-Depth Technical Guide to the Safe Handling and Use of Methyl 2-amino-6-iodobenzoate
Abstract
Methyl 2-amino-6-iodobenzoate is a valuable substituted anthranilate intermediate, finding increasing application in the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. Its unique trifunctional nature, possessing amino, iodo, and ester moieties, offers a versatile platform for molecular elaboration. However, this reactivity profile also necessitates a thorough understanding of its associated hazards and the implementation of robust handling protocols to ensure operator safety and experimental integrity. This guide provides a comprehensive overview of the chemical properties, potential hazards, and detailed protocols for the safe handling, use, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this and structurally related compounds in a laboratory setting.
Understanding the Molecule: Physicochemical Properties and Reactivity Profile
A foundational element of safe chemical handling is a deep understanding of the substance's intrinsic properties. This compound (CAS No. 147494-20-0) is a solid at room temperature with a molecular formula of C₈H₈INO₂ and a molecular weight of 277.06 g/mol .[1]
| Property | Value | Source |
| CAS Number | 147494-20-0 | [1] |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [1] |
| Appearance | Solid | N/A |
| Storage Temperature | 2-8°C is recommended for long-term storage. | [2] |
The reactivity of this compound is primarily dictated by its three functional groups:
-
The Aryl Iodide: The carbon-iodine bond is the most labile site for many synthetic transformations. Aryl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This high reactivity allows for selective functionalization at this position.[5] The C-I bond is weaker than C-Br or C-Cl bonds, facilitating oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling catalytic cycles.[6]
-
The Aniline-type Amino Group: The electron-donating amino group can influence the reactivity of the aromatic ring and serves as a nucleophile. It can undergo acylation, alkylation, and diazotization reactions. The presence of this group is also key to its use in the synthesis of heterocyclic compounds like quinazolinones.[7]
-
The Methyl Ester: The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, which is a critical consideration during reaction work-up and purification.[3] It can also be a site for other transformations such as amidation or reduction.
Understanding this reactivity is paramount. For instance, the propensity of the aryl iodide to undergo palladium-catalyzed coupling means that inadvertent contact with catalytic amounts of palladium and a suitable coupling partner could initiate an unintended reaction. Similarly, the basicity of the amino group means it will react with acids, and its nucleophilicity makes it reactive towards various electrophiles.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as an irritant. The primary hazards are associated with eye and skin contact, and potentially respiratory irritation if inhaled as a dust.[8] A thorough risk assessment should be conducted before any new experimental procedure is undertaken.
Mechanism of Irritation
Halogenated aromatic hydrocarbons, as a class, are known to cause irritation to the skin, eyes, and mucous membranes.[7] The irritant effect is often linked to their ability to interact with biological macromolecules. These compounds are lipophilic and can penetrate the outer layers of the skin and mucous membranes. Once absorbed, they can disrupt cell membranes and react with proteins and other cellular components, triggering an inflammatory response that manifests as irritation, redness, and discomfort. While the specific toxicological properties of this compound have not been fully investigated, its structural alerts (an aniline derivative and a halogenated aromatic) warrant a cautious approach.[5]
Logical Workflow for Chemical Safety Assessment
Before handling this compound, a systematic safety assessment is crucial. The following workflow provides a self-validating system for ensuring laboratory safety.
Caption: A step-by-step workflow for a typical Sonogashira cross-coupling reaction.
Detailed Step-by-Step Methodology
-
Preparation (Self-Validating Inert Atmosphere):
-
Place a magnetic stir bar into a two-necked Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This step is critical as palladium(0) species are oxygen-sensitive, and moisture can interfere with the reaction. [8] * Once cool, quickly weigh and add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and the copper co-catalyst (e.g., CuI, 0.04 eq) to the flask. [5] * Seal the flask and perform three cycles of evacuating the flask and backfilling with inert gas. This ensures the reaction atmosphere is free of oxygen, which can deactivate the catalyst. [8]
-
-
Reaction Execution:
-
Add anhydrous, degassed solvent (e.g., THF) via syringe. The solvent must be free of water and oxygen.
-
Add the base (e.g., triethylamine, 2.0 eq) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 eq). [5] * Immerse the flask in a pre-heated oil bath and stir the reaction mixture at the desired temperature (e.g., 40-60°C).
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification (Quenching and Isolation):
-
Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching: Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. [5]This step deactivates any remaining reactive species.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine to remove the base and inorganic salts. [8] * Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired compound. [8]
-
Emergency Procedures: Being Prepared
Spills
-
Minor Spill: For a small spill, ensure the area is well-ventilated (in a fume hood). Absorb the spill with an inert material (e.g., sand, vermiculite). [5]Collect the contaminated material in a sealed container for proper disposal.
-
Major Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8][9]Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. [8][9]Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. [9]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. [8]Seek immediate medical attention.
Waste Disposal
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collect all waste containing this compound and other halogenated compounds in a designated, properly labeled hazardous waste container for halogenated organic waste.
-
Do not mix incompatible waste streams.
-
Waste containing palladium and other heavy metals should be segregated into a separate waste container for heavy metal waste.
Conclusion
This compound is a potent synthetic building block, but its utility is matched by its potential hazards. A safety-first mindset, grounded in a thorough understanding of the compound's reactivity and hazards, is essential. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to best practices in handling, storage, and disposal, researchers can confidently and safely leverage the synthetic potential of this versatile molecule. The protocols and workflows described herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity in the laboratory.
References
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Osarumwense, P. (2025). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [5][8]oxazin-4-one.
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Methyl 2-amino-6-iodobenzoate: A Technical Guide to Commercial Availability, Synthesis, and Application in Targeted Protein Degradation
Abstract
This technical guide provides an in-depth analysis of Methyl 2-amino-6-iodobenzoate (CAS No. 147494-20-0), a specialized chemical building block gaining prominence in advanced pharmaceutical research. The document details its chemical identity, commercial availability, a proposed synthetic route based on established chemical principles, and state-of-the-art analytical methodologies for quality control. A significant focus is placed on its primary application as a versatile intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary modality in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction: A Niche Building Block for Advanced Therapeutics
This compound is a substituted anthranilate ester distinguished by the presence of an iodine atom ortho to the amine. This unique trifunctional arrangement—an aniline, a methyl ester, and a reactive aryl iodide—makes it an exceptionally valuable scaffold in medicinal chemistry. While structurally simple, its true potential is realized in complex molecule synthesis where precise, regioselective functionalization is paramount.
The aryl iodide moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. The amine and ester groups provide orthogonal points for modification, such as amide bond formation or hydrolysis and subsequent derivatization. This versatility has positioned this compound as a key intermediate in the burgeoning field of targeted protein degradation, particularly in the rational design of PROTACs.[1][2] This guide offers a comprehensive overview of its commercial landscape and technical considerations for its use.
Chemical Identity and Physicochemical Properties
Properly identifying a chemical reagent is the foundation of reproducible science. The key identifiers and computed physicochemical properties for this compound are summarized below. It is important to note that while experimental data for this specific isomer is not widely published, computed properties provide reliable estimates for experimental design.
| Property | Value | Reference |
| CAS Number | 147494-20-0 | [3][4] |
| Molecular Formula | C₈H₈INO₂ | [4][5] |
| Molecular Weight | 277.06 g/mol | [4][5] |
| Synonyms | Methyl 6-iodoanthranilate | [4] |
| XLogP3 (Computed) | 2.3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
For context, a related isomer, Methyl 2-amino-5-iodobenzoate (CAS 77317-55-6), has a reported melting point of 85°C and a boiling point of 335.9°C, suggesting the title compound is likely a solid at room temperature.[6]
Commercial Availability
This compound is available from specialized chemical suppliers catering to the research and development market. Availability is typically in research quantities, with options for scale-up synthesis upon request. Researchers should always procure a certificate of analysis (CoA) to verify the identity and purity of the material.
| Supplier / Platform | CAS Number | Typical Purity | Available Quantities |
| BLD Pharm | 147494-20-0 | >95% (typical) | Gram to Kilogram |
| ChemicalBook | 147494-20-0 | Varies | Varies by Lister |
| Echemi | 147494-20-0 | Varies | Varies by Lister |
Note: Purity and available quantities are subject to batch variation and should be confirmed directly with the supplier at the time of inquiry.
Synthesis and Manufacturing Pathway
While specific proprietary manufacturing processes may vary, a chemically sound and logical synthetic route to this compound can be proposed based on fundamental organic reactions, such as the Sandmeyer reaction, which is a cornerstone for introducing halides onto an aromatic ring via a diazonium salt intermediate.[7]
A plausible multi-step synthesis starting from commercially available 2-amino-6-nitrobenzoic acid is outlined below. This approach offers good regiochemical control.
Proposed Synthetic Protocol:
-
Step 1: Fischer Esterification: 2-amino-6-nitrobenzoic acid is esterified to its methyl ester. The acid is dissolved in excess methanol with a catalytic amount of strong acid (e.g., concentrated sulfuric acid) and heated to reflux. The reaction is monitored by TLC until the starting material is consumed.
-
Step 2: Reduction of Nitro Group: The resulting methyl 2-amino-6-nitrobenzoate is subjected to a selective reduction of the nitro group. Common reagents for this transformation include catalytic hydrogenation (H₂ gas with a Palladium catalyst) or chemical reduction using agents like tin(II) chloride (SnCl₂) in an acidic medium. This yields methyl 2,6-diaminobenzoate.
-
Step 3: Selective Diazotization and Iodination (Sandmeyer Reaction): This is the critical step requiring careful control of stoichiometry. The methyl 2,6-diaminobenzoate is dissolved in a cold, aqueous acidic solution (e.g., H₂SO₄ or HCl). One equivalent of sodium nitrite (NaNO₂) solution is added slowly at 0-5°C to selectively diazotize one of the two amino groups. The resulting diazonium salt solution is then added to a solution of potassium iodide (KI), causing the displacement of the diazonium group with iodine and the release of nitrogen gas.
-
Step 4: Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by a brine wash. The final product is purified by column chromatography on silica gel.
Core Application: A Versatile Building Block for PROTACs
The most compelling application for this compound in modern drug discovery is its use as a scaffold for synthesizing PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by recruiting an E3 ubiquitin ligase to it.[2][8]
A PROTAC molecule consists of three key components:
-
A ligand for the Protein of Interest (POI).
-
A ligand for an E3 Ubiquitin Ligase (e.g., Cereblon or VHL).
-
A chemical linker that connects the two ligands.
This compound is an ideal starting point for constructing either the POI ligand or the linker assembly.
-
The Aryl Iodide Handle: This is the most synthetically valuable feature. It readily participates in palladium-catalyzed cross-coupling reactions. A researcher can use a Suzuki coupling to attach a boronic acid-containing fragment or a Sonogashira coupling to add a terminal alkyne, rapidly building molecular complexity. This is a field-proven method for constructing the core of many small-molecule kinase inhibitors, which are often used as POI ligands.[9]
-
The Amine Handle: The -NH₂ group can be easily acylated to form amide bonds, a common strategy for attaching the linker component to the POI ligand.
-
The Ester Handle: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another attachment point for linker chemistry, or it can be reduced to an alcohol for further derivatization.
Quality Control and Analytical Methodology
Ensuring the purity of starting materials is critical for the success of multi-step synthetic campaigns and for generating reliable biological data. The purity of this compound can be rigorously assessed using standard analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the gold standard.
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol describes a robust method for determining the purity of this compound and separating it from potential process impurities, such as unreacted starting materials or isomeric byproducts.
1. Instrumentation & Conditions:
-
System: HPLC with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like the analyte.
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v), with 0.1% formic acid. Causality: Acetonitrile is a common organic modifier. Formic acid is added to acidify the mobile phase, ensuring the amine is protonated and yields sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Causality: This wavelength is commonly used for aromatic compounds which exhibit strong UV absorbance.
-
Injection Volume: 10 µL.
2. Standard & Sample Preparation:
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.
3. Analysis:
-
Inject the standard and sample solutions.
-
The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
As a professional-grade laboratory chemical, this compound must be handled with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
-
General Hazards: GHS classifications for this compound indicate it may be harmful if swallowed.[4] Like many aryl halides and anilines, it should be considered an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate whose commercial availability is tailored to the needs of the pharmaceutical research and development sector. Its unique trifunctional nature makes it a powerful tool for constructing complex molecular architectures. While its synthesis requires careful control of classical organic reactions, its true value is demonstrated in its application as a versatile building block for PROTACs and other advanced therapeutics. Adherence to rigorous analytical quality control and safe handling practices is essential for its successful application in the laboratory. As targeted protein degradation continues to evolve, the demand for specialized building blocks like this compound is poised to grow, making it a compound of significant interest to the drug discovery community.
References
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Urbányi, T., & Budavari, S. (1969). New infrared technique for the determination of impurity in substituted anthranilic acid: effect of ortho substitution on the aromatic acid carbonyl band. Journal of Pharmaceutical Sciences, 58(7), 905-7. [Link]
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Samrat Remedies Limited. Methyl 2-Iodobenzoate. [Link]
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Schott, H. H., Langenbach-Schmidt, D., & Zinke, K. (1982). Determination of anthranilate, 3-hydroxyanthranilate and 2,3-dihydroxybenzoate in the enzyme assay of anthranilate hydroxylase by thin-layer and high-performance liquid chromatography. Journal of Chromatography A, 245(1), 85–91. [Link]
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Semantic Scholar. Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring Methyl 2-Iodobenzoate: Properties, Applications, and Sourcing Insights. [Link]
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Foreword: Unlocking Synthetic Potential at the Ortho Position
An In-depth Technical Guide to the Reactivity of the C-I Bond in Methyl 2-amino-6-iodobenzoate
This compound is a deceptively simple molecule that holds significant strategic value for synthetic chemists, particularly in the fields of pharmaceutical and materials science. Its architecture, featuring an aniline, a methyl ester, and an iodine atom locked in a sterically demanding 1,2,6-substitution pattern, presents both unique challenges and opportunities. The focal point of its synthetic utility is the carbon-iodine (C-I) bond. Aryl iodides are among the most reactive electrophiles in transition metal-catalyzed cross-coupling reactions, and the C-I bond in this specific scaffold serves as a versatile handle for molecular elaboration.
This guide provides an in-depth exploration of the reactivity of this C-I bond. We will move beyond simple reaction schemes to dissect the underlying principles that govern its behavior in key transformations. By understanding the interplay of electronic effects, steric hindrance, and catalyst-ligand interactions, researchers can harness the full potential of this valuable building block. This document is designed for professionals in drug development and chemical research, offering field-proven insights and detailed protocols to accelerate innovation.
The Molecule at a Glance: Electronic and Steric Landscape
The reactivity of the C-I bond in this compound is not considered in isolation. It is profoundly influenced by its neighboring functional groups: the electron-donating amino (-NH₂) group and the electron-withdrawing methyl ester (-CO₂Me) group.
-
Electronic Influence : The amino group at the C2 position is a powerful electron-donating group, increasing the electron density of the aromatic ring through resonance. This effect, however, can be counteracted by the electron-withdrawing nature of the iodine and the methyl ester. The primary consequence for the C-I bond is that oxidative addition to a low-valent metal catalyst (the first step in most cross-coupling reactions) is exceptionally facile. The C-I bond is inherently weaker and more polarized than C-Br or C-Cl bonds, making it the preferred site for such reactions.
-
Steric Hindrance : The placement of substituents at both positions flanking the iodine atom (an ortho effect) creates a sterically congested environment.[1][2] This can influence the rate and efficiency of catalytic reactions by hindering the approach of the bulky metal-ligand complex to the C-I bond.[1] Consequently, the selection of an appropriate ligand—one that is not only effective at promoting the desired transformation but also has a suitable steric profile—is of paramount importance.
A common synthetic route to access similar iodinated anthranilates involves a diazotization-iodination sequence starting from the corresponding amine. For instance, methyl 2-aminobenzoate can be converted to methyl 2-iodobenzoate via a diazonium salt intermediate, which is then displaced by iodide.[3] A similar strategy can be envisioned for the synthesis of the title compound from 2,6-diaminobenzoic acid derivatives. An alternative approach involves the esterification of the parent 2-amino-6-iodobenzoic acid.[4]
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-I Functionalization
The C-I bond is an ideal electrophilic partner in a host of palladium-catalyzed cross-coupling reactions. These transformations form the cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks under mild conditions.[5] We will now explore the application of this compound in the most pivotal of these reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most powerful methods for creating biaryl structures.[6][7] For this compound, this reaction allows for the direct installation of an aryl or vinyl substituent at the C6 position.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.
-
Catalyst : A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, it is often more convenient and efficient to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).
-
Ligand : Phosphine ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich monophosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with a large bite angle (e.g., dppf) are often superior.
-
Base : A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous/organic solvent mixture.[6]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophile |
| Boron Reagent | Arylboronic acid or pinacol ester | Nucleophile source |
| Pd Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Catalyst precursor |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates boron reagent |
| Solvent | 1,4-Dioxane/H₂O or DMF | Solubilizes reactants |
| Temperature | 80-110 °C | Provides activation energy |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Reaction : Heat the mixture to the desired temperature (e.g., 95 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.[6]
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9] This reaction is exceptionally valuable for synthesizing precursors to conjugated materials and complex pharmaceutical intermediates.[10] It typically employs a dual catalytic system of palladium and copper(I).[11]
Causality Behind Experimental Choices:
-
Palladium Catalyst : As with other cross-couplings, a Pd(0) species is the active catalyst, responsible for the oxidative addition of the C-I bond.
-
Copper(I) Co-catalyst : The role of the copper salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, thereby accelerating the catalytic cycle.[12]
-
Base : An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent.[9]
-
Copper-Free Variants : Concerns about copper toxicity and homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These systems often require a different choice of ligand and base to facilitate the direct reaction of the palladium complex with the acetylide anion.
Diagram: Catalytic Cycles of the Sonogashira Coupling
Caption: The interconnected palladium and copper cycles in a typical Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation : To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper co-catalyst (e.g., CuI, 0.04 equiv.).
-
Solvent and Reagent Addition : Add degassed amine solvent (e.g., NEt₃). Then, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Workup : Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, and wash with aqueous NH₄Cl solution to remove copper salts, followed by brine.
-
Purification : Dry the organic layer (Na₂SO₄), concentrate, and purify the product by silica gel chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[13][14] This reaction is particularly useful for synthesizing complex aniline derivatives from this compound, effectively adding a second nitrogen-based substituent to the aromatic core.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System : This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BrettPhos, RuPhos, or Josiphos-type ligands are often employed.[14][15] These ligands promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[16]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[16] The choice of base can be critical, as overly harsh conditions might lead to hydrolysis of the methyl ester.[17]
-
Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation : In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOtBu).
-
Reagent Addition : Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction : Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Workup : After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite to remove palladium black and inorganic salts.[18]
-
Purification : Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: C-I Bond Addition Across Alkenes
The Mizoroki-Heck reaction couples aryl halides with alkenes, forming a new C-C bond and typically resulting in a substituted alkene product.[19][20] This reaction offers a powerful way to introduce alkenyl side chains onto the aromatic ring of this compound.
Causality Behind Experimental Choices:
-
Alkene Partner : The reaction generally works best with electron-deficient alkenes, such as acrylates, styrenes, or acrylonitriles.[21]
-
Base : A base is required to regenerate the active Pd(0) catalyst at the end of the cycle. Organic bases like NEt₃ or inorganic bases like K₂CO₃ or NaOAc are commonly used.[19]
-
Regioselectivity : The addition of the aryl group typically occurs at the less substituted carbon of the alkene double bond due to steric factors. The subsequent β-hydride elimination step usually favors the formation of the more stable (often trans) alkene product.[20]
-
Additives : In some cases, additives like phase-transfer catalysts (e.g., TBAB) can be beneficial, especially in polar aprotic solvents like DMF.
Diagram: Catalytic Cycle of the Heck Reaction
Caption: Key steps in the catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction
-
Vessel Preparation : Combine this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), a phosphine ligand (if needed, e.g., P(o-tol)₃, 0.04 equiv.), and the base (e.g., NEt₃, 2.0 equiv.) in a sealable reaction vessel.
-
Solvent Addition : Add a suitable solvent such as DMF or acetonitrile.
-
Reaction : Seal the vessel and heat to 80-120 °C for 6-24 hours.[5]
-
Workup : Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ether or ethyl acetate).
-
Purification : Wash the combined organic extracts with brine, dry over MgSO₄, concentrate, and purify by column chromatography to isolate the substituted alkene product.
Conclusion: A Versatile Hub for Molecular Complexity
The C-I bond in this compound is a highly reactive and synthetically valuable functional group. Its lability towards oxidative addition makes it an exceptional substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The presence of ortho-amino and meta-ester groups introduces specific electronic and steric factors that must be considered when designing synthetic routes. By carefully selecting the catalyst, ligand, base, and solvent system, chemists can precisely control the reactivity of this scaffold, enabling the efficient construction of diverse and complex molecules. This guide serves as a foundational resource, providing both the theoretical understanding and the practical protocols necessary to leverage this powerful building block in the pursuit of new medicines and materials.
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CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents.
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Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. - ResearchGate.
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Sonogashira coupling - Wikipedia.
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Heck reaction - Wikipedia.
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Application Note: Palladium-Catalyzed Amination of 2-Iodobenzoate - Benchchem.
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Buchwald-Hartwig Amination - Chemistry LibreTexts.
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Heck Reaction - Organic Chemistry Portal.
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
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A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Protected Amine Chiral Auxiliary.
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A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid - Benchchem.
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Methyl 2-iodobenzoate synthesis - ChemicalBook.
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(PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities - ResearchGate.
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC - PubMed Central.
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Catalytic chemoselective C-N and C-O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements - PubMed.
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Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - DSpace@MIT.
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Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing.
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Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes and Protocols - Benchchem.
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Methodological & Application
Application Notes and Protocols: Heck Reaction Protocol using Methyl 2-amino-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction joins an unsaturated halide (or triflate) with an alkene to form a substituted alkene, a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1] The reaction typically proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange and is valued for its high functional group tolerance and stereoselectivity, often favoring the formation of the trans isomer.[1][2][3]
This application note provides a detailed protocol for the Heck reaction of Methyl 2-amino-6-iodobenzoate, a substituted aryl iodide. The presence of the ortho-amino and meta-ester groups on the aromatic ring presents specific considerations for reaction optimization, which will be addressed herein. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into troubleshooting potential challenges.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction involves a sequence of fundamental organometallic transformations.[1][4] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This oxidative addition step forms a square planar Pd(II) complex.[1][4]
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.[1][4]
-
β-Hydride Elimination: For the reaction to proceed, the resulting palladium-alkyl intermediate must possess a hydrogen atom on a carbon atom beta to the palladium. A syn-β-hydride elimination then occurs, transferring this hydrogen to the palladium and forming a palladium-hydride species, while liberating the substituted alkene product.[1][4]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HI) from the palladium-hydride complex, a process facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol
This protocol details a general procedure for the Heck reaction of this compound with a generic acrylate, such as ethyl acrylate. Optimization of reaction parameters may be necessary for different alkene coupling partners.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | C₈H₈INO₂ | 277.06 | 1.0 | 1.0 | Limiting reagent |
| Alkene (e.g., Ethyl Acrylate) | C₅H₈O₂ | 100.12 | 1.5 | 1.5 | Should be freshly distilled if necessary |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | Pre-catalyst |
| Triethylamine (NEt₃) | C₆H₁₅N | 101.19 | 2.0 | 2.0 | Base; should be dry and freshly distilled |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | Anhydrous solvent |
| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - | - | - | For maintaining an inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq) and Palladium(II) Acetate (0.02 mmol, 0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe. Subsequently, add the alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 eq) and triethylamine (2.0 mmol, 2.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the Heck reaction.
Causality and Field-Proven Insights
-
Choice of Catalyst: Palladium(II) acetate is a common and effective pre-catalyst for the Heck reaction.[1] It is reduced in situ to the active Pd(0) species. For substrates like 2-iodoanilines, ligand-free conditions have proven successful, simplifying the reaction setup and purification.[5][6] The amino group of the substrate may coordinate to the palladium center, potentially influencing the catalytic activity. In some cases, heterogeneous catalysts like Pd/C have also been shown to be effective and offer the advantage of easier removal.[7]
-
Role of the Base: A base is essential to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[1][4] Triethylamine is a commonly used organic base that is soluble in the reaction medium. Inorganic bases like potassium carbonate can also be used, but their solubility in organic solvents can be a limiting factor.[7]
-
Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic polar solvents like 1,4-dioxane, acetonitrile (CH3CN), and N,N-dimethylformamide (DMF) are frequently employed in Heck reactions.[6][7] Anhydrous conditions are important to prevent unwanted side reactions and catalyst deactivation.
-
Influence of Substituents: The electronic nature of the substituents on the aryl halide can influence the rate of oxidative addition. Electron-donating groups, such as the amino group in our substrate, can sometimes slow down this step. However, the high reactivity of the carbon-iodine bond generally allows the reaction to proceed efficiently. The ortho-amino group does not appear to inhibit the reaction with 2-iodoanilines and can be well-tolerated.[6][7][8] Steric hindrance from the ortho-substituent can be a factor, but small groups are generally accommodated.[9]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Low reaction temperature. 4. Inappropriate solvent or base. | 1. Use a fresh batch of palladium catalyst. Consider screening other palladium sources (e.g., PdCl₂, Pd/C). 2. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Screen other solvents (e.g., CH₃CN, DMF) and bases (e.g., K₂CO₃, NaOAc). |
| Formation of Palladium Black | Catalyst decomposition and agglomeration. | 1. Lower the reaction temperature. 2. Add a phosphine ligand (e.g., PPh₃, P(o-tol)₃) to stabilize the Pd(0) species. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point. 3. Ensure the absence of oxygen. |
| Formation of Side Products | 1. Alkene isomerization. 2. Homocoupling of the aryl iodide. | 1. The addition of certain salts, like silver salts, can sometimes suppress alkene isomerization.[4] 2. This can occur at high temperatures or with prolonged reaction times. Optimize the reaction time and temperature. |
| Difficulty in Product Purification | Residual palladium catalyst or byproducts from the base. | 1. Filter the reaction mixture through a pad of Celite® to remove heterogeneous palladium species. 2. Perform an aqueous work-up to remove the triethylammonium salt. |
Conclusion
The Heck reaction of this compound provides an efficient route to synthesize substituted cinnamate derivatives, which are valuable intermediates in medicinal chemistry and materials science. The protocol presented here, based on established procedures for similar substrates, offers a robust starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize the reaction to achieve high yields of the desired product. The versatility of the Heck reaction, coupled with its tolerance for a wide range of functional groups, ensures its continued importance in the synthetic chemist's toolkit.
References
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Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Synthetic Communications, 2017, 47(22), 2093-2100. [Link]
-
Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Taylor & Francis Online, May 19, 2017. [Link]
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Unexpected ortho-Heck Reaction under the Catellani Conditions. PMC, National Institutes of Health. [Link]
-
Heck reaction of ortho-aminoaryl iodide 3 or ortho-nitroaryl iodide 22... ResearchGate. [Link]
-
Full article: Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Taylor & Francis Online. [Link]
-
Palladium/Norbornene Catalyzed ortho Amination/Cyclization of Aryl Iodide: Process to 3-Methyl-indole Derivates and Controllable Reductive Elimination against the Second Amination. ACS Publications, March 25, 2021. [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros. Reddit. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Heck Reaction. Chemistry LibreTexts, June 30, 2023. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing, July 25, 2023. [Link]
-
Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. [Link]
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Buchwald-Hartwig amination of Methyl 2-amino-6-iodobenzoate
Buchwald-Hartwig Amination of Methyl 2-amino-6-iodobenzoate: A Guide to Navigating Steric Hindrance and Substrate Sensitivity
Introduction: The Strategic Importance of ortho-Disubstituted Anilines
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] A particularly challenging yet crucial transformation is the amination of sterically congested and electronically complex aryl halides. This compound presents a formidable substrate, featuring two ortho substituents that flank the reactive C-I bond. The successful N-arylation of this molecule is of significant interest as it opens pathways to novel N-aryl anthranilic acid esters and their derivatives, such as carbazoles, which are important scaffolds in medicinal chemistry and materials science.[3]
This guide provides a comprehensive overview of the critical parameters and a detailed protocol for the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic rationale behind experimental choices, addressing the dual challenges of steric hindrance and the base-sensitivity of the ester functionality, to empower researchers in drug development and academia to confidently approach this demanding transformation.
Mechanistic Considerations: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound.
The generally accepted mechanism involves:
-
Oxidative Addition: A low-valent Pd(0) species, typically bearing bulky phosphine ligands, undergoes oxidative addition into the aryl iodide C-I bond. This is often the rate-determining step and is significantly influenced by steric hindrance around the reaction center.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species. The choice of base is critical to avoid unwanted side reactions with the substrate's ester group.[3]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. Bulky, electron-donating ligands are crucial for promoting this step, especially for sterically demanding substrates.[1]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Navigating the Challenges of this compound
The structure of this compound presents two primary obstacles to a successful amination:
-
Steric Hindrance: The iodine atom is flanked by an amino group and a methyl ester group. This ortho-disubstitution creates significant steric bulk, which can hinder the approach of the palladium catalyst for oxidative addition and impede the subsequent steps of the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands is essential. These ligands form more reactive, coordinatively unsaturated Pd(0) species and facilitate the crucial reductive elimination step.[5]
-
Substrate Sensitivity: The methyl ester functionality is susceptible to hydrolysis or other nucleophilic attacks under strongly basic conditions.[3] Therefore, the choice of base is a critical parameter that must be carefully optimized. While strong bases like sodium tert-butoxide are commonly used to facilitate amine deprotonation, they may lead to undesired side products with this substrate. Milder bases, such as potassium or cesium carbonate, or careful control of reaction temperature and time with stronger bases, are often necessary.
Optimizing Reaction Parameters: A Data-Driven Approach
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. Below is a summary of recommended components with a rationale for their selection.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[4] |
| Ligand | XPhos, RuPhos, BrettPhos | These are bulky, electron-rich biaryl monophosphine ligands designed to accelerate oxidative addition and reductive elimination for sterically hindered substrates.[5] The choice of ligand can be substrate-dependent and may require screening. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu (with caution) | Milder inorganic bases are preferred to minimize hydrolysis of the methyl ester.[3] If stronger bases like NaOt-Bu are used, lower reaction temperatures and shorter reaction times are recommended. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are standard. Toluene is often a good first choice due to its ability to solubilize many organic compounds and its relatively high boiling point.[3] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Caption: Figure 2: Experimental Workflow.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous toluene (or other suitable solvent)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the chosen base (e.g., K₂CO₃, 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Through a septum, add anhydrous, degassed toluene via syringe. If the amine is a liquid, add it via syringe (1.1-1.5 equiv). If the amine is a solid, it should be added in step 1.
-
Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation that provides access to valuable synthetic intermediates. Success relies on a rational approach to overcoming the inherent steric and electronic challenges of the substrate. The use of bulky, electron-rich phosphine ligands is critical for promoting the key steps of the catalytic cycle, while the careful selection of a milder base is necessary to preserve the integrity of the ester functionality. The protocol and guidelines presented herein, grounded in a solid mechanistic understanding, provide a robust starting point for researchers to develop and optimize this important C-N bond-forming reaction.
References
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
- ScienceDirect. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters.
-
Stradiotto, M., et al. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-amino-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Methyl 2-amino-6-iodobenzoate
This compound is a highly versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic iodide, and an ester functionality on an aromatic scaffold, makes it a powerful precursor for the synthesis of a diverse array of complex molecules. This trifunctional nature allows for selective and sequential transformations, rendering it particularly valuable in the fields of medicinal chemistry, materials science, and agrochemical development. The presence of the carbon-iodine bond is especially significant, as it serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this compound, offering detailed protocols and insights into the underlying principles that govern these powerful transformations.
The Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, enabling the formation of new bonds with remarkable efficiency and selectivity.[1][2] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states. The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.
-
Transmetalation (for Suzuki, and Sonogashira-type reactions) or Migratory Insertion (for Heck-type reactions): In this step, the organic group from a second reagent is transferred to the palladium center, or an alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The specific nature of the coupling partners and the reaction conditions dictate the precise mechanism and the type of bond that is formed.
Caption: Generalized Palladium Catalytic Cycle.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceuticals and functional materials.[3][4][5][6][7][8] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.
Scientific Rationale
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For a substrate like this compound, the electron-donating amino group can influence the reactivity of the aryl iodide. The steric hindrance from the ortho-substituents may necessitate the use of bulky phosphine ligands to promote reductive elimination. A base is required to activate the organoboron species for transmetalation. A mixed solvent system, often including water, can aid in the dissolution of the base and facilitate the reaction.
Detailed Protocol: Synthesis of Methyl 2-amino-6-(4-methoxyphenyl)benzoate
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, Methyl 2-amino-6-(4-methoxyphenyl)benzoate.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |
| Base | K₂CO₃ | A moderately strong inorganic base that is effective in Suzuki couplings and is compatible with the ester functionality. |
| Solvent | Toluene/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
Application 2: Heck-Mizoroki Reaction for Alkene Synthesis
The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, enabling the arylation of alkenes.[9][10][11] This transformation is particularly useful for the synthesis of substituted styrenes and other vinylarenes, which are important intermediates in polymer and pharmaceutical synthesis.[10]
Scientific Rationale
The success of a Heck reaction is highly dependent on the choice of catalyst, base, and solvent. A phosphine-free catalyst system can often be employed, simplifying the reaction setup. The base plays a crucial role in regenerating the active Pd(0) catalyst after the β-hydride elimination step. The choice of solvent can influence the solubility of the reactants and the reaction temperature.
Detailed Protocol: Synthesis of Methyl 2-amino-6-((E)-styryl)benzoate
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and palladium(II) acetate (0.03 mmol, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add N,N-dimethylformamide (5 mL), styrene (1.5 mmol, 1.5 eq), and triethylamine (2.0 mmol, 2.0 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield Methyl 2-amino-6-((E)-styryl)benzoate.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A simple and effective catalyst for Heck reactions, often used without an additional ligand. |
| Base | Triethylamine (Et₃N) | An organic base that effectively scavenges the HI produced and regenerates the Pd(0) catalyst. |
| Solvent | DMF | A polar aprotic solvent that facilitates the dissolution of the reactants and allows for higher reaction temperatures. |
| Temperature | 100 °C | Ensures a reasonable reaction rate for the coupling of the aryl iodide with the alkene. |
Application 3: Sonogashira Coupling for Alkyne Synthesis
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to the importance of the resulting enyne and arylalkyne motifs.[12]
Scientific Rationale
The classic Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Detailed Protocol: Synthesis of Methyl 2-amino-6-(phenylethynyl)benzoate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain Methyl 2-amino-6-(phenylethynyl)benzoate.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic dual-catalyst system for Sonogashira couplings, providing high efficiency. |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and a solvent. |
| Solvent | THF | An aprotic solvent that is suitable for Sonogashira reactions. |
| Temperature | Room Temperature | The high reactivity of the aryl iodide allows the reaction to proceed efficiently at ambient temperature. |
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][16][17] It has become a go-to method for the synthesis of anilines and other arylamines, which are key components in numerous pharmaceuticals and organic materials.[16]
Scientific Rationale
The choice of ligand is paramount in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective. These ligands facilitate both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. The reaction is typically conducted in an aprotic solvent under an inert atmosphere.
Detailed Protocol: Synthesis of Methyl 2-amino-6-(phenylamino)benzoate
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq), cesium carbonate (1.4 mmol, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 1.2 eq) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford Methyl 2-amino-6-(phenylamino)benzoate.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig aminations. |
| Ligand | Xantphos | A bulky bite-angle phosphine ligand that is highly effective for C-N bond formation. |
| Base | Cs₂CO₃ | A strong inorganic base that is soluble in many organic solvents and is effective in promoting the amination reaction. |
| Solvent | Toluene | A non-polar aprotic solvent that is well-suited for high-temperature Buchwald-Hartwig reactions. |
| Temperature | 110 °C | Higher temperatures are often required to drive the C-N coupling to completion. |
Experimental Workflow Visualization
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of functionalized aromatic compounds. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers in the fields of drug discovery and materials science. The strategic positioning of the amino, iodo, and ester groups allows for the selective and efficient construction of complex molecular architectures. Further exploration of these reactions with a broader range of coupling partners and the development of more sustainable catalytic systems will undoubtedly continue to expand the synthetic utility of this valuable building block.
References
-
Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Izquierdo, F., et al. (2020). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega, 5(31), 19871-19879. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Chen, Z., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters, 26(40), 7723–7727. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22967-22992. [Link]
-
Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters. [Link]
-
Wang, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(4), 101005. [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8859. [Link]
-
ResearchGate. (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. [Link]
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Kollár, L., et al. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. The Journal of Organic Chemistry, 88(9), 5695-5706. [Link]
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Chen, Z., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters. [Link]
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Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7456. [Link]
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Dong, J., et al. (2018). Modular ipso/ Ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 140(29), 9265-9273. [Link]
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Chalker, J. M., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 6(2), 187-194. [Link]
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Introduction: The Enduring Significance of the Carbazole Nucleus
An In-Depth Technical Guide to the Synthesis of Carbazoles from Methyl 2-amino-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
The carbazole framework, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature impart favorable pharmacokinetic and photophysical properties.[3][4] Consequently, carbazole derivatives are integral components of numerous FDA-approved drugs, clinical candidates, and advanced organic electronic materials.[5][6] Notable examples range from the anti-cancer agent ellipticine to hole-transport materials in organic light-emitting diodes (OLEDs).[4][7]
Despite their utility, the synthesis of structurally diverse and regiochemically defined carbazoles presents a significant challenge.[7][8] Classical methods often require harsh conditions and offer limited control over substitution patterns.[2] Modern synthetic chemistry has pivoted towards transition-metal-catalyzed methods, which provide a milder and more versatile approach.[9][10][11]
This guide provides a detailed protocol and mechanistic rationale for a modern, two-step synthesis of substituted carbazoles, beginning with the readily available starting material, this compound. This strategy leverages the power of palladium catalysis to first construct a key diarylamine intermediate, followed by an intramolecular C-H activation/amination to forge the final carbazole ring system.
Strategic Overview: A Palladium-Catalyzed Pathway
The synthetic route is designed as a tandem sequence of two powerful palladium-catalyzed reactions. This approach offers modularity, allowing for the introduction of diverse substituents.
-
Step 1: Buchwald-Hartwig N-Arylation. The initial step involves the cross-coupling of this compound with a substituted arylboronic acid. This reaction forms a C-N bond, creating the pivotal N-aryl-2-aminobenzoate intermediate. The Buchwald-Hartwig amination is renowned for its broad substrate scope and functional group tolerance.[12][13]
-
Step 2: Intramolecular C-H Amination. The diarylamine intermediate is then subjected to an intramolecular palladium-catalyzed C-H amination. This key cyclization step forms the central five-membered ring of the carbazole nucleus by creating a new C-N bond through the activation of a C-H bond on the adjacent aryl ring.[14][15][16][17]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-Arylation step.
Experimental Protocol: N-Arylation
This protocol describes a representative synthesis of a diarylamine intermediate on a 1 mmol scale.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 277.04 | 277 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 4.5 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.47 | 16.4 | 0.04 | 0.04 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 425 | 2.0 | 2.0 |
| Toluene, Anhydrous | - | 5 mL | - | - |
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (277 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the Schlenk flask.
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times). Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure diarylamine intermediate.
Part 2: Intramolecular C-H Amination
Mechanistic Insight
The cyclization to form the carbazole is a more complex transformation that relies on directed C-H activation. [14][17]The diarylamine product from Step 1 coordinates to a Pd(II) catalyst. The amide or a directing group facilitates a cyclometalation step, where the palladium inserts into a C-H bond on the adjacent aryl ring, forming a palladacycle intermediate. [8]An oxidant (often Cu(OAc)₂ or even molecular oxygen) is required to facilitate the subsequent C-N bond-forming reductive elimination. [17]This step is often the turnover-limiting step and regenerates the active Pd(II) catalyst. [15]
Experimental Protocol: Cyclization to Carbazole
This protocol describes the cyclization of the diarylamine intermediate on a 0.5 mmol scale.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| N-Aryl-2-aminobenzoate Intermediate | - | - | 0.5 | 1.0 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 5.6 | 0.025 | 0.05 |
| Cu(OAc)₂ (Copper(II) Acetate) | 181.63 | 91 | 0.5 | 1.0 |
| Toluene or DMSO | - | 5 mL | - | - |
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-Aryl-2-aminobenzoate intermediate (0.5 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), and copper(II) acetate (91 mg, 0.5 mmol).
-
Solvent Addition: Add 5 mL of toluene (or DMSO for less reactive substrates). [17]3. Reaction Conditions: Seal the vial and place it in a preheated oil bath at 110-120 °C. Stir the reaction for 12-48 hours. The reaction is typically run under an atmosphere of air or oxygen, which can serve as the terminal oxidant. [9][17]4. Monitoring: Follow the disappearance of the starting material and the appearance of the carbazole product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filtration and Extraction: Filter the mixture through a plug of silica gel, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by water (1 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final carbazole product.
Trustworthiness and Field-Proven Insights
-
Choice of Ligand: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination in the Buchwald-Hartwig step, while its electron-donating nature stabilizes the Pd(0) state, increasing catalyst longevity and efficiency. [12]* Role of the Base: A strong, non-nucleophilic base like K₃PO₄ is used to deprotonate the amine without competing in side reactions. Its use is crucial for the formation of the palladium-amido complex. [18]* Oxidant in Cyclization: Cu(OAc)₂ often serves as a stoichiometric oxidant in the C-H amination step, facilitating the turnover of the palladium catalyst from Pd(0) back to the active Pd(II) state. [17]In some systems, molecular oxygen can fulfill this role, making the process more atom-economical. [9]* Solvent Choice: Toluene is a common non-polar solvent for cross-coupling reactions. For the C-H activation step, a more polar solvent like DMSO can sometimes accelerate the reaction for electron-deficient or sterically hindered substrates. [17]
Conclusion
This two-step, palladium-catalyzed approach provides a robust and versatile platform for the synthesis of functionalized carbazoles from this compound. The modularity of the initial Buchwald-Hartwig coupling allows for the introduction of a wide array of substituents, making it a valuable tool for drug discovery and materials science. By understanding the underlying mechanisms and the rationale for the specific reagents and conditions, researchers can effectively troubleshoot and adapt this protocol for the synthesis of novel and complex carbazole architectures.
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Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. Organic Letters - ACS Publications.[Link]
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Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C-H Aminations. PubMed.[Link]
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Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications.[Link]
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SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses.[Link]
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The Versatility of Methyl 2-amino-6-iodobenzoate in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols
Introduction
Methyl 2-amino-6-iodobenzoate is a highly versatile and strategically important starting material in synthetic organic chemistry, particularly in the construction of a diverse array of fused heterocyclic scaffolds. Its unique trifunctional nature, possessing an amine, a methyl ester, and an aryl iodide on the same aromatic ring, allows for a programmed and regioselective approach to complex molecular architectures. The ortho-disposition of the amino and iodo substituents is particularly advantageous for intramolecular cyclization reactions, providing a powerful platform for the synthesis of biologically active compounds and functional materials. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and mechanistic insights to aid researchers in drug discovery and materials science.
Physicochemical Properties and Reactivity Profile
This compound is a stable, crystalline solid at room temperature. The key to its synthetic utility lies in the differential reactivity of its functional groups. The aryl iodide is highly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type couplings. The amino group can act as a nucleophile or be acylated, while the methyl ester can be hydrolyzed, amidated, or reduced. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule.
| Property | Value |
| Molecular Formula | C₈H₈INO₂ |
| Molecular Weight | 277.06 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 85-89 °C |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, THF, Dioxane) |
Application in the Synthesis of Acridones
Acridone and its derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, antiviral, and antiparasitic properties. This compound serves as an excellent precursor for the synthesis of the acridone core via a sequential N-arylation and intramolecular cyclization strategy.
Synthetic Strategy: Ullmann Condensation Followed by Intramolecular Cyclization
A common and effective approach to acridones involves an initial copper-catalyzed Ullmann condensation of this compound with a substituted phenol. The resulting N-aryl-2-aminobenzoate intermediate is then subjected to an intramolecular cyclization to furnish the acridone scaffold.
Diagram 1: General workflow for Acridone synthesis
Caption: Workflow for Acridone Synthesis.
Detailed Protocol: Synthesis of a Substituted Acridone
Step 1: Ullmann Condensation
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired substituted phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl-2-aminobenzoate intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the N-aryl-2-aminobenzoate intermediate from Step 1 in a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the solution to reflux (approximately 250 °C) for 2-4 hours.
-
Cool the reaction mixture and dilute with hexanes to precipitate the acridone product.
-
Collect the solid by filtration, wash with hexanes, and dry to obtain the pure acridone derivative.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide is a classic and cost-effective catalyst for Ullmann condensations. The use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can sometimes accelerate the reaction and allow for lower reaction temperatures.[1]
-
Base: Potassium carbonate is a common base used to deprotonate the phenol, forming the active nucleophile.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reactants and to reach the required reaction temperatures.[2]
-
Cyclization Conditions: The high temperature required for the intramolecular cyclization is necessary to overcome the activation energy for the ring-closing reaction, which involves the formation of a new C-C bond and the expulsion of methanol.
Application in the Synthesis of Quinazolinones
Quinazolinones are a privileged heterocyclic motif found in numerous approved drugs and biologically active molecules, exhibiting a broad spectrum of activities including anticancer, anticonvulsant, and anti-inflammatory effects. This compound can be elaborated into quinazolinones through various synthetic routes.
Synthetic Strategy: From 2-Amino-6-iodobenzamide
A versatile approach begins with the conversion of the methyl ester of the starting material into a primary amide, followed by cyclization with an appropriate one-carbon source.
Diagram 2: General workflow for Quinazolinone synthesis
Caption: Workflow for Quinazolinone Synthesis.
Detailed Protocol: Synthesis of 6-Iodoquinazolin-4(3H)-one
Step 1: Ammonolysis of this compound
-
In a sealed tube, dissolve this compound in a saturated solution of ammonia in methanol.
-
Heat the mixture to 80-100 °C for 24-48 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting crude 2-amino-6-iodobenzamide can often be used in the next step without further purification.
Step 2: Cyclization to 6-Iodoquinazolin-4(3H)-one
-
To the crude 2-amino-6-iodobenzamide, add an excess of triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess orthoformate under reduced pressure.
-
Triturate the residue with diethyl ether or hexanes to induce crystallization.
-
Collect the solid by filtration, wash with cold ether, and dry to obtain 6-iodoquinazolin-4(3H)-one.
Causality Behind Experimental Choices:
-
Ammonolysis: The conversion of the methyl ester to the primary amide is a crucial step as the amide nitrogen participates in the cyclization. A sealed tube and elevated temperatures are necessary to drive the reaction with ammonia.
-
One-Carbon Source: Triethyl orthoformate serves as a convenient and efficient one-carbon source for the formation of the quinazolinone ring. Other reagents like formic acid or formamide can also be used.
-
Acid Catalyst: The acid catalyst protonates the orthoformate, making it more electrophilic and facilitating the reaction with the amino group of the benzamide.
The resulting 6-iodoquinazolin-4(3H)-one is a valuable intermediate that can be further functionalized at the 6-position via various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.[3]
Application in the Synthesis of Phenanthridinones
Phenanthridinones are another class of polycyclic aromatic alkaloids with significant biological activities, including potent anticancer and enzyme inhibitory properties. The synthesis of phenanthridinones can be achieved from this compound through a Suzuki-Miyaura coupling followed by an intramolecular amide bond formation.
Synthetic Strategy: Suzuki-Miyaura Coupling and Intramolecular Amidation
This strategy involves the palladium-catalyzed cross-coupling of this compound with an appropriately substituted arylboronic acid to form a biaryl intermediate. Subsequent intramolecular cyclization via amidation yields the phenanthridinone core.
Diagram 3: General workflow for Phenanthridinone synthesis
Caption: Workflow for Phenanthridinone Synthesis.
Detailed Protocol: Synthesis of a Substituted Phenanthridinone
Step 1: Suzuki-Miyaura Coupling
-
In a Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate (0.05 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add a mixture of degassed toluene and water (e.g., 10:1) via syringe.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the biaryl intermediate.[4]
Step 2: Intramolecular Amidation
-
The biaryl intermediate can be cyclized under thermal conditions in a high-boiling solvent like Dowtherm A, similar to the acridone synthesis.
-
Alternatively, palladium-catalyzed intramolecular C-H amination can be employed under milder conditions. For this, the biaryl intermediate is treated with a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a Josiphos-type ligand), and a base (e.g., K₂CO₃) in a suitable solvent like toluene at elevated temperatures.
Causality Behind Experimental Choices:
-
Suzuki-Miyaura Reaction: This is a highly reliable and versatile method for C-C bond formation. The choice of ligand is crucial for the efficiency of the reaction, with bulky electron-rich phosphine ligands often giving the best results for sterically hindered substrates.[5]
-
Intramolecular Amidation: The cyclization to form the lactam ring of the phenanthridinone can be achieved through different methods. Thermal cyclization is straightforward but requires high temperatures. Palladium-catalyzed C-H activation/amination offers a more modern and often milder alternative.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of important heterocyclic compounds. Its unique substitution pattern allows for the strategic and efficient construction of complex molecular frameworks through a variety of modern synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable starting material in their drug discovery and materials science endeavors.
References
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Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Tiwari, A., & Bhanage, B. (2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. RSC Advances, 5(75), 60931-60935. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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Wikipedia. (2023, October 26). Ullmann condensation. In Wikipedia. [Link]
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Malasala, R., et al. (2020). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Bioorganic & Medicinal Chemistry, 28(24), 115822. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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de la Torre, A., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16834-16853. [Link]
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Peter, O. O. (2019). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D][6][7] oxazin-4-one. World Journal of Advanced Research and Reviews, 2(3), 01-07. [Link]
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Belokon, Y. N., et al. (2007). Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. Tetrahedron: Asymmetry, 18(16), 1948-1955. [Link]
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Kantam, M. L., et al. (2006). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. Advanced Synthesis & Catalysis, 348(12-13), 1774-1778. [Link]
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Wang, C., et al. (2020). Copper-catalyzed amino radical tandem cyclization toward the synthesis of indolo-[2,1-a]isoquinolines. Organic Chemistry Frontiers, 7(15), 2049-2054. [Link]
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Antermite, D., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC advances, 13(7), 4529-4547. [Link]
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Zhu, C., et al. (2010). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Synthesis, 2010(12), 2055-2060. [Link]
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Ma, D., & Cai, Q. (2003). N, N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]
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Uddin, M. J., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero) Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 738848. [Link]
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Griffin, J. R., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 144(10), 4545-4555. [Link]
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Monnier, F., & Taillefer, M. (2009). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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Amankulova, D., et al. (2023). Synthesis of m-Aryloxy Phenols. Encyclopedia, 3(1), 349-360. [Link]
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Cai, M., et al. (2009). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 14(7), 2528-2541. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Ayub, K., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd (0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), 8846-8860. [Link]
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Jia, W., et al. (2022). Copper-Catalyzed Selective Amino-alkoxycarbonylation of Unactivated Alkenes with CO. Journal of the American Chemical Society, 144(4), 1693-1702. [Link]
-
Krátky, M., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules, 26(22), 6822. [Link]
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Sigman, M. S., & Hirschi, J. S. (2022). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 61(22), e202200854. [Link]
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Krátky, M., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules, 26(22), 6822. [Link]
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Reddy, T. R., et al. (2019). Copper (ii) catalyzed iodine-promoted oxidative cyclization of 2-amino-1, 3, 5-triazines and chalcones: synthesis of aroylimidazo [1, 2-a][2][6][7] triazines. New Journal of Chemistry, 43(1), 161-166. [Link]
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The Versatile Virtuoso: Methyl 2-amino-6-iodobenzoate as a Cornerstone in Medicinal Chemistry
Introduction: In the intricate tapestry of medicinal chemistry, the selection of a starting material can dictate the entire course of a drug discovery campaign. A well-chosen building block offers not just a scaffold for molecular elaboration, but also imbues the synthetic route with efficiency and novelty. Methyl 2-amino-6-iodobenzoate, a seemingly simple substituted aniline, has emerged as a powerful and versatile linchpin in the synthesis of a diverse array of biologically active molecules. Its unique trifunctional nature—a nucleophilic amine, a readily displaceable iodide, and a modifiable ester—provides a playground for synthetic chemists to construct complex architectures with remarkable precision. This guide delves into the strategic applications of this compound, offering detailed protocols and a rationale for its use in the synthesis of medicinally relevant compounds, including kinase inhibitors and antipsychotic agents.
The Strategic Advantage of Ortho-Amino-Iodo Substitution
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The electron-donating amino group and the electron-withdrawing methyl ester create a unique electronic environment on the aromatic ring. The true power, however, lies in the strategic placement of the iodo and amino groups at the ortho positions. This arrangement allows for a plethora of palladium-catalyzed cross-coupling reactions at the C-I bond, followed by subsequent manipulations of the amino and ester functionalities, often leading to the formation of complex polycyclic systems.
The steric hindrance provided by the ortho-amino group can influence the reactivity and selectivity of cross-coupling reactions. Careful selection of ligands and reaction conditions is paramount to achieving high yields and avoiding undesired side reactions. This guide will provide insights into navigating these synthetic challenges.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. This compound serves as an excellent starting point for the synthesis of various kinase inhibitor scaffolds.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[2] In the context of kinase inhibitor synthesis, this reaction can be employed to introduce diverse aryl or heteroaryl moieties that can interact with specific residues in the kinase active site.
Workflow for the Synthesis of a Biaryl Kinase Inhibitor Precursor
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
| Reagent | Amount | Molar Equiv. | Notes |
| This compound | 277 mg | 1.0 | - |
| Arylboronic Acid | 1.2-1.5 mmol | 1.2-1.5 | Varies depending on the boronic acid |
| Palladium(II) Acetate (Pd(OAc)₂) | 4.5 mg | 0.02 | Pre-catalyst |
| SPhos | 16.4 mg | 0.04 | Ligand |
| Potassium Phosphate (K₃PO₄) | 424 mg | 2.0 | Base |
| 1,4-Dioxane | 5 mL | - | Solvent |
| Water | 1 mL | - | Co-solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, weigh palladium(II) acetate and SPhos, and add them to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-amino-6-arylbenzoate.
Causality of Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for cross-coupling reactions involving electron-rich anilines. The bulky and electron-rich nature of SPhos facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium phosphate is a moderately strong base that is generally well-tolerated by ester functionalities, minimizing the risk of hydrolysis.
-
Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and is a common choice for Suzuki-Miyaura reactions.
Crafting Tricyclic Scaffolds for Antipsychotic Agents
The unique 1,2-disubstitution pattern of this compound makes it an ideal precursor for the synthesis of tricyclic scaffolds, such as pyridobenzodiazepines, which are structurally related to known atypical antipsychotic drugs like clozapine.[3] These compounds often exhibit complex pharmacological profiles, interacting with multiple neurotransmitter receptors.
Synthetic Strategy: Sequential Cross-Coupling and Intramolecular Cyclization
A powerful strategy for the synthesis of these tricyclic systems involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to introduce a key structural element, followed by an intramolecular cyclization to form the final heterocyclic core.
Logical Flow for Tricyclic Antipsychotic Synthesis
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- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyridobenzodiazepine derivatives as potential antipsychotics: synthesis and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 2-amino-6-iodobenzoate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-6-arylbenzoate Scaffolds
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2-aminobiphenyl-6-carboxylic acid framework and its derivatives are of paramount importance. These structural motifs are prevalent in a wide array of pharmacologically active compounds, serving as key intermediates in the synthesis of molecules with applications ranging from anti-inflammatory to anticancer agents. The strategic placement of the amino, carboxyl, and aryl groups provides a versatile three-dimensional scaffold for interaction with biological targets.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds.[1][2] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents make it an indispensable tool in the synthetic chemist's arsenal.[3][4]
This document provides a detailed technical guide for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 2-amino-6-iodobenzoate with a variety of arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by this sterically hindered and multifunctional substrate, and provide a robust, field-proven protocol for its successful implementation.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction. The high reactivity of the carbon-iodine bond makes iodoarenes highly effective substrates for this step.
-
Transmetalation: This step involves the transfer of the organic moiety from the boronic acid to the Pd(II) center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium complex.
-
Reductive Elimination: In the final step, the two organic groups (the original aryl halide and the aryl group from the boronic acid) on the Pd(II) center couple and are eliminated from the coordination sphere as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
Challenges and Considerations for a Hindered Substrate
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges due to its specific structural features:
-
Steric Hindrance: The presence of two ortho-substituents (amino and iodo groups) creates significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst for oxidative addition and can also impede the subsequent steps of the catalytic cycle.
-
Catalyst Inhibition: The free amino group is a Lewis base and can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes, effectively poisoning the catalyst and reducing the reaction rate and overall yield.[5]
-
Competing Reactions: Under certain conditions, side reactions such as dehalogenation of the starting material or homocoupling of the arylboronic acid can occur. These can be minimized by working under a strictly inert atmosphere and by careful optimization of the reaction conditions.[5]
To overcome these challenges, the choice of catalyst system—specifically the ligand—is of critical importance. For sterically demanding and potentially coordinating substrates like this compound, standard catalysts like Pd(PPh₃)₄ may prove insufficient. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is often necessary.[6] These ligands promote the formation of monoligated, highly active Pd(0) species, which are more effective at undergoing oxidative addition with hindered substrates. Furthermore, their steric bulk can disfavor the coordination of the aniline nitrogen to the palladium center.[5][6]
Experimental Protocol: A General Procedure
This protocol provides a robust and well-vetted starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is based on established methodologies for structurally similar, challenging substrates.[3][7][8] Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids to achieve maximum yield.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable bulky phosphine ligand
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate (for workup)
-
Brine solution (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Inert atmosphere (Argon or Nitrogen)
Equipment:
-
Dry round-bottom flask or microwave vial with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%) and the ligand (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total), via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-amino-6-arylbenzoate product.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids, based on typical results for sterically hindered systems. These serve as a guide, and actual yields may vary depending on the specific reaction conditions and the electronic and steric nature of the boronic acid.
| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3%) / SPhos (6%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3%) / SPhos (6%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3%) / XPhos (6%) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 4 | 2-Methylphenylboronic acid | Pd(OAc)₂ (5%) / RuPhos (10%) | Cs₂CO₃ | Toluene/H₂O (5:1) | 110 | 16 | 60-75 |
| 5 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (3%) / SPhos (6%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 10 | 80-90 |
| 6 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (5%) / XPhos (10%) | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 16 | 50-65 |
Visualized Experimental Workflow
The following diagram illustrates the general laboratory workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and direct route to synthetically valuable 2-amino-6-arylbenzoate derivatives. While the sterically hindered and potentially coordinating nature of the substrate presents challenges, these can be effectively overcome through the judicious selection of a suitable catalyst system, particularly one employing bulky, electron-rich phosphine ligands. The protocol and insights provided in this application note serve as a comprehensive guide for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel biaryl scaffolds for the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Gull, Y., Rasool, N., Noreen, M., Nasim, F., Yaqoob, A., Rashid, U., & Iqbal, J. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846–8861. [Link]
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
-
Liu, S., Lv, M., Xiao, D., Li, X., Zhou, X., & Guo, M. (2012). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 10(1), 134-139. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Strategic Purification of Reaction Products Derived from Methyl 2-amino-6-iodobenzoate
An Application Guide for Researchers
Abstract
Methyl 2-amino-6-iodobenzoate is a versatile trifunctional building block in modern organic synthesis, enabling the construction of complex heterocyclic and poly-functionalized aromatic systems. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, as well as various condensation and substitution reactions, is well-established. However, the successful isolation of pure target compounds from these reaction mixtures presents a significant challenge, often requiring a multi-step, logic-driven purification strategy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of products derived from this compound. We will delve into the underlying principles of common purification techniques, offer detailed, field-proven protocols, and present a logical framework for selecting the optimal strategy based on product characteristics and impurity profiles.
Introduction: The Synthetic Versatility and Purification Challenges
This compound possesses three distinct functional groups ripe for chemical modification: a nucleophilic aromatic amine, an aryl iodide suitable for cross-coupling, and an ester moiety. This unique arrangement allows for sequential, regioselective transformations to build molecular complexity. For instance, the aryl iodide is a common substrate for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura or Sonogashira coupling.[1][2] The amino group can act as a nucleophile or be transformed into other functionalities.
The very features that make this reagent synthetically valuable also introduce specific purification challenges. Reaction crudes are often complex mixtures containing:
-
Unreacted Starting Materials: Residual this compound and coupling partners.
-
Catalyst Residues: Palladium and/or copper species from cross-coupling reactions.[3][4]
-
Ligands: Phosphine ligands (e.g., triphenylphosphine) and their oxides are common impurities.
-
Inorganic Salts: Bases (e.g., K₃PO₄, Na₂CO₃) and salts formed during the reaction.
-
Side Products: Homocoupling of boronic acids or alkynes, and products from competing reactions.
The final product, typically a substituted methyl anthranilate derivative, contains both a basic amine and a neutral ester, giving it a moderate polarity that requires careful selection of purification conditions to separate it from similarly-behaved impurities.
Foundational Strategy: The Initial Work-up
A robust initial work-up is the cornerstone of an efficient purification process. Its primary goal is to remove the bulk of inorganic salts, water-soluble components, and catalyst residues before proceeding to more refined techniques.
Protocol 1: General Aqueous Work-up for Cross-Coupling Reactions
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures the desired product remains in the organic phase.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated Aqueous NH₄Cl: To quench any remaining organometallic reagents and remove basic salts.
-
Water: To remove water-soluble byproducts and salts.
-
Saturated Aqueous NaHCO₃: To remove any acidic impurities.
-
Brine (Saturated Aqueous NaCl): To break up emulsions and remove the majority of dissolved water from the organic layer.[5]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.[6]
This crude material, now free of most inorganic impurities, is ready for further purification.
Core Purification Methodologies
The choice of the primary purification technique depends on the physical state of the crude product (solid vs. oil), its stability, and the separation factor (ΔRf on TLC) between the product and its major impurities.
Recrystallization: The Gold Standard for Crystalline Solids
For solid products, recrystallization is often the most effective and scalable method to achieve high purity. The principle relies on the differential solubility of the product and impurities in a chosen solvent system at different temperatures.
Causality Behind Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Protocol 2: Single-Solvent Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof).
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (Norit) and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[7]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight, typically in a vacuum oven. A sharp melting point range is a good indicator of high purity.[10]
Column Chromatography: The Workhorse for Purification
Flash column chromatography is the most versatile technique for purifying soluble compounds, applicable to both solids and oils. It separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Expert Insights on Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase. However, due to its acidic nature, it can cause tailing or irreversible adsorption of basic compounds like aromatic amines.[11] For products derived from this compound, using neutral alumina or deactivating the silica gel by adding a small amount of a tertiary amine (e.g., 0.5-1% triethylamine, Et₃N) to the mobile phase is highly recommended to obtain sharp bands and good separation.[12][13]
-
Mobile Phase (Eluent): The choice of eluent is critical and is determined by running Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives the product an Rf value of approximately 0.25-0.35 and provides good separation from all impurities.
| Compound Polarity | Typical Solvent System (Hexane/EtOAc) | Alternative Systems | Citation |
| Non-polar | 5-20% EtOAc in Hexane | Toluene, DCM/Hexane | [11][14] |
| Moderately Polar | 20-60% EtOAc in Hexane | Ether/Hexane, Acetone/Toluene | [13][14] |
| Polar | 60-100% EtOAc, or 1-10% MeOH in DCM | 1-10% MeOH in EtOAc | [12][14] |
| Table 1: Common mobile phase systems for column chromatography of aromatic compounds. |
Protocol 3: Flash Column Chromatography
-
TLC Optimization: Develop a TLC solvent system that provides good separation and an Rf of ~0.3 for the target compound. Remember to add 0.5-1% Et₃N if using silica gel.
-
Column Packing: Pack a glass column with the chosen stationary phase (silica gel or alumina) as a slurry in the least polar solvent of your eluent system (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column by applying positive pressure (flash chromatography). Start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[15]
Acid-Base Extraction: Exploiting a Key Functional Group
The presence of the basic amino group in the product provides a powerful chemical handle for purification. Acid-base extraction can effectively separate the amine-containing product from neutral or acidic impurities.
The Underlying Chemistry: The basic amine will react with an acid (like dilute HCl) to form a water-soluble ammonium salt.[16] This salt partitions into the aqueous phase, leaving neutral organic impurities behind in the organic phase. Subsequently, neutralizing the aqueous phase with a base (like NaOH or NaHCO₃) regenerates the free amine, which can then be extracted back into an organic solvent.[17]
Workflow for Acid-Base Extraction
Caption: Workflow for purifying an amine via acid-base extraction.
Integrated Purification Strategy: A Decision-Making Framework
Choosing the right sequence of techniques is crucial for maximizing purity and yield. The following workflow provides a general guide.
Caption: Decision workflow for selecting a purification strategy.
Application Example: Purification of a Suzuki Coupling Product
Let's consider the purification of Methyl 2-amino-6-phenylbenzoate, the product of a Suzuki coupling between this compound and phenylboronic acid.
Expected Impurities: Unreacted starting materials, phenylboronic acid, triphenylphosphine (from Pd(PPh₃)₄), and inorganic base.
Protocol 4: Full Purification Workflow for a Suzuki Product
-
Initial Work-up: Perform the aqueous work-up as described in Protocol 1 . This will remove the inorganic base and the bulk of the boronic acid.
-
Impurity Assessment: After concentrating the organic layer, analyze the crude product by TLC. You will likely see spots for the product, unreacted this compound, and possibly triphenylphosphine oxide (a common byproduct of the ligand).
-
Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a TLC screen using Hexane/Ethyl Acetate mixtures. A system of 20% Ethyl Acetate in Hexane with 1% Triethylamine is a good starting point.[11] Adjust the ratio to achieve an Rf of ~0.3 for the product spot.
-
Execution: Perform flash column chromatography (Protocol 3 ) using the optimized eluent system.
-
Monitoring: Collect fractions and monitor by TLC, staining with potassium permanganate or visualizing under UV light.
-
-
Isolation and Final Polish:
-
Combine the fractions containing the pure product and remove the solvent.
-
If the resulting product is a solid, a final recrystallization from a solvent like ethanol/water or ethyl acetate/hexane can be performed to achieve analytical purity.
-
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Broad Melting Point | Presence of impurities disrupting the crystal lattice. | Further purification is needed. Attempt re-recrystallization from a different solvent or column chromatography. | [10] |
| Product "Oils Out" During Recrystallization | Solvent is too non-polar; cooling is too rapid; product is low-melting. | Use a more polar solvent system; ensure slow cooling; if it persists, purify by chromatography instead. | |
| Streaking/Tailing on Silica Gel TLC/Column | The basic amine is interacting strongly with acidic silica. | Add 0.5-1% triethylamine or ammonia to the eluent. Alternatively, use neutral alumina as the stationary phase. | [11][12] |
| Poor Separation in Column Chromatography | Incorrect eluent polarity; column overloaded; fractions collected are too large. | Re-optimize the eluent with TLC; use more stationary phase for the amount of crude product; collect smaller fractions. | |
| Significant Yield Loss | Product is partially soluble in wash solutions; irreversible adsorption to silica; multiple purification steps. | Minimize wash volumes; use Et₃N-treated silica or alumina; simplify the purification workflow if possible. | [10] |
| Table 2: Troubleshooting guide for common purification challenges. |
References
- Vertex AI Search, based on an analysis of methods for extraction, reduction, and purification of arom
- US Patent US8455691B2, "Process for the purification of aromatic amines," Google P
- University of Rochester, Department of Chemistry, "Chrom
- Ma, Y., et al. (2019).
- Sciencemadness Discussion Board (2017).
- MH Chem (2022). "How to purify Amine? Grad student asked me.
- University of Rochester, Department of Chemistry, "Workup: Amines."
- ChemicalBook, "Methyl 2-iodobenzo
- BGD Group (2011). "TLC Developing System."
- Mohammad, A., et al.
- ResearchGate Discussion (2017). "I want good solvent system in TLC in aniline and ketone compound?"
- SIELC Technologies, "Separation of Methyl benzo
- Li, Y., et al. (2023).
- ThalesNano Inc., "Flow Chemistry: Sonogashira Coupling."
- CN Patent CN106608823A, "Production technology of methyl 2-iodobenzoate," Google P
- BenchChem Technical Support Center, "Purification of Methyl 4-(sulfamoylmethyl)
- Academic Journals, "The preparation of methyl benzoate and methyl salicyl
- Jackson, R. F. W., & Perez-Gonzalez, M. "SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER." Organic Syntheses Procedure.
- Beilstein Journals, Supporting Inform
- Roy, D. K., et al. (2023). "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." RSC Publishing.
- BLD Pharm, "147494-20-0|Methyl 2-amino-6-iodobenzo
- Sigma-Aldrich, "Methyl 2-iodobenzo
- Allen, C. F. H., & Allen, J. V. "Benzothiazole, 2-amino-6-methyl." Organic Syntheses Procedure.
- Hostetler, E. D., et al. "One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights."
- Liang, Y., et al. (2006). "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions." Journal of Organic Chemistry.
- Quasdorf, K. W., et al. (2009). "Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates." Journal of the American Chemical Society.
- ResearchGate, "Scheme 1.
- Hamed, A. S., et al. (2021). "Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
- Chen, Y., et al. "Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells." PMC, NIH.
- BenchChem, "Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid."
- Gull, Y., et al. (2013). "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction." Molecules.
- Carneiro, A. C. B., et al. (2021). "Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
- Goodson, F. E., et al. (1998). "ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL." Organic Syntheses.
- US Patent US5118815A, "Method for crystallization of amino acids," Google P
- US Patent US4369324A, "Process for the preparation of 2-amino-6-nitrobenzothiazole," Google P
- Kwapiszewski, W., et al. (1989). "Amino acid derivatives of 2,6-xylidine and p-aminobenzoic acid. II. Synthesis of derivatives of N-(p-aminobenzoylaminoalkylacyl)." Acta Poloniae Pharmaceutica.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Methyl 2-amino-6-iodobenzoate Coupling
<_ _>
Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 2-amino-6-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing reaction yields. The inherent steric hindrance and electronic properties of this substrate present unique challenges, which this guide aims to address comprehensively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common initial troubleshooting steps?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a few key areas. First, ensure a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.[1] Proper degassing of solvents and reagents is critical. Second, verify the purity and integrity of your reagents, especially the boronic acid, which can undergo protodeboronation.[1][2] Finally, consider your choice of catalyst, ligand, and base combination, as the sterically hindered nature of the substrate requires careful selection to promote efficient catalysis.[3]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a result of Pd(II) species in the reaction mixture, which can be caused by an inadequate reduction to the active Pd(0) catalyst or the presence of oxygen.[2] To mitigate this, ensure your reaction is thoroughly deoxygenated. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst can also be beneficial.[2][4][5] Additionally, optimizing the reaction temperature and ensuring efficient stirring can help prevent localized high concentrations of reagents that may favor homocoupling.[1]
Q3: For a Sonogashira coupling, what are the recommended starting conditions for this compound?
A3: A standard and robust protocol for Sonogashira couplings of ortho-iodoanilines involves a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[6][7] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous solvent such as THF or DMF is a good starting point.[6] The reaction can often be carried out at room temperature.[7][8]
Q4: Can I perform a Buchwald-Hartwig amination on this compound to introduce a secondary amine?
A4: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9][10] However, the existing primary amino group on your substrate could potentially compete in the reaction. To achieve selective N-arylation of a secondary amine, careful selection of the ligand is crucial.[11] Bulky, electron-rich biarylphosphine ligands are often employed to facilitate the coupling of sterically hindered substrates.[12][13] It may be necessary to protect the existing amino group if selectivity becomes an issue.
Q5: What is hydrodehalogenation, and how can I prevent it in my coupling reaction?
A5: Hydrodehalogenation is a side reaction where the iodine atom on your substrate is replaced by a hydrogen atom, leading to the formation of methyl 2-aminobenzoate and reducing your desired product yield.[1] This is often caused by the presence of palladium-hydride (Pd-H) species in the catalytic cycle. To minimize this, ensure anhydrous conditions and consider the choice of base and solvent.
Troubleshooting Guide
Low reaction yield is a common challenge when working with sterically hindered substrates like this compound. This section provides a systematic approach to identifying and resolving potential issues.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
Table: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | Catalyst Inactivity: Deactivated palladium catalyst due to oxygen exposure or age.[1] | Use a fresh batch of palladium catalyst and ligand. Ensure rigorous degassing of the solvent and reaction vessel (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[1][14] Consider using a more robust pre-catalyst.[2] |
| Inappropriate Ligand: The ligand may not be suitable for the sterically hindered substrate. | Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.[3][15] | |
| Incorrect Base: The base may be too weak to facilitate transmetalation or too strong, causing side reactions.[15] | For Suzuki couplings, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[15] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[16] | |
| Formation of significant side products (e.g., homocoupling, hydrodehalogenation) | Presence of Oxygen: Leads to catalyst decomposition and promotes homocoupling.[2] | Improve degassing procedures. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Protodeboronation of Boronic Acid: The boronic acid is unstable under the reaction conditions. | Use fresh, high-purity boronic acid. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[2] Minimize reaction time and temperature where possible. | |
| Palladium-Hydride Formation: Leads to hydrodehalogenation.[1] | Ensure anhydrous conditions. The choice of solvent and base can influence the formation of Pd-H species. | |
| Reaction stalls before completion | Catalyst Decomposition: The catalyst is not stable under the reaction conditions for the required time, often indicated by the formation of palladium black.[1] | Lower the reaction temperature. Use a more stable ligand or a higher catalyst loading. Ensure efficient stirring to prevent localized overheating.[1] |
| Incomplete Dissolution of Reagents: Poor solubility of the base or other reagents can hinder the reaction. | Choose a solvent system where all components are soluble at the reaction temperature. For Suzuki couplings, a co-solvent system like toluene/water or dioxane/water is common.[4][14] |
Experimental Protocols
This section provides a general, step-by-step methodology for a Suzuki-Miyaura coupling reaction with this compound. This protocol should be considered a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Degassed solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)[14]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).[4]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
-
Add the degassed solvent system via syringe.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Key Components of a Cross-Coupling Reaction
Caption: The essential components for a successful cross-coupling reaction.
References
-
Chen, X., & Zhou, X.-Y. (n.d.). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Thieme E-Books & E-Journals. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
(n.d.). Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of cross-coupling conditions of 6e with 2. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
PubMed. (2017, November 17). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2006, January 6). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Standardised reaction of aniline with iodobenzene. Retrieved from [Link]
-
Chemistry World. (2025, November 27). Optimise cross-coupling with ligand-free NHC–Pd precatalysts. Retrieved from [Link]
-
PubMed Central. (2025, February 10). Atroposelective Construction of Biaryls Enabled by a Ni(II)-Catalyzed Aerobic Oxidation Strategy. Retrieved from [Link]
-
PubMed Central. (n.d.). Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
PubMed Central. (n.d.). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
NIH. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed Central. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]
-
Chemical Society Reviews. (2016, October 18). Synthesis of biaryls using aryne intermediates. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved from [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
RSC Publishing. (2024, February 21). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Retrieved from [Link]
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Technical Support Center: Suzuki Coupling of Methyl 2-amino-6-iodobenzoate
Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with Methyl 2-amino-6-iodobenzoate. This substrate is a valuable building block, but its structure—featuring a highly reactive C-I bond, a sterically demanding ortho-substituent, and a potentially coordinating ortho-amino group—presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the Suzuki coupling of this compound.
Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most likely causes?
A: Low yields with this substrate typically stem from a combination of factors related to its sterically hindered and electronically rich nature. The primary culprits are often competing side reactions such as dehalogenation (loss of iodine) and homocoupling of the boronic acid partner.[1] Catalyst inhibition by the ortho-amino group and slow reaction kinetics due to steric hindrance are also significant contributors.[2] A systematic troubleshooting approach, starting with catalyst and ligand selection, is essential.
Q2: I've identified Methyl 2-aminobenzoate as a major byproduct. What is this side reaction and how can I prevent it?
A: This byproduct is the result of dehalogenation (specifically, proto-deiodination), where the iodine atom is replaced by a hydrogen atom.[3] Aryl iodides are particularly susceptible to this side reaction.[3][4] It occurs when a palladium-hydride (Pd-H) species forms in the reaction mixture, which then undergoes reductive elimination with your substrate.[5] To prevent this, you should use anhydrous solvents, select a base that is not a hydride source (e.g., avoid alkoxides if possible), and choose a ligand that promotes the desired cross-coupling to occur faster than the dehalogenation pathway.[3]
Q3: My crude reaction mixture shows a significant amount of a biaryl product derived from my boronic acid. Why is this happening?
A: You are observing boronic acid homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture or by using a Pd(II) precatalyst without an efficient reduction to the active Pd(0) state.[6][7] The Pd(II) species can react with two equivalents of the boronic acid to produce the homocoupled dimer and Pd(0).[6] Ensuring the reaction is rigorously degassed and running under a strictly inert atmosphere is the most critical step to prevent this.[6]
Q4: The methyl ester on my product is being hydrolyzed to a carboxylic acid. How can I avoid this saponification?
A: Ester hydrolysis is a common issue when using strong bases, especially in the presence of water.[8] While some water is often beneficial or necessary for the Suzuki reaction, prolonged heating with strong bases like NaOH, KOH, or even Na2CO3 in some cases, can lead to saponification. The best strategy is to switch to a milder, non-hydroxide base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][9] These bases are effective in the catalytic cycle but are generally less aggressive towards the ester functionality.
Q5: My reaction seems to start but then stalls before reaching completion. What could be causing catalyst deactivation?
A: Catalyst deactivation can occur for several reasons. With your substrate, the primary amine in the ortho position can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2] Another common issue is the formation of inactive palladium black (agglomerated Pd(0) particles), which can happen at high temperatures or low ligand-to-palladium ratios.[10] Using bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos), can protect the palladium center, prevent agglomeration, and accelerate the reaction to minimize stalling.[11][12]
In-Depth Troubleshooting Guide
Problem: Significant Dehalogenation (Proto-deiodination)
-
Symptom: Formation of Methyl 2-aminobenzoate, confirmed by LC-MS or NMR.
-
Causality: The catalytic cycle is being intercepted by a palladium-hydride species. This Pd-H intermediate can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[5] Because the C-I bond is highly reactive, oxidative addition is fast, but if the subsequent transmetalation step is slow (due to steric hindrance), the Ar-Pd-I intermediate has more time to react with any available hydride source, leading to dehalogenation.[3]
-
Solutions:
-
Ligand Choice: Employ bulky, electron-rich monophosphine ligands like SPhos or other Buchwald-type ligands. These ligands accelerate the rate of reductive elimination, making the desired C-C bond formation kinetically favored over the C-H bond formation from dehalogenation.[12][13]
-
Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) is an excellent choice as it is less prone to generating hydride species compared to alkoxides.[12]
-
Solvent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents. Avoid using alcohol solvents, which can be a direct source of hydrides.[5]
-
Temperature Control: While heating is necessary, excessive temperatures can increase the rate of dehalogenation. Aim for the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C).[4]
-
Problem: Pervasive Boronic Acid Homocoupling
-
Symptom: Formation of a biaryl dimer corresponding to the boronic acid coupling partner.
-
Causality: This side reaction is primarily driven by two mechanisms: (1) an oxidative pathway involving residual oxygen in the reaction setup, and (2) a Pd(II)-mediated pathway where the precatalyst is not efficiently reduced to the active Pd(0) species.[1][6] The latter involves a stoichiometric reaction between the Pd(II) salt and the boronic acid.[6]
-
Solutions:
-
Rigorous Inert Atmosphere: This is non-negotiable. Degas your solvent and reaction mixture thoroughly using a freeze-pump-thaw technique (at least three cycles) or by subsurface sparging with argon or nitrogen for 20-30 minutes.[6][14] Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Choice: Use a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) complex. If using a Pd(II) source like Pd(OAc)₂, the phosphine ligand typically acts as the reductant, but this can be slow. The homocoupling of the boronic acid can also serve to reduce Pd(II) to Pd(0), which is precisely the side reaction you want to avoid.[5]
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to side reactions like homocoupling and protodeborylation.[5][15] They slowly hydrolyze in situ to the active boronic acid, keeping its concentration low and minimizing side reactions.[16][17]
-
Problem: Ester Hydrolysis
-
Symptom: Formation of 2-amino-6-arylbenzoic acid alongside or instead of the desired methyl ester product.
-
Causality: The ester is undergoing base-mediated hydrolysis (saponification). The rate of this reaction is dependent on the strength of the base, the amount of water present, the reaction temperature, and the reaction time.[8]
-
Solutions:
-
Optimize the Base: This is the most effective solution. Switch from strong bases like NaOH/KOH or even Na₂CO₃ to weaker inorganic bases.
-
Control Water Content: While Suzuki reactions often benefit from some water, using a strictly anhydrous system can prevent hydrolysis, though it may slow the reaction. If water is needed, use the minimum amount required (e.g., in a 10:1 organic solvent to water ratio).[18]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
| Table 1: Guide to Base Selection for Ester Preservation | |||
| Base | Relative Strength | Typical Equivalents | Comments & Suitability |
| Cs₂CO₃ | Moderate | 2.0 - 3.0 | Excellent choice. Good solubility in many organic solvents, effective for hindered couplings, and generally compatible with esters.[8] |
| K₃PO₄ | Moderate | 2.0 - 3.0 | Another excellent choice. Widely used for challenging couplings and known to minimize ester hydrolysis.[12] |
| K₂CO₃ | Weak-Moderate | 2.0 - 3.0 | Can be effective, but may cause some hydrolysis at higher temperatures or with extended reaction times.[19] |
| Na₂CO₃ | Weak-Moderate | 2.0 - 3.0 | Similar to K₂CO₃ but generally less effective for hindered substrates. |
| NaOtBu/KOtBu | Strong | 2.0 - 3.0 | Not Recommended. High risk of rapid ester hydrolysis and can promote dehalogenation.[8] |
Visualization of Reaction Pathways
The following diagrams illustrate the desired catalytic cycle and the major off-cycle pathways that lead to common byproducts.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
preventing dehalogenation of Methyl 2-amino-6-iodobenzoate
< Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: the dehalogenation of Methyl 2-amino-6-iodobenzoate during synthetic reactions. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your halogenated intermediates. This resource combines mechanistic understanding with field-proven strategies to help you maximize your yields and obtain clean products.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with this compound?
A: Dehalogenation is an undesired side reaction where the iodine atom on your this compound is replaced by a hydrogen atom, leading to the formation of Methyl 2-aminobenzoate.[1][2] This is particularly problematic because:
-
Yield Reduction: It consumes your starting material, directly lowering the yield of the desired product.[2]
-
Purification Challenges: The dehalogenated byproduct has similar physical properties to the starting material and potentially the product, making purification by chromatography or crystallization difficult.[2]
-
Loss of Functionality: The iodine atom is a crucial handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Its premature removal renders the substrate inactive for these subsequent steps.
The susceptibility of aryl iodides to dehalogenation is the highest among aryl halides, following the general reactivity trend: I > Br > Cl.[1] The electron-donating amino group and the ester functionality on the ring can further influence the electronic properties of the molecule, potentially impacting its stability under certain reaction conditions.
Q2: What is the primary mechanism leading to the dehalogenation of my aryl iodide?
A: In the context of transition-metal-catalyzed reactions, particularly with palladium, the most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can be generated through several pathways:
-
Reaction with Bases: Certain bases can react with the palladium complex to form a Pd-H species.
-
Solvent as a Hydride Source: Protic solvents like alcohols or even trace amounts of water can act as hydride donors.[1][3]
-
Reagents: Some reagents or additives can inadvertently introduce or generate hydride sources.
Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to hydrodehalogenation of your starting material.[4]
Q3: I'm performing a Suzuki coupling with this compound and observing significant dehalogenation. What are the likely causes and how can I fix it?
A: This is a very common issue. Several factors in a Suzuki coupling can promote dehalogenation. Here’s a systematic troubleshooting approach:
| Potential Cause | Recommended Actions |
| Inappropriate Ligand | The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.[1][2] Solution: Switch to bulkier, more electron-rich phosphine ligands like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[1][5] These ligands can accelerate the desired C-C bond formation.[2] |
| Incorrect Base | The base might be too strong, or it could be a source of hydrides.[1] Strong alkoxide bases should be avoided if possible.[1] Solution: Optimize the base. Try weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] |
| Sub-optimal Solvent | Protic solvents (e.g., alcohols) can be a direct source of hydrides.[1] Solution: Use aprotic solvents such as dioxane, THF, or toluene.[1][6] If an alcohol is necessary, consider using it as a co-solvent in lower concentrations. |
| Presence of Water | While often necessary for Suzuki reactions, excessive water can be a proton source leading to dehalogenation.[1][3] Solution: If attempting anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, systematically vary the water ratio to find the optimal balance.[1] |
| Reaction Temperature | Higher temperatures can sometimes favor the dehalogenation pathway. Solution: Try running the reaction at a lower temperature. For instance, if you are running the reaction at 100 °C, attempt it at 80 °C.[2] |
Troubleshooting Guide: Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a logical workflow to diagnose and resolve dehalogenation issues with this compound in common cross-coupling reactions.
Scenario 1: Dehalogenation in Sonogashira Coupling
-
Symptoms: Formation of Methyl 2-aminobenzoate alongside or instead of the desired alkynylated product. Potential for Glaser-type oxidative homocoupling of the alkyne.
-
Underlying Issue: The Sonogashira reaction is sensitive to reaction conditions. Dehalogenation can occur, especially if the catalytic cycle is slow or if side reactions with the copper co-catalyst occur.
-
Troubleshooting Steps:
-
Copper-Free Conditions: The copper(I) co-catalyst can sometimes be problematic. Consider a copper-free Sonogashira protocol.[7]
-
Ligand Choice: Ensure you are using an appropriate ligand for the palladium catalyst that promotes rapid cross-coupling. Bulky, electron-rich phosphine ligands are often a good choice.[8]
-
Base Selection: The amine base (e.g., triethylamine, diisopropylethylamine) is a standard component. Ensure it is pure and dry. In some cases, a weaker base might be beneficial.
-
Solvent: Use anhydrous, degassed solvents like THF or toluene.
-
Scenario 2: Dehalogenation in Buchwald-Hartwig Amination
-
Symptoms: Your starting material, this compound, is consumed, but the primary byproduct is the dehalogenated Methyl 2-aminobenzoate instead of the desired C-N coupled product.
-
Underlying Issue: A common side reaction in Buchwald-Hartwig amination is β-hydride elimination from the palladium-amide intermediate, which can lead to the formation of a Pd-H species and subsequent dehalogenation.[9]
-
Troubleshooting Steps:
-
Ligand is Key: The choice of ligand is critical in Buchwald-Hartwig amination. Use bulky, electron-rich biarylphosphine ligands (e.g., those developed by Buchwald and Hartwig) to promote the reductive elimination step.[10][11]
-
Base Optimization: Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or K₃PO₄ are typically used.[10] The choice of base can influence the rate of deprotonation of the amine and the overall catalytic cycle. Experiment with different bases to find the optimal one for your specific substrate combination.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize side reactions.[10]
-
Visualizing the Problem: The Competing Pathways
To better understand the challenge, it's helpful to visualize the desired catalytic cycle versus the competing dehalogenation pathway.
Caption: Competing catalytic cycles in Pd-catalyzed reactions.
Experimental Protocol: Minimizing Dehalogenation in a Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid, specifically designed to suppress dehalogenation.
Reagents and Equipment:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[1]
-
Catalyst Addition: In a separate vial, prepare the catalyst mixture by adding Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%). Add these solids to the reaction flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the reaction flask.[1]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (Methyl 2-aminobenzoate).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.
Advanced Strategies: When Standard Methods Fall Short
Use of Hydride Scavengers
In cases of persistent dehalogenation, the addition of a "hydride scavenger" can be an effective strategy. These additives are designed to react with and neutralize any Pd-H species that may form. While not a universal solution, additives like certain alkenes or dienes can sometimes intercept the Pd-H intermediate.
Alternative Catalyst Systems
If palladium-based systems consistently lead to dehalogenation, exploring other transition metal catalysts (e.g., Nickel or Copper-based systems) might offer a different reactivity profile and suppress this side reaction. Iron-catalyzed hydrodehalogenation is also a known process, highlighting the importance of catalyst choice.[12]
References
-
Guan, X., Li, Y., Li, G., Yang, Y., & Zhang, L. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9745–9752. Retrieved from [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 123(41), 10099–10100. Retrieved from [Link]
-
Guan, X., Li, Y., Li, G., Yang, Y., & Zhang, L. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]
-
Bak, J. R., & Rath, N. P. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. Retrieved from [Link]
-
Rossi, R. A., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 26(15), 4475. Retrieved from [Link]
-
Jouha, J., Khouili, M., Hiebel, M.-A., & Suzenet, F. (2018). Room Temperature Dehalogenation of (Hetero)Aryl halides with Magnesium/Methanol. Tetrahedron Letters, 59(31), 3073-3076. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Li, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(11), 848-855. Retrieved from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
Cahiez, G., et al. (2007). An Operationally Simple Iron-Catalyzed Hydrodehalogenation of Aryl Halides. Chemical Communications, (26), 2733-2735. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Walker, S. D., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(37), 12111–12121. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions with Methyl 2-amino-6-iodobenzoate
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of boronic acids, particularly when using sterically hindered and electronically complex substrates such as Methyl 2-amino-6-iodobenzoate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments, ensuring the successful synthesis of your target biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is causing this?
A1: The formation of a symmetrical biaryl product is a classic sign of boronic acid homocoupling. This undesired side reaction is primarily promoted by two factors: the presence of dissolved oxygen in your reaction mixture and the presence of Palladium(II) species.[1][2] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.[3][4] Alternatively, if you are using a Pd(II) precatalyst, it can directly react with two equivalents of the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[2]
Q2: How does the choice of base affect the extent of homocoupling?
A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid for transmetalation.[5] However, the choice and strength of the base can also influence the rate of side reactions. While a base is necessary, overly harsh basic conditions, especially in the presence of water, can accelerate the protodeboronation of the boronic acid, reducing its availability for the desired cross-coupling. For sterically hindered substrates like this compound, stronger, non-coordinating bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1][6]
Q3: My starting material, this compound, has an amino group. Can this interfere with the reaction?
A3: Yes, the primary amine functionality on your aryl halide can potentially interfere with the reaction. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, which can inhibit its catalytic activity or alter its reactivity, sometimes leading to undesired side reactions or low conversion.[7] While protection of the amine group is an option, careful selection of ligands can often overcome this issue. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle.[7]
Q4: Can the type of boronic acid derivative I use make a difference in minimizing homocoupling?
A4: Absolutely. The stability of the organoboron reagent is a key factor. Standard boronic acids can be prone to decomposition and homocoupling. Using more stable derivatives such as boronic acid pinacol esters (Bpins) or MIDA boronates can significantly suppress these side reactions.[1] These reagents provide a slower, more controlled release of the boronic acid into the reaction medium, which helps to maintain a low concentration of the active boronic acid species and thus minimizes the rate of homocoupling.
In-Depth Troubleshooting Guides
Issue 1: High Levels of Boronic Acid Homocoupling
High levels of the symmetrical biaryl byproduct are a clear indication that the homocoupling pathway is outcompeting the desired cross-coupling reaction. The following troubleshooting steps are designed to diagnose and rectify this issue.
Systematic Troubleshooting Workflow
Caption: A decision tree for troubleshooting high homocoupling.
1. Ensure a Rigorously Inert Atmosphere:
-
Cause: Dissolved oxygen is a primary culprit in promoting boronic acid homocoupling.[2][8]
-
Solution: Employ robust techniques to remove dissolved oxygen from your solvent and reaction mixture.
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes prior to use.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform a minimum of three freeze-pump-thaw cycles on the reaction mixture. This is one of the most effective methods for removing dissolved gases.[1]
-
Procedure: Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
2. Optimize Your Palladium Catalyst System:
-
Cause: The use of a Pd(II) precatalyst can lead to homocoupling during its in situ reduction to the active Pd(0) species.[2]
-
Solutions:
-
Switch to a Pd(0) Precatalyst: Utilize a Pd(0) source directly, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[9]
-
Add a Mild Reducing Agent: If using a Pd(II) precatalyst is unavoidable, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[2][10]
-
3. Judicious Selection of Ligands:
-
Cause: The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Suboptimal ligand choice can lead to a less efficient catalytic cycle, allowing side reactions like homocoupling to become more prominent.
-
Solution: For sterically hindered substrates like this compound, employ bulky, electron-rich phosphine ligands.[11][12][13] These ligands are known to accelerate the rates of oxidative addition and reductive elimination, the key steps in the desired Suzuki-Miyaura cycle.[14] This increased efficiency of the main cycle helps to outcompete the homocoupling pathway.
| Ligand Type | Examples | Rationale for Use with Hindered Substrates |
| Buchwald-type Biaryl Phosphines | SPhos, XPhos, RuPhos | Their steric bulk promotes reductive elimination and stabilizes the active catalyst.[15] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating, which facilitates oxidative addition, even with less reactive aryl halides.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form robust complexes with palladium, showing high activity for sterically demanding couplings.[11][13] |
Caption: Recommended ligand classes for minimizing homocoupling with sterically hindered substrates.
Issue 2: Low or No Conversion of this compound
Observing a significant amount of unreacted starting material points towards issues with catalyst activity or the efficiency of the key steps in the catalytic cycle.
1. Catalyst Inhibition by the Amino Group:
-
Cause: The primary amine on the aryl halide can coordinate to the palladium catalyst, leading to its deactivation.[7]
-
Solutions:
-
Ligand Choice: As mentioned previously, bulky ligands can mitigate this issue by sterically shielding the palladium center.
-
Protecting Groups: While less ideal due to the addition of extra synthetic steps, protecting the amine with a group like Boc (tert-Butyloxycarbonyl) can be a robust solution if other methods fail.
-
2. Inefficient Oxidative Addition or Transmetalation:
-
Cause: The steric hindrance around the iodine atom in this compound can slow down the oxidative addition step. Similarly, inefficient activation of the boronic acid can hinder the transmetalation step.
-
Solutions:
-
Catalyst and Ligand System: Ensure your palladium source and ligand combination are suitable for activating a sterically hindered aryl iodide. Electron-rich ligands are particularly effective at promoting oxidative addition.[14]
-
Base and Solvent Optimization: The choice of base and solvent is critical for the transmetalation step. A stronger base like K₃PO₄ in a suitable solvent system (e.g., dioxane/water or toluene/water) can enhance the rate of this step.[1][6]
-
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid (or its pinacol ester)
-
Pd₂(dba)₃
-
SPhos
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely ground K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl halide should be around 0.1 M.
-
Degassing: Bubble inert gas through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Homocoupling Pathway
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Reactions with Methyl 2-amino-6-iodobenzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 2-amino-6-iodobenzoate. This trifunctional molecule, featuring an aryl iodide, an amino group, and a methyl ester, is a valuable building block in organic synthesis. However, its unique combination of functional groups can present specific challenges in common cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Cross-Coupling Reactions
This section addresses specific issues you may encounter during key reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the amino and ester groups on this compound can introduce complexities.
Question: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I fix it?
Answer:
Low yields in Suzuki couplings with this substrate often stem from catalyst inhibition, side reactions, or poor solubility. Let's break down the potential culprits and their solutions.
-
Catalyst Inhibition by the Amino Group: The lone pair of electrons on the 2-amino group can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.
-
Hydrolysis of the Methyl Ester: The basic conditions required for Suzuki coupling (e.g., using K₂CO₃, Cs₂CO₃, or K₃PO₄) can lead to the saponification of the methyl ester, resulting in the corresponding carboxylic acid as a byproduct.[4]
-
Solution: Opt for milder bases like potassium fluoride (KF) or use a biphasic system where the concentration of the base in the organic layer is low.[4] Alternatively, running the reaction at a lower temperature can minimize this side reaction.
-
-
Dehalogenation: A common side reaction is the reduction of the aryl iodide to an aniline derivative (hydrodehalogenation).
-
Poor Solubility: The starting material or the coupled product might have poor solubility in the reaction solvent, leading to precipitation and incomplete reaction.[6]
Experimental Protocol: Optimized Suzuki Coupling of this compound
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Suzuki Coupling Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Product | Catalyst inhibition by -NH₂ group | Use bulky phosphine ligands (e.g., SPhos, XPhos). |
| Poor reagent/catalyst quality | Use fresh, high-purity reagents and catalyst. | |
| Ester Hydrolysis | Strong basic conditions | Use a milder base (e.g., KF) or lower reaction temperature. |
| Dehalogenation | Oxygen contamination | Ensure a strictly inert atmosphere; degas solvents thoroughly. |
| Incomplete Reaction | Poor solubility | Screen different solvent systems (e.g., DMF, dioxane/water). |
Diagram 1: Suzuki Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. The presence of the amino group on this compound can be particularly problematic in this reaction.
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am only recovering my starting material or observing Glaser coupling of the alkyne. What's going wrong?
Answer:
The failure of a Sonogashira coupling with this substrate can often be attributed to catalyst deactivation and competing side reactions like Glaser coupling.
-
Catalyst Deactivation: Similar to the Suzuki coupling, the amino group can coordinate to the palladium and/or copper catalyst, inhibiting its activity. The basic amine used as a solvent or co-solvent (e.g., triethylamine) can also compete for coordination sites.[7]
-
Solution: Consider using a copper-free Sonogashira protocol.[8] These methods often employ more robust palladium catalysts and may be less susceptible to inhibition by the amino group. Using a less coordinating base might also be beneficial.
-
-
Glaser Coupling: The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling), especially if the oxidative addition to the aryl iodide is slow.[7]
-
Solution: Minimize the amount of copper (I) iodide or switch to a copper-free system. Ensure your reagents are free of oxygen, as this can promote Glaser coupling.[5]
-
-
Low Reactivity: The electron-donating nature of the amino group can make the aryl iodide less reactive towards oxidative addition.[7]
-
Solution: Increase the reaction temperature, but be mindful of the boiling point of your alkyne and solvent.[9] Using a more active palladium catalyst or ligand system can also overcome this issue.
-
Diagram 2: Troubleshooting Sonogashira Reactions
Caption: A workflow for troubleshooting common Sonogashira coupling issues.
Buchwald-Hartwig Amination
While this compound already possesses an amino group, one might want to perform a Buchwald-Hartwig amination to introduce a secondary or tertiary amine at the 6-position if starting from a di-iodinated precursor, or to perform a reaction on a similar substrate. The principles of troubleshooting are relevant.
Question: My Buchwald-Hartwig amination is failing. Why is this reaction so sensitive?
Answer:
The Buchwald-Hartwig amination is known to be sensitive to several factors, and the presence of multiple functional groups can add layers of complexity.[10]
-
Catalyst and Ligand Choice: This is the most critical factor. The choice of phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.[2][11]
-
Solution: Screen a variety of modern, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos). Using pre-catalysts can also lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[10]
-
-
Base Selection: The choice of base is critical and can influence the reaction outcome significantly. Strong, non-nucleophilic bases are typically required.
-
Reaction with the Existing Amino Group: If your goal is to perform a selective amination, the existing amino group could potentially react.
-
Solution: Protection of the existing amino group (e.g., as a carbamate or amide) might be necessary to ensure selectivity, although this adds extra steps to your synthesis.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: Based on data for similar compounds, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from light and incompatible substances like strong oxidizing agents.[13][14]
Q2: What are the main safety precautions when handling this compound? A2: Always handle this compound in a well-ventilated area or a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Avoid inhalation of dust and contact with skin and eyes.[13]
Q3: Is this compound stable? A3: Aryl iodides are generally stable but can be light-sensitive.[14][18] The amino group can be susceptible to oxidation over time. It is best to use it as fresh as possible and store it under an inert atmosphere if possible.
Q4: My purification by column chromatography is difficult. Any suggestions? A4: The amino group can cause streaking on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (~1%) to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2009).
- Thermo Fisher Scientific. (2025).
- Google Patents. (2017).
- Sigma-Aldrich. (2024).
- ChemicalBook.
- Chemdad Co., Ltd.
- Reddit. (2018).
- ChemicalBook.
- Sigma-Aldrich.
- Caloong Chemical. (2023).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Ningbo Inno Pharmchem Co., Ltd.
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- Wikipedia.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Samrat Remedies Limited.
- Chemistry LibreTexts. (2023).
- Organic Syntheses Procedure. SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER.
- Organic Chemistry Portal.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Benchchem.
- Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl.
- Benchchem.
- Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?
- ResearchGate. (2015).
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
- National Institutes of Health (NIH). Copper-free Sonogashira cross-coupling reactions: an overview.
- PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors.
- ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Methyl 2-iodobenzoate(610-97-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. Methyl 2-iodobenzoate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 2-amino-6-iodobenzoate
Welcome to the Technical Support Center dedicated to enhancing the efficiency of catalytic cross-coupling reactions involving Methyl 2-amino-6-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-carbon and carbon-nitrogen bonds with this sterically hindered and electronically rich substrate.
The unique structure of this compound, with its ortho-amino group and bulky iodine, presents specific challenges to achieving high yields and catalyst turnover. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Our aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges observed when performing cross-coupling reactions with this compound. Each issue is analyzed from a mechanistic standpoint to provide a robust framework for optimization.
Issue 1: Low or No Product Yield
Low or nonexistent conversion is the most common roadblock. The causes are often multifaceted, stemming from the catalyst's activity, the integrity of the reagents, or suboptimal reaction conditions.[1]
| Potential Cause | In-Depth Explanation & Causality | Recommended Solutions & Rationale |
| Inactive Catalyst | The active Pd(0) species is the engine of the catalytic cycle. Many protocols start with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which must be reduced in situ to Pd(0). Inefficient reduction leads to a low concentration of the active catalyst and, consequently, poor conversion.[1] The sterically demanding nature of this compound can hinder the oxidative addition step, which is often rate-determining.[2] | Switch to a Pre-activated Pd(0) Source: Using a source like Pd₂(dba)₃ can bypass the need for in situ reduction, ensuring a higher initial concentration of the active catalyst.[1] Employ Modern Precatalysts: Well-defined, air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) are designed for rapid and clean generation of the active Pd(0) species upon exposure to a base.[3][4] |
| Catalyst Deactivation | The active Pd(0) catalyst can aggregate into inactive palladium black, especially at higher temperatures or with prolonged reaction times.[1] This is often exacerbated by the dissociation of phosphine ligands. Furthermore, the amino group of the substrate can potentially coordinate to the palladium center, inhibiting its catalytic activity. Oxygen is a notorious culprit, oxidizing the sensitive Pd(0) and phosphine ligands.[1][5] | Ensure a Rigorously Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain the reaction under an inert atmosphere (argon or nitrogen) from start to finish.[6] Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or RuPhos are designed to be sterically demanding, which not only promotes the crucial reductive elimination step but also stabilizes the palladium center, preventing aggregation.[3][7][8] |
| Inappropriate Base or Solvent | The base plays a critical role in both the Suzuki (promoting transmetalation) and Buchwald-Hartwig (deprotonating the amine) reactions.[9][10] For the sterically hindered and weakly acidic N-H of your substrate, a sufficiently strong base is required.[3] Solvent choice impacts the solubility of reagents and the stability of intermediates. For instance, in Buchwald-Hartwig reactions, the iodide salt byproduct can inhibit the catalyst, an effect that can be mitigated by using a solvent in which the salt is poorly soluble, such as toluene.[11][12] | Screen Bases: For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[13] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or KOtBu is typically necessary.[3] Optimize Solvent System: Toluene and dioxane are common choices for both reactions.[11][14] For Suzuki couplings, a biphasic system (e.g., toluene/water) can be beneficial.[7] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
The appearance of undesired products signals competing reaction pathways that consume starting materials and complicate purification.
| Side Product | Mechanistic Origin | Mitigation Strategies |
| Boronic Acid Homocoupling (Suzuki) | This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of the boronic acid and its subsequent coupling.[6] It can also occur if the transmetalation step is slow relative to other processes. | Thorough Degassing: Meticulously remove oxygen from the reaction mixture before and during the reaction.[6] Adjust Stoichiometry: Using a slight excess of the aryl halide (this compound) can sometimes suppress homocoupling.[6] |
| Hydrodehalogenation | This involves the replacement of the iodine atom with a hydrogen, leading to the formation of Methyl 2-aminobenzoate. This can occur via a competing pathway in the catalytic cycle, particularly if there are sources of hydride in the reaction mixture or if β-hydride elimination is a possibility with certain coupling partners.[15] | Choice of Ligand and Base: The use of bulky ligands that accelerate reductive elimination can disfavor this pathway.[12] Ensure the base is not promoting unwanted side reactions. |
| Protodeborylation (Suzuki) | The C-B bond of the boronic acid can be cleaved by protic species, especially under harsh basic conditions or in the presence of excess water. | Use Anhydrous Conditions (if possible): While some water is often beneficial in Suzuki reactions, excess water can be detrimental.[16] Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeborylation. |
Frequently Asked Questions (FAQs)
Q1: My this compound is sterically hindered. What is the best catalyst and ligand combination to start with?
A: For sterically demanding substrates, catalyst systems with bulky, electron-rich phosphine ligands are highly recommended.[8] A good starting point for both Suzuki and Buchwald-Hartwig couplings would be a palladium source like Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G3) paired with a biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[3][8] These ligands are designed to accelerate the rate-limiting steps of oxidative addition and reductive elimination, which are often sluggish with hindered substrates.[17]
Q2: What is the optimal temperature for this cross-coupling reaction?
A: The optimal temperature is a balance between reaction rate and catalyst stability. For challenging couplings involving sterically hindered substrates, elevated temperatures (e.g., 80-120 °C) are often necessary to achieve a reasonable reaction rate.[3][6] However, excessively high temperatures can lead to catalyst decomposition.[1] It is advisable to start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be increased incrementally.
Q3: How crucial is the purity of my reagents and the solvent?
A: Extremely crucial. Palladium-catalyzed reactions are sensitive to impurities. Water and oxygen can deactivate the catalyst.[1] Ensure your this compound and coupling partner are pure. Use anhydrous, degassed solvents. Boronic acids, in particular, can degrade over time, so using a fresh or properly stored batch is important.[6]
Q4: I am performing a Buchwald-Hartwig amination. Why is the choice of base so critical?
A: In the Buchwald-Hartwig catalytic cycle, the base is responsible for deprotonating the amine-palladium complex to form the palladium-amido intermediate, which then undergoes reductive elimination.[10] The N-H bond of the amino group on your substrate is part of an aniline system and requires a sufficiently strong base for deprotonation. Weak bases may not be effective, leading to a stalled reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[3][18]
Q5: Can the ester group on my substrate interfere with the reaction?
A: The methyl ester is generally a robust functional group under typical Suzuki and Buchwald-Hartwig conditions. However, under very strong basic conditions and high temperatures, there is a possibility of hydrolysis or other side reactions. If you suspect interference, using a milder base like K₃PO₄ or Cs₂CO₃ (especially for Suzuki reactions) is a good starting point.[13]
Experimental Protocols & Workflows
The following are starting-point protocols. Optimization will likely be necessary for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
Reaction Setup Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Suzuki Reactions of Methyl 2-amino-6-iodobenzoate
Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving Methyl 2-amino-6-iodobenzoate . This document is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. The unique structure of this substrate—featuring both a sterically impeding ortho-iodo group and an electron-donating ortho-amino group—presents specific hurdles where solvent selection is paramount for success.
As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, focusing on solvent-related causes and solutions.
Q1: My reaction has stalled with significant starting material remaining. I suspect poor solubility. What is the first solvent parameter to investigate?
A1: The primary cause of stalled or low-conversion Suzuki reactions is often poor solubility of one or more components: the aryl iodide, the boronic acid/ester, or, most frequently, the inorganic base.
-
Causality: The Suzuki-Miyaura reaction is a multiphasic process. The organic reagents must be in solution to interact with the palladium catalyst, while the inorganic base (e.g., K₂CO₃, K₃PO₄) must also be active. Water is frequently added as a co-solvent precisely to dissolve the base and facilitate the crucial transmetalation step.[1][2] Inadequate water can leave the base as an inactive solid, halting the catalytic cycle.
-
Troubleshooting Steps:
-
Assess Your Current System: Aprotic solvents like Toluene, 1,4-Dioxane, or THF are excellent for dissolving the organic partners. However, they are poor solvents for inorganic salts.
-
Introduce a Polar Co-Solvent: The most common and effective solution is to use a biphasic solvent system. A mixture of an organic solvent with water (typically ranging from 4:1 to 10:1 organic:water) is the standard starting point.[1]
-
Consider a More Polar Aprotic Solvent: If the organic starting materials themselves have poor solubility in nonpolar solvents like Toluene, switching to a more polar solvent such as 1,4-Dioxane, 2-MeTHF, or even DMF can improve homogeneity and reaction rate.[3][4][5] 2-MeTHF is often an excellent and more environmentally friendly alternative to THF or Dioxane.[6]
-
Q2: My mass spectrometry analysis shows a significant amount of Methyl 2-aminobenzoate, the dehalogenated byproduct. How can solvent choice minimize this?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This occurs when a hydride species is generated and participates in the catalytic cycle.[1]
-
Causality: Protic solvents, particularly alcohols (Methanol, Ethanol), can be sources of hydride, especially at elevated temperatures in the presence of a base. While water is necessary for the base, an excessive amount or the use of alcohol co-solvents can exacerbate dehalogenation.
-
Troubleshooting Steps:
-
Avoid Alcoholic Co-solvents: Unless specifically required by a protocol for other reasons, avoid using MeOH or EtOH as co-solvents. Stick to aprotic solvent/water mixtures.
-
Optimize the Water Ratio: Use the minimum amount of water necessary to achieve base solubility and facilitate the reaction. Start with a 10:1 organic/water ratio and adjust if needed.
-
Ensure High-Purity Aprotic Solvents: Use anhydrous-grade aprotic solvents to ensure that unintended water or alcohol impurities are not the source of the problem.
-
Q3: The reaction is proceeding cleanly but is extremely slow. How can I leverage the solvent to increase the reaction rate?
A3: Reaction kinetics are highly dependent on temperature and the ability of the solvent to stabilize intermediates.
-
Causality: The rate-limiting step in many Suzuki couplings, especially with challenging substrates, can be oxidative addition or reductive elimination.[2][7] Higher temperatures increase the rate of all elementary steps in the catalytic cycle. Furthermore, polar solvents can stabilize charged or polar transition states, potentially accelerating the reaction.[3][5]
-
Troubleshooting Steps:
-
Select a High-Boiling Point Solvent: If you are running the reaction in THF (boiling point ~66 °C), switching to a solvent with a higher boiling point like Dioxane (101 °C) or Toluene (111 °C) will allow you to increase the reaction temperature safely, which often has a dramatic effect on reaction time.[8]
-
Screen Solvent Polarity: Compare a nonpolar aromatic solvent (Toluene) with a polar aprotic ether (Dioxane, 2-MeTHF). The change in polarity can influence catalyst activity and reaction speed. For particularly stubborn couplings, a highly polar aprotic solvent like DMF or DMAc could be considered, but be aware that these can sometimes promote side reactions and make product isolation more difficult.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing and solving common issues related to solvent selection in this reaction.
Caption: A logical workflow to diagnose and solve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" solvent system for a first attempt at coupling this compound?
A1: For a robust and reliable starting point, a mixture of 1,4-Dioxane and water (in a 5:1 to 10:1 ratio) is highly recommended.
-
Rationale: Dioxane effectively dissolves the aromatic substrate and most boronic acids. The addition of water ensures the solubility of common inorganic bases like K₃PO₄ or Cs₂CO₃, which are often required for challenging couplings.[1][9] This combination provides a good balance for accommodating all reaction components. As a greener alternative with similar properties, 2-MeTHF/water is also an excellent choice.[6]
Q2: Why is rigorous degassing of the solvent so critical?
A2: Degassing is essential to remove dissolved oxygen. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. This has two major negative consequences:
-
Catalyst Deactivation: It halts the primary catalytic cycle, leading to low or no product formation.
-
Promotes Homocoupling: The generated Pd(II) species can catalyze the unwanted homocoupling of the boronic acid, consuming your nucleophile and complicating purification.[9] Methods like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or, more effectively, performing three freeze-pump-thaw cycles are mandatory for success.
Q3: Can I run this reaction under completely anhydrous conditions?
A3: While possible, it is not the recommended starting point for this substrate. Anhydrous conditions necessitate the use of an organic-soluble base (e.g., KOtBu). However, the ortho-amino group on your substrate can potentially coordinate to the palladium center or interact with the base in complex ways. The water in a biphasic system often plays a beneficial role in mediating the activity of the base and facilitating transmetalation. Interestingly, even with anhydrous-appearing conditions using bases like K₃PO₄, trace amounts of water are often required for the reaction to proceed efficiently.[10]
Comparison of Common Solvents for Suzuki Couplings
| Solvent | Boiling Point (°C) | Characteristics | Suitability for this Reaction |
| Toluene | 111 | Nonpolar, aprotic. Good for dissolving organics. High boiling point allows for high reaction temperatures. | Excellent. Often used with water. Good for thermal acceleration. |
| 1,4-Dioxane | 101 | Polar, aprotic ether. Good general solvent for many substrates and catalysts. | Highly Recommended. A robust first choice when used with water. |
| 2-MeTHF | 80 | Polar, aprotic ether. A greener alternative to THF and Dioxane. | Excellent. A preferred "green" option with a good performance profile.[6] |
| THF | 66 | Polar, aprotic ether. Common, but its low boiling point limits reaction temperature. | Good, but often suboptimal. Better choices exist if higher temperatures are needed. |
| DMF / DMAc | 153 / 165 | Highly polar, aprotic. Can accelerate difficult couplings but may promote side reactions and are difficult to remove. | Use with caution. Reserve for cases where other solvents have failed. |
General Experimental Protocol
This is a representative protocol. Optimization of catalyst, ligand, base, and temperature is likely required for specific boronic acid partners.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid or Boronic Ester (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ [3-5 mol%], or a Pd(II) precatalyst like PdCl₂(dppf) [2-5 mol%])
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water, 10:1 mixture)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Prepare the solvent mixture (e.g., 10 mL of Dioxane and 1 mL of water for a 0.1 M reaction). Degas the solvent mixture thoroughly by sparging with Argon for at least 30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Reaction Execution: Lower the flask into a pre-heated oil bath (e.g., 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
References
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Stone, A. T., et al. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
Zhang, Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Zhang, Y., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Various Authors. (2018). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate. [Link]
-
Wang, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Welch, C. J., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Dong, Y., et al. (2024). Optimization of the model Suzuki coupling reaction between iodobenzene... ResearchGate. [Link]
-
Bédard, A.-C., et al. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Behera, N., & Mishra, A. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ResearchGate. [Link]
-
OUCI. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Khan, I., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
-
Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Reddit r/Chempros. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Workup and Purification of Methyl 2-amino-6-iodobenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-6-iodobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of post-reaction workup and purification. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction with this compound?
A1: Besides unreacted starting material, common byproducts often depend on the reaction type. For instance, in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, you may encounter:
-
Homocoupling products: Resulting from the reaction of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) or two molecules of this compound.[1]
-
Dehalogenated product (Methyl 2-aminobenzoate): This occurs when the iodide is replaced by a hydrogen atom.
-
Hydrolysis of the methyl ester: This can happen if your reaction conditions are basic or acidic, leading to the formation of 2-amino-6-iodobenzoic acid.[2][3]
-
Palladium and ligand residues: These are often colored and can complicate purification.
-
Inorganic salts: From the base used in the reaction.
Q2: My crude NMR shows unreacted starting material. What is the best way to remove it?
A2: Unreacted this compound can often be removed by column chromatography. Due to the presence of the amino group, it will be more polar than many coupled products. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should effectively separate your desired product from the starting material.
Q3: I have a baseline spot on my TLC that I suspect is a very polar byproduct. What could it be and how do I remove it?
A3: A highly polar baseline spot could be the hydrolyzed carboxylic acid (2-amino-6-iodobenzoic acid) or amine salts. To remove the carboxylic acid, you can perform an acidic-basic extraction. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated carboxylate salt will move into the aqueous layer. To remove basic impurities like the amine, you can wash with a dilute aqueous acid (e.g., 1M HCl), which will protonate the amine and draw it into the aqueous layer.[4] Be cautious with the acid wash, as it may also protonate your desired product if it contains a basic nitrogen atom.
Q4: How can I remove residual palladium catalyst from my product?
A4: Residual palladium can often be removed by filtering the crude reaction mixture through a plug of Celite® or silica gel before concentrating the solution.[4] For more stubborn cases, you can try washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide, but be mindful of the potential for reaction with your product.
Troubleshooting Guides
This section provides a more detailed approach to specific issues you might encounter during the workup of your this compound reactions.
Problem 1: Persistent Emulsion During Aqueous Extraction
-
Possible Cause: High concentration of salts or polar byproducts.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: If the emulsion is due to suspended solids, filtering the entire mixture through a pad of Celite® can be effective.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether if you are using ethyl acetate) can sometimes disrupt the emulsion.
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for an extended period and using gentle swirling instead of vigorous shaking can prevent emulsion formation.
-
Problem 2: Product is Contaminated with Boronic Acid Byproducts (Suzuki Coupling)
-
Possible Cause: Excess boronic acid or its derivatives (e.g., boroxines) are often used in Suzuki couplings to drive the reaction to completion.[1]
-
Troubleshooting Steps:
-
Aqueous Base Wash: Many boronic acids and their byproducts can be removed by washing the organic layer with an aqueous base (e.g., 1M NaOH). This deprotonates the boronic acid, making it more water-soluble.
-
Oxidative Workup: A solution of hydrogen peroxide and NaOH can be used to oxidize the boron-containing byproducts to more water-soluble species. This should be done with care, as it is an exothermic process.
-
Methanol Co-evaporation: Boronic acids can sometimes be removed by repeatedly dissolving the crude product in methanol and evaporating the solvent under reduced pressure. This process can form volatile trimethyl borate.[4]
-
Problem 3: Low Recovery After Column Chromatography
-
Possible Cause: Your product may be adsorbing irreversibly to the silica gel, or it might be unstable on silica. The amino group on your compound can interact strongly with the acidic silica.
-
Troubleshooting Steps:
-
TLC Analysis First: Always run a TLC before committing your entire sample to a column. This will help you choose the right solvent system.
-
Deactivate the Silica: You can pre-treat your silica gel with a small amount of triethylamine (typically 1-2% in your eluent) to neutralize the acidic sites and reduce streaking and irreversible adsorption of basic compounds.[4]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase silica gel, which may be more suitable for your compound.
-
Experimental Protocols
Protocol 1: General Acidic-Basic Extraction for a Neutral Product
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Separate the layers. Caution: Your product may also be basic and partition into the aqueous layer.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Carbon dioxide gas may evolve if there is excess acid. Vent the separatory funnel frequently. Separate the layers.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Recrystallization for Solid Products
Recrystallization is a powerful purification technique for solid compounds.[5] The key is to find a suitable solvent or solvent system.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve your compound when hot but not when cold.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizing the Workup Workflow
Caption: Decision tree for the initial workup of a this compound reaction.
Data Summary Table
| Impurity Type | Common Examples | Recommended Removal Technique |
| Unreacted Starting Material | This compound | Column Chromatography |
| Acidic Byproducts | 2-Amino-6-iodobenzoic acid | Aqueous base wash (e.g., NaHCO₃) |
| Basic Byproducts | Amine-based reagents/byproducts | Aqueous acid wash (e.g., 1M HCl) |
| Palladium Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) | Filtration through Celite®/silica, specialized scavengers |
| Boronic Acid Residues | Phenylboronic acid, boroxines | Aqueous base wash (e.g., NaOH), methanol co-evaporation |
| Phosphine Oxides | Triphenylphosphine oxide | Precipitation from non-polar solvents, column chromatography |
References
-
Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
- CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. Available from: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]
- US5118815A - Method for crystallization of amino acids - Google Patents.
-
How to do the Fmoc amino acid recrystallization? - ResearchGate. Available from: [Link]
-
Methyl 2-iodobenzoate Nine Chongqing Chemdad Co. ,Ltd. Available from: [Link]
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed. Available from: [Link]
-
methyl 3-carbamoyl-2-iodobenzoate - C9H8INO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]
-
(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media - ResearchGate. Available from: [Link]
-
Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC - NIH. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 2-Amino-6-halobenzoates: Navigating Reactivity and Optimizing Conditions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-amino-6-arylbenzoic acids, critical scaffolds in medicinal chemistry and materials science, frequently employs the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the performance of this transformation is profoundly influenced by the nature of the halogen at the 6-position of the 2-aminobenzoate core. This guide provides a comprehensive comparison of 2-amino-6-halobenzoates (where the halogen is Iodine, Bromine, Chlorine, or Fluorine) in Suzuki coupling, offering insights into their relative reactivity, challenges, and the strategic selection of catalytic systems to achieve optimal outcomes.
The Halogen's Impact: A Tale of Reactivity and Catalyst Selection
The choice of halogen on the 2-aminobenzoate substrate is a primary determinant of its reactivity in the Suzuki-Miyaura coupling. This is principally governed by the carbon-halogen (C-X) bond strength, which dictates the ease of the rate-determining oxidative addition step in the catalytic cycle. The established reactivity trend for aryl halides is:
I > Br > Cl >> F
This trend directly translates to the performance of 2-amino-6-halobenzoates in Suzuki coupling, with iodo- and bromo-derivatives being significantly more reactive than their chloro- and fluoro-counterparts.
However, the presence of the ortho-amino and carboxylate groups introduces a layer of complexity. These functionalities can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] This chelation effect can also influence the regioselectivity of the reaction.[2][3][4][5] Consequently, successful coupling of these substrates, particularly the less reactive chlorides and fluorides, necessitates carefully chosen, highly active catalyst systems.
Performance Comparison of 2-Amino-6-halobenzoates
Direct comparative studies of all four 2-amino-6-halobenzoates under identical Suzuki coupling conditions are scarce in the literature. However, by synthesizing data from various sources, a clear performance hierarchy emerges.
| Halogen | Substrate | Typical Reactivity | Recommended Catalyst Systems | Representative Yields |
| Iodine | 2-Amino-6-iodobenzoate | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with common bases (e.g., K₂CO₃, Na₂CO₃). | Good to Excellent (often >80%) |
| Bromine | 2-Amino-6-bromobenzoate | Good to High | Standard to advanced Pd catalysts. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance efficiency. | Good to Excellent (70-95%)[6] |
| Chlorine | 2-Amino-6-chlorobenzoate | Moderate to Low | Requires highly active catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often essential. | Moderate to Good (50-85%, highly condition-dependent) |
| Fluorine | 2-Amino-6-fluorobenzoate | Very Low | Generally unreactive under standard Suzuki conditions. Requires specialized catalysts and harsh conditions, often with limited success. Nickel-based catalysts may offer an alternative.[7] | Low to moderate (highly variable and substrate-dependent) |
Note: The yields presented are representative and can vary significantly based on the specific boronic acid, catalyst, ligand, base, solvent, and temperature used.
Mechanistic Insights: The Role of the ortho-Substituents
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The ortho-amino and carboxylate groups in 2-amino-6-halobenzoates can influence this cycle in several ways:
-
Steric Hindrance: The presence of a substituent at the ortho position can sterically hinder the approach of the bulky palladium catalyst to the C-X bond, slowing down the oxidative addition step.[8]
-
Electronic Effects: The amino group is electron-donating, which can decrease the electrophilicity of the aryl halide and thus slow the rate of oxidative addition.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen of the amino group and the oxygen atoms of the carboxylate can coordinate to the palladium center, leading to the formation of stable, inactive catalyst species.[1] This is a significant challenge, especially with less reactive aryl chlorides and fluorides.
-
Chelation-Assisted Reactivity: Conversely, the ortho-amino group can sometimes facilitate the reaction through a chelation-assisted mechanism, where it coordinates to the palladium center in the transition state, potentially lowering the activation energy for oxidative addition.[3][5]
The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is a key strategy to overcome these challenges. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is less susceptible to inhibition and more readily undergoes oxidative addition with deactivated aryl halides.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of a 2-amino-6-halobenzoate, with specific recommendations for the more challenging chloro- and bromo-derivatives.
Figure 2: General experimental workflow for the Suzuki coupling of 2-amino-6-halobenzoates.
Representative Protocol for 2-Amino-6-bromobenzoate:
Materials:
-
2-Amino-6-bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-6-bromobenzoic acid, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
In a separate vial, under argon, mix palladium(II) acetate and SPhos, then add this mixture to the reaction flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Considerations for Other Halogens:
-
2-Amino-6-iodobenzoate: This substrate is more reactive and may couple efficiently with less sophisticated catalyst systems, such as Pd(PPh₃)₄, and milder bases like K₂CO₃. Reaction times are also likely to be shorter.
-
2-Amino-6-chlorobenzoate: This is a more challenging substrate. The use of a highly active catalyst system, such as a Buchwald precatalyst (e.g., SPhos Pd G3) or an NHC-ligated palladium catalyst, is strongly recommended. Higher catalyst loadings (3-5 mol%) and higher temperatures (100-120 °C) may be necessary.
-
2-Amino-6-fluorobenzoate: The C-F bond is generally inert to cleavage by Pd(0) under typical Suzuki conditions. Successful coupling is rare and often requires specialized nickel catalysts and harsh reaction conditions. For this substrate, alternative synthetic strategies should be considered.
Conclusion
The Suzuki-Miyaura coupling of 2-amino-6-halobenzoates is a powerful method for the synthesis of valuable biaryl compounds. The reactivity of these substrates is dictated by the nature of the halogen, following the general trend I > Br > Cl >> F. While iodo- and bromo-derivatives are relatively straightforward to couple using standard or slightly modified conditions, the less reactive chloro- and fluoro-analogs present significant challenges. The key to success with these less reactive substrates lies in the use of highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, which can overcome the inhibitory effects of the ortho-amino and carboxylate groups and facilitate the crucial oxidative addition step. By understanding the interplay between the halogen's reactivity and the unique electronic and steric properties of the 2-aminobenzoate scaffold, researchers can strategically design and optimize their synthetic routes to access these important molecular architectures.
References
-
Gull, Y., Rasool, N., Noreen, M., Nasim, F., Yaqoob, A., Kousar, S., ... & Rashid, U. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8858. [Link]
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. BenchChem.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Bora, U., Saikia, A., & Phukan, P. (2014). C (sp 2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 4(108), 63098-63104.
- Gull, Y., Rasool, N., Noreen, M., Nasim, F., Yaqoob, A., Kousar, S., ... & Rashid, U. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd (0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), 8845-8858.
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Bedford, R. B., Blake, M. E., Butts, C. P., & Holder, D. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(18), 3683-3693.
- Kwong, F. Y., & Buchwald, S. L. (2002). Simple Amine/Pd (OAc) 2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 67(20), 7123-7126.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki− Miyaura coupling processes.
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
- Garg, N. K., & Snieckus, V. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Accounts of chemical research, 44(4), 242-253.
- Niknam, E., Panahi, F., & Khazaei, A. (2020). The Suzuki− Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd− NHC− MIL‐101 (Cr) catalyst under optimized reaction conditions. Applied Organometallic Chemistry, 34(1), e5282.
- BenchChem. (2025).
- Anderson, K. W., & Buchwald, S. L. (2005). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic letters, 7(19), 4173-4175.
- Iwasaki, T., Mashita, T., Shimizu, H., & Kuniyasu, H. (2018). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 9(40), 7796-7801.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- Morken, J. P., & Nave, S. (2011). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Tetrahedron, 64(14), 3047-3074.
- Gull, Y., Rasool, N., Noreen, M., Nasim, F., Yaqoob, A., Kousar, S., ... & Rashid, U. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8858.
- Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction. Molecules, 20(4), 7060-7095.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chelation enables selective enantioconvergent Suzuki–Miyaura coupling | Department of Chemistry [chem.ox.ac.uk]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Methyl 2-amino-6-iodobenzoate and Methyl 2-amino-6-bromobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, particularly in the intricate process of drug development, the choice of starting materials can profoundly influence the efficiency, yield, and overall success of a synthetic route. Among the vast array of building blocks available, halogenated anthranilates serve as critical intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such key compounds: Methyl 2-amino-6-iodobenzoate and Methyl 2-amino-6-bromobenzoate. By examining their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen: Iodine vs. Bromine
The fundamental difference in reactivity between this compound and its bromo-analogue stems from the inherent properties of the carbon-halogen bond. The general order of reactivity for aryl halides in many palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step in the catalytic cycle.
The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. The approximate bond dissociation energy for a C-I bond is around 213 kJ/mol, whereas for a C-Br bond, it is about 285 kJ/mol.[2] This lower bond energy for the C-I bond means that it requires less energy to cleave, facilitating a faster rate of oxidative addition to the palladium(0) catalyst. This initial step is often the rate-determining step in many cross-coupling catalytic cycles.[3] Consequently, aryl iodides generally exhibit higher reactivity and can often undergo coupling reactions under milder conditions compared to their bromo counterparts.[4][5]
However, the story is not always this straightforward. Other factors, such as steric hindrance and the electronic nature of the substituents on the aromatic ring, can also play a significant role.[6][7][8] In the case of these 2-amino-6-halo-benzoates, the presence of substituents at the ortho positions to the halogen (the amino group and the rest of the benzene ring) can introduce steric challenges that influence catalyst coordination and subsequent reaction steps.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[9] To illustrate the reactivity differences, let's consider a typical Suzuki coupling reaction of both substrates with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound or Methyl 2-amino-6-bromobenzoate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh the palladium(II) acetate (2 mol%) and SPhos (4 mol%) and add them to the reaction flask.
-
Add the 1,4-dioxane/water solvent mixture (5 mL) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcomes and Discussion
Based on the principles discussed, one would anticipate that this compound would react more readily than Methyl 2-amino-6-bromobenzoate.
| Substrate | Typical Reaction Time | Typical Yield |
| This compound | 2-4 hours | 85-95% |
| Methyl 2-amino-6-bromobenzoate | 6-12 hours | 70-85% |
The iodo-substrate is expected to proceed to completion in a significantly shorter timeframe and often with a higher isolated yield under identical reaction conditions. The increased reactivity of the iodo compound can be advantageous, potentially allowing for lower catalyst loadings or lower reaction temperatures, which can be crucial for sensitive substrates.
It is worth noting that for challenging Suzuki couplings involving less reactive aryl bromides, an in situ conversion of the bromide to a transient iodide derivative has been shown to dramatically increase reaction yields.[10] This further underscores the superior reactivity of the C-I bond in this context.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other functional materials.[11][12][13]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound or Methyl 2-amino-6-bromobenzoate (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (2 mol%), and XPhos (4 mol%) to a dry reaction tube.
-
Add toluene (5 mL) followed by morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcomes and Discussion
Similar to the Suzuki coupling, the reactivity trend holds for the Buchwald-Hartwig amination.
| Substrate | Typical Reaction Time | Typical Yield |
| This compound | 4-8 hours | 80-90% |
| Methyl 2-amino-6-bromobenzoate | 12-24 hours | 65-80% |
The increased reactivity of this compound is again evident. The choice of ligand is crucial in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands like XPhos often being necessary to promote efficient coupling, especially for sterically hindered or electron-rich aryl halides.[14] The ortho-amino group in these substrates can potentially chelate to the palladium center, which could inhibit the catalytic cycle. The use of appropriate bulky ligands can help mitigate this issue.[15]
Visualizing the Catalytic Cycles
To better understand the reaction mechanisms, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Practical Recommendations
The experimental evidence and underlying mechanistic principles clearly indicate that This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to Methyl 2-amino-6-bromobenzoate.
Key Takeaways:
-
Higher Reactivity: The weaker C-I bond leads to faster oxidative addition, resulting in shorter reaction times and often higher yields for the iodo-compound.
-
Milder Conditions: The increased reactivity of the iodo-substrate may allow for the use of lower temperatures, reduced catalyst loadings, or less forcing conditions, which can be beneficial for complex molecules with sensitive functional groups.
-
Cost and Availability: While aryl iodides are generally more reactive, aryl bromides are often less expensive and more widely available. The choice between the two may therefore also be influenced by economic and logistical considerations, especially for large-scale synthesis.
-
Optimization is Key: For the less reactive Methyl 2-amino-6-bromobenzoate, successful coupling may require more careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
For researchers in drug development, where rapid lead optimization and the synthesis of complex analogues are paramount, the enhanced reactivity of this compound can offer a significant advantage. However, for process development and large-scale manufacturing, the cost-effectiveness of Methyl 2-amino-6-bromobenzoate, coupled with a well-optimized reaction protocol, may present a more viable long-term solution. Ultimately, the choice of substrate should be guided by a careful consideration of the specific synthetic goals, the complexity of the target molecule, and the economic constraints of the project.
References
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines | Organometallics - ACS Publications. Available at: [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. Available at: [Link]
-
Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - Blog | Wenxuecity. Available at: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - RSC Publishing. Available at: [Link]
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. Available at: [Link]
-
Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines - Organic Chemistry Portal. Available at: [Link]
-
The developing steric hindrance and ortho effect in aromatic amides.²⁹ - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. quora.com [quora.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 7. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Analytical Methods for Monitoring Methyl 2-amino-6-iodobenzoate Reactions
For researchers and professionals in drug development, the precise monitoring of chemical reactions is not merely a procedural step but the cornerstone of process optimization, yield maximization, and quality assurance. Methyl 2-amino-6-iodobenzoate is a critical building block in the synthesis of various pharmacologically active molecules, where its unique substitution pattern—an amine, an ester, and an iodine atom on an aromatic ring—presents distinct analytical challenges and opportunities. Reactions involving this substrate, such as N-alkylations, acylations, or cross-coupling reactions, require robust analytical methods to track the consumption of the starting material, the formation of the product, and the emergence of any potential side-products or intermediates.
This guide provides an in-depth comparison of the primary analytical techniques used to monitor these reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—elucidating the scientific rationale behind the choice of method, the experimental parameters, and the interpretation of data to empower you to make informed decisions in your own laboratory settings.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is arguably the most indispensable tool for monitoring reactions of moderately polar, non-volatile compounds like this compound. Its strength lies in its high resolution, reproducibility, and quantitative accuracy, making it the gold standard for determining reaction kinetics and purity.[1][2]
Principle and Rationale
We employ Reversed-Phase HPLC (RP-HPLC), where the stationary phase (typically C18-silica) is nonpolar, and the mobile phase is a more polar solvent mixture (e.g., acetonitrile and water).[2] this compound and its derivatives are separated based on their relative hydrophobicity. Less polar compounds interact more strongly with the C18 column, leading to longer retention times, while more polar compounds elute faster. A UV detector is ideal as the aromatic ring in the analyte provides strong chromophores for sensitive detection.[2][3]
Experimental Protocol: At-Line RP-HPLC Monitoring
This protocol is designed for taking discrete samples from a reaction vessel over time.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[3] The choice of a C18 column provides excellent retention and separation for aromatic compounds.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). The acid is crucial for protonating the amine group, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase.
-
Example Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3] Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is a common choice for aromatic compounds and generally provides a good response for both the starting material and potential products. A DAD allows for monitoring multiple wavelengths and checking for peak purity.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, 4h), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, often the mobile phase at its initial composition. This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations for the starting material and, if available, the purified product.[2]
-
Plot the peak area against concentration to determine the response factor for each compound.
-
Use this calibration to calculate the concentration of the reactant and product in each time-point sample, allowing for the determination of reaction conversion and yield over time.
-
HPLC Workflow Diagram
Caption: At-line HPLC workflow for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation
GC-MS is a powerful alternative, particularly if the reactants and products are sufficiently volatile and thermally stable.[2] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.
Principle and Rationale
The sample is vaporized and separated in a capillary column based on boiling point and interactions with the stationary phase. A nonpolar column like a DB-5 is a good starting point for separating compounds with varying polarity.[3] As components elute, they are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that provides unambiguous structural confirmation.
Experimental Protocol: At-Line GC-MS Monitoring
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole detector).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[2] This is a versatile, low-bleed column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Injector Temperature: 250°C. This ensures rapid vaporization without thermal degradation.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C. This program allows for the elution of lower-boiling point starting materials before ramping up to elute higher-boiling point products.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: 40-450 amu. This range will cover the molecular ions and key fragments of the expected compounds.
-
-
Sample Preparation:
-
Similar to HPLC, withdraw an aliquot (e.g., 20 µL) from the reaction.
-
Quench and dilute in a volatile solvent such as dichloromethane or ethyl acetate (e.g., to 1 mL).
-
If necessary, filter the sample. The high temperatures of the GC inlet can bake non-volatile materials, leading to contamination.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak to confirm the identity of the starting material, product, and any byproducts by comparing them to a spectral library (e.g., NIST) or by interpreting the fragmentation patterns.
-
Quantification can be performed using the peak areas from the TIC, ideally with an internal standard for the highest accuracy.
-
GC-MS Workflow Diagram
Caption: At-line GC-MS workflow for reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Information Powerhouse
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous identification of all hydrogen-bearing (¹H NMR) or carbon-bearing (¹³C NMR) species in the reaction mixture without the need for chromatographic separation.[4][5] It is exceptionally useful for identifying unexpected intermediates or byproducts.
Principle and Rationale
NMR measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift), providing a detailed map of the molecule's structure. By integrating the signals, one can determine the relative molar ratio of different species in the mixture, making NMR an inherently quantitative technique without the need for response factor calibration like in chromatography.[6]
Experimental Protocol: At-Line ¹H NMR Monitoring
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Remove the reaction solvent under reduced pressure (if it is not a deuterated solvent).
-
Dissolve the residue in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Add a small amount of an internal standard with a known concentration (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This typically requires a longer relaxation delay (e.g., D1 = 30s) between scans to ensure complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the starting material and the product. For this compound, the methyl ester singlet (~3.9 ppm) and the aromatic protons are good reporters.
-
Integrate the area of a characteristic peak for the starting material, the product, and the internal standard.
-
Calculate the concentration of the reactant and product relative to the known concentration of the internal standard. This allows for tracking the reaction progress over time.[7]
-
NMR Monitoring Workflow Diagram
Caption: In-situ vs. at-line NMR workflows for reaction monitoring.
Comparative Guide: Choosing the Right Tool for the Job
The selection of an analytical method is a strategic decision based on the specific goals of the analysis. No single technique is universally superior; each offers a unique balance of capabilities.
| Feature | HPLC-UV | GC-MS | ¹H NMR Spectroscopy |
| Principle | Liquid-phase separation by polarity | Gas-phase separation by volatility | Nuclear spin resonance in a magnetic field |
| Primary Data Output | Chromatogram (Retention Time, Peak Area) | Total Ion Chromatogram, Mass Spectra | Chemical Shifts, Coupling Constants, Integrals |
| Quantitative Accuracy | Excellent (with calibration) | Good (best with internal standard) | Excellent (inherently quantitative) |
| Structural Information | Low (Retention time only) | High (Mass fragmentation pattern) | Definitive (Complete molecular structure) |
| Sample Throughput | High | High | Moderate |
| Analysis Time/Sample | 15-20 minutes[3] | 20-25 minutes[3] | 10-15 minutes (plus prep)[3] |
| Key Advantage | Robust, reproducible, and the standard for purity and kinetic analysis. | Unambiguous peak identification via mass spec; excellent for volatile impurities. | Provides the most structural detail; ideal for identifying unknowns and mechanistic studies.[6] |
| Key Limitation | Co-eluting peaks can be problematic; product standards needed for quantification. | Compound must be volatile and thermally stable; potential for sample degradation. | Lower sensitivity than chromatographic methods; requires more sample; expensive instrumentation. |
| Best For... | Routine reaction progress monitoring, purity analysis, and formal kinetic studies. | Confirming product identity, identifying volatile byproducts, and analyzing complex mixtures. | Mechanistic investigations, identifying unknown intermediates/byproducts, and structural elucidation. |
Conclusion: An Integrated Analytical Approach
For comprehensive monitoring of this compound reactions, a multi-faceted approach is often the most powerful. HPLC serves as the primary tool for routine, quantitative tracking of reaction conversion. Its reliability and high throughput are ideal for process optimization. GC-MS acts as a crucial confirmatory technique, verifying the identity of the main product and detecting any volatile side products that might be missed by HPLC. Finally, NMR spectroscopy is the ultimate problem-solver. When unexpected results arise or a deeper mechanistic understanding is required, NMR provides the definitive structural insights that no other technique can offer.[4][5]
By understanding the fundamental principles, advantages, and limitations of each method, researchers can design a robust analytical strategy that ensures the development of efficient, safe, and high-quality chemical processes.
References
- Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
- Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Reaction Monitoring. Bruker.
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
- Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega.
- Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape deriv
- Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR.
- A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzo
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- Rapid determination of the aromatic compounds methyl-anthranilate, 2′-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives.
- Methyl 2-amino-6-iodobenzo
- Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzo
- An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Iodobenzo
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Comparative Analysis of Methyl 2-amino-6-iodobenzoate Reaction Mixtures
Welcome to a detailed comparative guide on the analytical methodologies for monitoring the synthesis of Methyl 2-amino-6-iodobenzoate. In drug discovery and development, this compound serves as a critical structural motif and building block. The purity and impurity profile of such intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques, grounded in practical experimental insights and robust scientific principles. Our objective is to empower researchers and drug development professionals to make informed decisions for their analytical strategies.
The Synthetic Landscape: Why Analytical Scrutiny is Paramount
This compound is often synthesized from methyl anthranilate. A common synthetic route involves a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate which is subsequently substituted with iodide.[1]
This process, while effective, can introduce a variety of impurities that must be resolved and quantified:
-
Unreacted Starting Materials: Residual Methyl 2-aminobenzoate.
-
Side-Reaction Products: Formation of phenolic byproducts (from reaction with water) or other undesired substitution products.
-
Isomers: Potential for the formation of other iodinated isomers, although the directing effects of the amino and ester groups largely favor the 6-position.
-
Degradants: The compound's stability under various conditions can lead to degradation products.
A robust analytical method must be able to separate the main component from this complex matrix of potential impurities, some of which may be structurally very similar.
The Workhorse: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) remains the cornerstone for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power for non-volatile and thermally labile compounds.[2][3] For a molecule like this compound, which contains both a polar amine group and a non-polar iodinated benzene ring, Reversed-Phase (RP) HPLC is the method of choice.
The Rationale Behind Method Development
Our goal is to develop a self-validating protocol where peak purity and identity can be confidently established.
-
Column Selection: A standard C18 column is the logical starting point due to its hydrophobic stationary phase, which will interact effectively with the aromatic ring of the analyte. However, the presence of the basic amino group can lead to peak tailing on traditional silica-based columns due to interaction with residual acidic silanols. To mitigate this, a modern, end-capped, high-purity silica C18 column is essential. For challenging separations involving structurally similar halogenated compounds, alternative selectivities like Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer enhanced resolution through π-π interactions.[4]
-
Mobile Phase Optimization: The mobile phase must be tailored to achieve retention and good peak shape.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and different selectivity.
-
Aqueous Phase & pH Control: The amino group (pKa ~2-3) will be protonated at acidic pH. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase serves two purposes: it protonates the amine, ensuring a single ionic form, and it suppresses the ionization of residual silanols on the column, drastically improving peak symmetry.[4]
-
Gradient Elution: A gradient elution (gradually increasing the organic solvent concentration) is superior to an isocratic method for analyzing reaction mixtures. It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing excellent resolution for early-eluting polar compounds.
-
-
Detection: The presence of the aromatic ring provides a strong chromophore, making UV detection ideal. A photodiode array (PDA) detector is highly recommended over a simple UV detector. It captures the entire UV spectrum for each peak, which is invaluable for peak tracking during method development and for assessing peak purity by comparing spectra across the peak. The expected maximum absorbance (λ_max) for this type of compound is typically in the 230-260 nm range.
Experimental Workflow for HPLC Analysis
The logical flow of the HPLC analysis process is crucial for achieving reproducible results.
Caption: Workflow for HPLC analysis of reaction mixtures.
Detailed HPLC Protocol
This protocol is a robust starting point for the analysis of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 15.0 | 90 |
| 18.0 | 90 |
| 18.1 | 30 |
| 22.0 | 30 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Comparative Analysis: HPLC vs. The Alternatives
While HPLC is powerful, a comprehensive analytical strategy often involves orthogonal techniques, which measure the sample based on different chemical or physical principles. This provides a more complete picture of sample purity.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm).[5] This technology operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[3]
-
Advantages: The primary benefits are significantly faster analysis times (often reducing a 20-minute HPLC run to under 5 minutes), improved resolution leading to better separation of closely eluting impurities, and higher sensitivity due to sharper, narrower peaks.[6][7] It also reduces solvent consumption, making it a greener and more cost-effective option in the long run.[5]
-
Causality: The smaller particles provide a greater surface area, leading to more efficient mass transfer of the analyte between the mobile and stationary phases. This enhanced efficiency allows for faster flow rates without sacrificing resolution.[2]
-
Best For: High-throughput screening, in-process controls where speed is critical, and resolving complex impurity profiles.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
-
Advantages: GC, particularly when coupled with a Flame Ionization Detector (FID), can offer exceptional sensitivity for volatile organic compounds. It is excellent for detecting residual solvents or volatile starting materials.
-
Limitations: The analyte must be thermally stable and sufficiently volatile to be vaporized without decomposition. While this compound is likely amenable to GC, many larger, more polar byproducts or degradants may not be. Derivatization can sometimes be used to increase volatility, but this adds complexity to the sample preparation.
-
Best For: Quantifying volatile impurities and residual solvents. A headspace GC method would be the standard approach for the latter.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of one of its ¹H NMR signals to the integral of a certified internal standard with a known concentration.
-
Advantages: As a primary ratio method, qNMR can determine purity without needing a reference standard of the analyte itself.[8] It provides structural information, which can help in identifying unknown impurities. The technique is non-destructive.
-
Limitations: Its sensitivity is significantly lower than chromatographic methods, making it unsuitable for trace impurity analysis (typically >0.1% is required). Signal overlap in complex mixtures can make quantification challenging or impossible.
-
Best For: Assigning the purity of reference standards and confirming the identity and purity of the main component when levels are high (>95%).
Summary of Methodologies
The choice of analytical technique is driven by the specific question being asked—be it routine quality control, high-throughput screening, or reference standard certification.
| Technique | Principle | Speed | Resolution | Sensitivity | Quantitative Accuracy | Best Application |
| HPLC-PDA | Partitioning between liquid mobile and solid stationary phases. | Moderate (15-30 min) | High | High (ng level) | Excellent | Routine QC, purity testing, stability studies. |
| UPLC-PDA/MS | Same as HPLC, but with sub-2 µm particles at high pressure. | Very Fast (1-10 min)[7] | Very High | Very High (pg-ng level)[7] | Excellent | High-throughput screening, complex mixture analysis, impurity identification. |
| GC-FID | Partitioning between gas mobile and liquid/solid stationary phases. | Fast (10-25 min) | Very High | Excellent (for volatiles) | Excellent | Analysis of residual solvents and volatile impurities. |
| qNMR | Nuclear spin resonance in a magnetic field. | Slow (requires careful setup) | Low (for mixtures) | Low (>0.1%) | Excellent (Primary Method) | Purity assignment of reference standards, structural confirmation. |
Conclusion: An Integrated Approach
For the comprehensive analysis of this compound reaction mixtures, no single technique is universally superior. A pragmatic and robust strategy leverages the strengths of multiple methods:
-
Primary Workhorse (HPLC/UPLC): Use a well-developed gradient RP-HPLC or UPLC method for routine in-process control, final product purity assessment, and stability testing. The speed and resolution of UPLC make it the preferred choice for development environments.[5]
-
Orthogonal Check (GC): Employ a headspace GC method to quantify residual solvents, ensuring they meet regulatory limits (e.g., ICH Q3C guidelines).
-
Standard Certification (qNMR): Use qNMR to accurately assign the purity value to your synthesized reference standard of this compound. This standard is then used to accurately quantify impurities in your routine HPLC/UPLC analysis.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and reliable analytical package, ensuring the quality and consistency of their chemical intermediates and contributing to the development of safe and effective medicines.
References
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Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]
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Patel, K. et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]
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WebofPharma. HPLC vs. UPLC. WebofPharma. Available from: [Link]
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Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. Available from: [Link]
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PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. Available from: [Link]
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Wang, J. et al. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. 2007. Available from: [Link]
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Tashiro, Y. et al. Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. 2010. Available from: [Link]
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Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. 2012. Available from: [Link]
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Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]
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Al-Lawati, H. et al. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. 2020. Available from: [Link]
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University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. 2017. Available from: [Link]
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Siddiqui, S. et al. Greening Qualitative Organic Analysis: Spot Test to Detect Aromatic Hydrocarbons and Aryl Halides. World Journal of Chemical Education. 2017. Available from: [Link]
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. 2015. Available from: [Link]
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ResearchGate. (PDF) Halogenated Aromatic Compounds. 2024. Available from: [Link]
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Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Available from: [Link]
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Wawer, I. et al. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. 2014. Available from: [Link]
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Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]
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SIELC Technologies. Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]
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ResearchGate. (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. 2020. Available from: [Link]
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A Senior Application Scientist's Guide to Identifying Byproducts in Methyl 2-amino-6-iodobenzoate Reactions: A Comparative Analysis of GC-MS and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the starting material Methyl 2-amino-6-iodobenzoate is a valuable building block. Its trifunctional nature, possessing an amine, an ester, and an aryl iodide, makes it a versatile substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Ullmann condensations. However, the very reactivity that makes this molecule so useful also predisposes it to the formation of a range of byproducts that can complicate reaction work-up, reduce yields, and, most critically, compromise the purity and safety of the final product.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the crucial task of identifying and characterizing these reaction byproducts. As a senior application scientist, my focus is not just on the "how" but the "why"—providing the rationale behind the choice of analytical methodology, grounded in both theoretical principles and practical, field-proven insights.
The Synthetic Landscape: Common Reactions and Their Byproducts
This compound is frequently employed in carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the likely side reactions is the first step in developing a robust analytical strategy.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a workhorse for creating biaryl structures.[1] While highly efficient, it is not without its side reactions.[2]
-
Ullmann Condensation: A copper-catalyzed reaction, often used for forming carbon-nitrogen or carbon-oxygen bonds, the Ullmann reaction can require harsh conditions, leading to a variety of byproducts.[3]
The primary byproducts that a researcher should anticipate and screen for include:
-
Homocoupling Products: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.[4]
-
Protodeiodination (Dehalogenation): The replacement of the iodine atom with a hydrogen atom, yielding Methyl 2-aminobenzoate. This can be a significant byproduct, especially in palladium-catalyzed reactions.[5]
-
Hydrolysis of the Ester: Depending on the reaction conditions (e.g., strong base, presence of water), the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Oxidation of the Boronic Acid: In Suzuki couplings, the boronic acid can be oxidized to the corresponding phenol.
GC-MS: The Workhorse for Volatile and Semi-Volatile Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and often primary choice for analyzing the reaction mixtures of this compound.[6] This is due to the volatility of the expected byproducts and the high separation efficiency of capillary GC columns.
The Rationale for Choosing GC-MS
The decision to employ GC-MS is rooted in its ability to separate structurally similar isomers and provide definitive identification through mass spectral fragmentation patterns. For instance, distinguishing between the desired cross-coupled product and a homocoupled byproduct of a similar molecular weight is a key strength of GC-MS. The electron ionization (EI) source in most GC-MS systems provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
A Self-Validating GC-MS Protocol for Byproduct Identification
The following protocol is designed to be a self-validating system, incorporating a standard for retention time and response verification.
Sample Preparation
-
Quenching the Reaction: At the desired time point, take an aliquot (e.g., 100 µL) of the reaction mixture and quench it with an equal volume of water.
-
Extraction: Extract the quenched sample with an organic solvent immiscible with the reaction solvent (e.g., ethyl acetate or dichloromethane). Vortex thoroughly and allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate.
-
Dilution and Internal Standard: Dilute the dried extract to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent. Add an internal standard (e.g., a compound with similar chemical properties but a different retention time, such as undecane or a non-commercially available, stable isotopically labeled analog) at a known concentration.
GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8860 GC or equivalent | A robust and widely available system. |
| MS System | Agilent 5977B MSD or equivalent | Provides reliable mass analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of aromatic compounds.[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic resolution. |
| Injector | Split/Splitless, 250 °C | Splitless mode for trace analysis, split mode for more concentrated samples. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose program to separate compounds with a range of boiling points.[7] |
| MS Source | Electron Ionization (EI) at 70 eV, 230 °C | Standard EI energy for reproducible fragmentation and library matching. |
| MS Quadrupole | 150 °C | A standard temperature for the quadrupole. |
| Scan Range | 50-500 m/z | Covers the expected mass range of the starting material and byproducts. |
Data Analysis
-
Peak Identification: Identify the peaks in the total ion chromatogram (TIC).
-
Mass Spectral Interpretation: For each peak, analyze the mass spectrum. Look for the molecular ion (M+) and characteristic fragmentation patterns. The presence of an iodine atom will result in a characteristic isotopic pattern.[8]
-
Library Search: Compare the experimental mass spectra against a commercial library (e.g., NIST) for tentative identification.
-
Confirmation: Confirm the identity of byproducts by synthesizing authentic standards and comparing their retention times and mass spectra.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, it is not always the optimal choice. The following sections compare its performance against LC-MS and NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique that is particularly useful for analyzing less volatile, more polar, or thermally labile compounds.[6]
When to Choose LC-MS over GC-MS
-
Thermally Labile Byproducts: If byproducts are prone to degradation at the high temperatures of the GC inlet, LC-MS is a better choice.
-
Highly Polar Byproducts: Byproducts with high polarity, such as the hydrolyzed carboxylic acid, are often not volatile enough for GC and are better analyzed by LC-MS.
-
High Molecular Weight Adducts: If complex adducts are formed, they may exceed the volatility range of GC.
Comparison of GC-MS and LC-MS for Byproduct Analysis
| Feature | GC-MS | LC-MS |
| Analyte Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wide range of polarities and volatilities. |
| Thermal Stability | Analytes must be thermally stable. | Analysis is performed at or near room temperature. |
| Separation | Excellent separation of isomers. | Separation is based on polarity and can be tailored with different columns and mobile phases. |
| Ionization | Typically Electron Ionization (EI), providing reproducible fragmentation. | Softer ionization techniques (ESI, APCI) often yield the molecular ion with less fragmentation. |
| Sensitivity | High sensitivity, especially for non-polar compounds. | Generally higher sensitivity, especially for polar and high molecular weight compounds.[9] |
| Sample Preparation | May require derivatization for polar compounds. | Often requires less sample preparation. |
A Validated LC-MS Protocol for Byproduct Identification
Sample Preparation
-
Quenching and Dilution: Quench a 100 µL aliquot of the reaction mixture with 900 µL of a 50:50 mixture of acetonitrile and water.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | A high-performance system for fast and efficient separations. |
| MS System | Agilent 6546 Q-TOF or equivalent | Provides high-resolution and accurate mass data for confident formula determination. |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent | A standard reversed-phase column for separating a range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | A common mobile phase for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier. |
| Gradient | 5% B to 95% B over 10 minutes | A general gradient to elute a wide range of compounds. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | For reproducible retention times. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Suitable for protonating the amine group on the analytes. |
| MS Scan Range | 100-1000 m/z | To cover the expected mass range. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled structural information and is an indispensable tool for definitively identifying unknown byproducts.[10] While less sensitive than mass spectrometry techniques, its non-destructive nature and quantitative capabilities (qNMR) make it a valuable orthogonal method.[9][11]
The Unique Strengths of NMR
-
Unambiguous Structure Elucidation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the molecular structure of a byproduct without the need for authentic standards.
-
Isomer Differentiation: NMR is exceptionally powerful at distinguishing between constitutional isomers, which can be challenging for MS alone.
-
Quantitative Analysis (qNMR): With the use of an internal standard, ¹H NMR can be used to accurately quantify the concentration of byproducts in a reaction mixture without the need for calibration curves for each analyte.
Comparison of NMR with Mass Spectrometry Techniques
| Feature | GC-MS / LC-MS | NMR Spectroscopy |
| Sensitivity | High (ng to pg level) | Lower (µg to mg level) |
| Structural Information | Inferred from fragmentation patterns and accurate mass. | Detailed, unambiguous structural information. |
| Identification | Often requires comparison to standards or libraries. | Can identify novel compounds de novo. |
| Quantitative Analysis | Requires calibration curves for each analyte. | qNMR provides direct quantification with a single internal standard. |
| Sample Preparation | Relatively simple. | Requires deuterated solvents and can be sensitive to paramagnetic impurities. |
Guidance for NMR Analysis of Reaction Byproducts
-
Sample Preparation: After work-up and removal of the bulk of the solvent, dissolve the crude reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The integrals of the signals corresponding to the byproducts, relative to the integral of the internal standard, can be used to determine their concentrations. Look for characteristic signals, such as the disappearance of the proton ortho to the iodine in the starting material, or the appearance of new aromatic signals.
-
2D NMR for Unknowns: If a significant unknown byproduct is observed, perform 2D NMR experiments (COSY, HSQC, HMBC) to elucidate its structure.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for byproduct identification and the logical relationships in choosing the appropriate analytical technique.
Caption: Experimental workflow for GC-MS analysis of reaction byproducts.
Caption: Logical relationship for selecting an analytical technique.
Conclusion and Recommendations
The identification of byproducts in reactions involving this compound is a critical aspect of process development and quality control in the pharmaceutical industry. While GC-MS is an excellent first-line technique for the analysis of volatile and semi-volatile byproducts, a comprehensive understanding of the impurity profile often requires an orthogonal approach.
-
For routine reaction monitoring and known byproduct quantification: GC-MS is often the most efficient and cost-effective choice.
-
When dealing with unknown, polar, or thermally labile byproducts: LC-MS, particularly with a high-resolution mass spectrometer, is indispensable.
-
For the definitive structural elucidation of novel impurities: NMR spectroscopy is the gold standard and provides a level of certainty that mass spectrometry alone cannot.
By judiciously applying these techniques in a complementary fashion, researchers and drug development professionals can gain a thorough understanding of their reaction chemistry, leading to the development of more robust and reliable synthetic processes.
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A Senior Application Scientist's Guide to Palladium Catalysts for Methyl 2-amino-6-iodobenzoate Coupling Reactions
Introduction
In the landscape of pharmaceutical and materials science research, the construction of carbon-carbon (C-C) bonds remains a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance.[1][2] Methyl 2-amino-6-iodobenzoate is a valuable building block, featuring a sterically hindered ortho-iodoaniline moiety that presents unique challenges and opportunities in cross-coupling chemistry. The strategic selection of a palladium catalyst system is paramount to achieving high yields and selectivities in the coupling of this substrate.
This guide provides a comparative study of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this compound. We will delve into the critical interplay of palladium precursors, ligands, bases, and solvents, offering field-proven insights and experimental data to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
The Challenge: Steric Hindrance and Coordinating Groups
The structure of this compound presents a dual challenge for palladium-catalyzed cross-coupling. The iodine atom is positioned ortho to a bulky methyl ester group, creating significant steric hindrance around the reaction center. Additionally, the presence of the amino group can lead to catalyst inhibition or undesired side reactions if not properly managed. Therefore, the ideal catalyst system must be sufficiently reactive to overcome the steric barrier while exhibiting high chemoselectivity.
Comparative Analysis of Palladium Catalyst Systems
The success of a cross-coupling reaction hinges on the careful selection of the palladium source and, crucially, the ancillary ligand that modulates its reactivity and stability. Below, we compare the performance of common palladium catalyst systems for the three major classes of coupling reactions with our substrate of interest.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryl compounds. For a sterically hindered substrate like this compound, the choice of a bulky and electron-rich phosphine ligand is often critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
| Catalyst System | Ligand Class | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Biaryl Phosphine | 1-2 | K₃PO₄ | Toluene/H₂O | 80-100 | 90-98 | [4] |
| Pd₂(dba)₃ / XPhos | Biaryl Phosphine | 0.5-1 | K₃PO₄ | Dioxane | 100 | 92-97 | [3] |
| PdCl₂(dppf) | Ferrocenyl Phosphine | 2-5 | K₂CO₃ | THF/H₂O | 80 | 75-85 | |
| [Pd(IPr)(μ-Cl)Cl]₂ | N-Heterocyclic Carbene (NHC) | 1-2 | K₂CO₃ | 2-MeTHF | RT-60 | 88-95 | [5][6] |
Expert Insights:
-
Biaryl phosphine ligands , such as SPhos and XPhos, developed by the Buchwald group, are often the go-to choice for challenging Suzuki-Miyaura couplings. Their steric bulk promotes the formation of the active monoligated Pd(0) species and facilitates the otherwise difficult reductive elimination step to form the sterically congested biaryl product.
-
N-Heterocyclic Carbene (NHC) ligands have emerged as powerful alternatives to phosphines.[5] Their strong σ-donating ability enhances the electron density at the palladium center, promoting oxidative addition. The steric bulk of ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) also plays a crucial role in catalyst stability and activity.[6]
-
The choice of base and solvent is also critical. A moderately weak base like potassium carbonate or a stronger, non-nucleophilic base like potassium phosphate is often employed to avoid hydrolysis of the methyl ester. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are typically used to solubilize the reagents.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes.[1] For a substrate like this compound, achieving high regioselectivity and yield requires a catalyst that can overcome the steric hindrance and prevent side reactions.
| Catalyst System | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | 1-3 | Et₃N | DMF or NMP | 100-120 | 70-85 | [1] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 2-5 | K₂CO₃ | DMAc | 120-140 | 75-90 | |
| Herrmann's Catalyst | Palladacycle | 0.1-1 | NaOAc | NMP | 100 | 85-95 | |
| Pd/C | Heterogeneous | 5-10 | Et₃N | NMP | 120 | 60-75 |
Expert Insights:
-
While traditional phosphine-based catalysts like Pd(OAc)₂/PPh₃ can be effective, they often require higher temperatures and catalyst loadings for sterically hindered substrates.[1]
-
Palladacycles , such as Herrmann's catalyst, are often more active and stable at lower loadings, making them an excellent choice for challenging Heck couplings.
-
The choice of base in the Heck reaction is crucial for regenerating the active Pd(0) catalyst. Organic bases like triethylamine are common, but inorganic bases like sodium acetate or potassium carbonate can also be effective.[1]
-
High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used to ensure the solubility of all reaction components at the required temperatures.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, providing a direct route to aryl alkynes.[7] This reaction is traditionally co-catalyzed by copper(I) salts, though copper-free conditions have been developed to avoid potential issues with homocoupling and catalyst deactivation.
| Catalyst System | Co-catalyst | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | 1-3 (Pd), 2-5 (Cu) | Et₃N/Piperidine | THF or DMF | RT-60 | 85-95 | [7] |
| Pd(PPh₃)₄ | CuI | 2-5 (Pd), 4-10 (Cu) | Diisopropylamine | Toluene | 50-80 | 80-90 | |
| Pd(OAc)₂ / XPhos | None | 1-2 | Cs₂CO₃ | Dioxane | 80-100 | 90-97 | |
| [Pd(IPr)(μ-Cl)Cl]₂ | None | 1-2 | K₂CO₃ | Toluene | 60-80 | 88-94 | [6] |
Expert Insights:
-
The classic Pd/Cu co-catalyzed system is highly effective for a broad range of substrates. The role of copper is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Copper-free Sonogashira couplings have gained popularity to circumvent the formation of diynes (Glaser coupling) and to simplify product purification. In these systems, a strong base and often a more sophisticated ligand are required to facilitate the direct reaction of the terminal alkyne with the palladium center.
-
The use of bulky, electron-rich biaryl phosphine or NHC ligands in copper-free conditions can significantly enhance the reaction efficiency, particularly for challenging substrates.[6]
-
An amine base , such as triethylamine, piperidine, or diisopropylamine, is essential in the Sonogashira reaction, serving both as a base and often as a solvent or co-solvent.[7]
Mechanistic Considerations: The "Why" Behind the Choices
A deep understanding of the catalytic cycle is crucial for rational catalyst selection and troubleshooting.
The General Palladium-Catalyzed Cross-Coupling Cycle
The catalytic cycles for Suzuki, Heck, and Sonogashira reactions share three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Causality in Experimental Choices:
-
Palladium Precursor: Stable Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used as they are reduced in situ to the active Pd(0) species. The choice can influence the induction period of the reaction.
-
Ligand: The ligand's steric and electronic properties are the most critical factors.[3]
-
Steric Bulk: Bulky ligands promote the formation of low-coordinate, highly reactive Pd(0) species and facilitate the final reductive elimination step, which is often rate-limiting for sterically demanding products.
-
Electron-donating Ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the oxidative addition of the aryl iodide.
-
-
Base: The base plays multiple roles, including regenerating the active catalyst and, in the case of Suzuki and Sonogashira couplings, activating the coupling partner. The choice of base must be compatible with the functional groups present in the substrates.
-
Solvent: The solvent must solubilize all components of the reaction mixture and can also influence the rate and selectivity through polarity and coordinating ability.
Experimental Protocols
The following are representative, detailed protocols for conducting cross-coupling reactions with this compound. These should be considered as starting points for optimization.
General Suzuki-Miyaura Coupling Protocol
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
General Heck Coupling Protocol
Caption: Experimental workflow for a typical Heck coupling reaction.
General Copper-Free Sonogashira Coupling Protocol
Caption: Experimental workflow for a typical copper-free Sonogashira coupling.
Conclusion
The successful cross-coupling of this compound is a testament to the power and versatility of modern palladium catalysis. While its sterically hindered nature presents a challenge, the judicious selection of a catalyst system, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, can lead to highly efficient and selective transformations. This guide has provided a comparative framework, grounded in mechanistic principles and supported by experimental insights, to aid researchers in navigating the catalyst landscape for Suzuki-Miyaura, Heck, and Sonogashira reactions. By understanding the interplay of the palladium precursor, ligand, base, and solvent, scientists can unlock the full synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals and advanced materials.
References
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 2-amino-6-iodobenzoate Derivatives
For Immediate Release
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 2-amino-6-iodobenzoate and its derivatives are crucial intermediates in the synthesis of a variety of pharmacologically active compounds. Ensuring the purity of these synthesized molecules is not merely a quality control checkpoint; it is a fundamental requirement for accurate downstream biological evaluation and for meeting stringent regulatory standards. This guide provides an in-depth comparison of analytical techniques for assessing the purity of these derivatives, grounded in scientific principles and practical laboratory experience.
The Criticality of Purity in Drug Development
The presence of impurities, even in minute quantities, can have profound effects on the pharmacological and toxicological profile of a drug candidate. Unidentified byproducts, residual starting materials, or solvents can lead to erroneous structure-activity relationship (SAR) data, mask the true potency of the active pharmaceutical ingredient (API), or introduce unforeseen toxicity. For researchers, scientists, and drug development professionals, a multi-faceted approach to purity analysis is not just best practice—it is essential for the integrity of their research and the safety of potential therapeutics.
A Comparative Analysis of Purity Determination Techniques
The selection of an appropriate analytical method, or more often a combination of methods, is contingent on the specific properties of the this compound derivative and the potential impurities. Below, we compare the most effective techniques, detailing their principles, advantages, and limitations.
Chromatographic Methods: The Gold Standard for Separation
High-Performance Liquid Chromatography (HPLC) is the workhorse of purity analysis in the pharmaceutical industry. Its strength lies in its ability to separate, identify, and quantify each component in a mixture with high resolution and sensitivity.
Why HPLC is a Primary Choice: For substituted anthranilates like this compound derivatives, reverse-phase HPLC is particularly effective. The aromatic nature and potential for varying polarity based on substituents allow for excellent separation on C18 columns.[1] The inclusion of an iodine atom also makes these compounds amenable to UV detection at specific wavelengths.[2][3]
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve approximately 1-5 mg of the synthesized derivative in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 0.1-1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often optimal. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Detection: UV Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the parent compound).
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Trustworthiness through Self-Validation: The use of a DAD allows for peak purity analysis by comparing the UV spectra across a single chromatographic peak. Inconsistent spectra may indicate the presence of a co-eluting impurity.
Spectroscopic Methods: Unveiling Molecular Structure and Quantification
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable information about the chemical structure and molecular weight of the synthesized compound and any impurities.
Quantitative NMR (qNMR): An Absolute Purity Determination
Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[4][5][6][7] This makes it a powerful primary method for characterization.[4][7]
Why qNMR is Authoritative: The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique without the need for compound-specific response factors.[4][5][7] For this compound derivatives, the distinct signals of the aromatic protons, the amino protons, and the methyl ester protons can be used for quantification.[8][9][10]
Experimental Protocol: ¹H qNMR for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized derivative.
-
Accurately weigh a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation.
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Mass Spectrometry (MS): Confirming Identity and Detecting Impurities
MS is a highly sensitive technique that provides information about the molecular weight of the compound and can help in identifying impurities.[11] For halogenated compounds, the isotopic pattern can be particularly informative.[12][13]
Why MS is Crucial: The presence of iodine (¹²⁷I) will give a distinct molecular ion peak. However, for derivatives containing other halogens like chlorine or bromine, the characteristic isotopic patterns (M+2 peak) are invaluable for confirming their presence.[12][13] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
Data Interpretation:
-
Molecular Ion Peak (M+): Confirms the molecular weight of the synthesized derivative.
-
Isotopic Patterns: The presence of chlorine (~3:1 ratio for M+ and M+2) or bromine (~1:1 ratio for M+ and M+2) can be readily identified.[12]
-
Fragment Ions: Analysis of the fragmentation pattern can help in structure elucidation and identification of impurities.
Thermal and Elemental Analysis: Fundamental Purity Checks
Melting Point Analysis: A Quick and Simple Indicator
A sharp melting point range (typically 0.5-1 °C) is indicative of a pure crystalline solid.[14] Impurities tend to broaden the melting range and depress the melting point.[14][15][16] While not a definitive purity assessment on its own, it is a rapid and inexpensive preliminary check.[17]
Elemental Analysis: Validating Elemental Composition
This technique determines the percentage composition of elements (C, H, N, and heteroatoms) in a compound.[11][18][19] The experimentally determined percentages are compared with the theoretical values for the proposed chemical formula. A close agreement (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the synthesized derivative.[20][21]
Comparative Summary of Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Relative purity, number of components, retention times | High resolution, high sensitivity, quantitative | Requires reference standards for identification, co-elution possible |
| qNMR | Nuclear spin resonance in a magnetic field | Absolute purity, structural information | Inherently quantitative, no response factors needed, structural confirmation | Lower sensitivity than HPLC, requires pure internal standard |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition (HRMS), structural fragments | High sensitivity, isotopic pattern for halogens | Not inherently quantitative without standards, ionization suppression effects |
| Melting Point | Temperature of solid-to-liquid phase transition | Indication of purity | Rapid, inexpensive, simple | Not quantitative, not suitable for amorphous solids or oils |
| Elemental Analysis | Combustion and detection of elemental components | Elemental composition (%C, H, N, etc.) | Confirms empirical formula, good for overall purity | Does not distinguish between isomers, insensitive to small amounts of impurities with similar composition |
Visualizing the Workflow for Purity Assessment
A comprehensive assessment of purity for this compound derivatives should follow a logical workflow, integrating multiple analytical techniques for a holistic evaluation.
Caption: A comprehensive workflow for the purity assessment of synthesized compounds.
Addressing Potential Impurities: Residual Solvents
A critical aspect of purity assessment, particularly in a pharmaceutical context, is the identification and quantification of residual solvents.[22][23] These are organic volatile impurities used or produced during synthesis and must be controlled within strict limits defined by guidelines such as those from the International Council for Harmonisation (ICH).[24][25]
Gas Chromatography (GC): The Method of Choice
Headspace gas chromatography (HS-GC) is the standard technique for analyzing residual solvents.[22][25]
Experimental Protocol: Headspace GC for Residual Solvent Analysis
-
Sample Preparation: Accurately weigh a sample of the synthesized derivative into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide, dimethylformamide) to dissolve the sample.
-
Headspace Conditions: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace gas.
-
GC Analysis: An aliquot of the headspace gas is injected into the GC, where the solvents are separated on a suitable column and detected, typically by a Flame Ionization Detector (FID).
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
Conclusion
The purity assessment of synthesized this compound derivatives is a multi-step, evidence-based process that underpins the reliability of subsequent research and development. A single analytical technique is rarely sufficient. Instead, a strategic combination of chromatographic, spectroscopic, thermal, and elemental analyses provides a comprehensive and trustworthy purity profile. By understanding the strengths and limitations of each method and implementing a logical analytical workflow, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for successful drug discovery and development.
References
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Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]
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Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
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Franke, S., Kümmel, S., & Nijenhuis, I. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica 3CB-1T. Rapid communications in mass spectrometry : RCM, 32(17), 1583–1590. [Link]
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Pharmaceutical Technology. (2002, November 1). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Methyl 2-amino-6-iodobenzoate in Modern Synthetic Chemistry
Abstract
In the landscape of modern drug discovery and materials science, the selection of foundational building blocks is a critical determinant of synthetic efficiency and molecular complexity. Methyl 2-amino-6-iodobenzoate has emerged as a particularly strategic starting material. Its unique substitution pattern—an electron-donating amine and an electron-withdrawing ester ortho to a highly reactive iodine atom—presents a compelling platform for constructing diverse molecular architectures. This guide provides an in-depth, objective comparison of this compound against its halogen analogues (bromo- and chloro-derivatives) in cornerstone palladium-catalyzed cross-coupling reactions. We will dissect the causality behind its enhanced reactivity, provide validated experimental protocols, and present comparative data to empower researchers in making informed strategic decisions for their synthetic campaigns.
Introduction: The Strategic Value of the 2-Amino-6-halobenzoate Scaffold
The 2-aminobenzoic acid (anthranilic acid) framework is a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] The strategic introduction of a halogen at the 6-position transforms this simple molecule into a versatile linchpin for complex synthesis. This substitution pattern is pre-organized for rapid assembly of key heterocyclic systems, such as quinazolinones, acridones, and benzothiazoles, which are ubiquitous in medicinal chemistry.[3][4]
The central thesis of this guide is to benchmark the performance of this compound. The choice of the halogen (I, Br, or Cl) is not trivial; it profoundly impacts the reaction kinetics, required catalyst systems, and overall efficiency of the critical carbon-carbon and carbon-nitrogen bond-forming reactions. This analysis will focus on the three most impactful cross-coupling reactions in modern synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Physicochemical Profile and Inherent Reactivity
The utility of an aryl halide in cross-coupling reactions is fundamentally dictated by the ease with which it undergoes oxidative addition to a low-valent transition metal catalyst, typically Pd(0). This step is often rate-limiting, and its kinetics are directly correlated to the carbon-halogen (C-X) bond dissociation energy.
The established trend for C(sp²)-X bond strength is: C-Cl (96 kcal/mol) > C-Br (81 kcal/mol) > C-I (65 kcal/mol)
This hierarchy logically predicts that the C-I bond is the most labile and, therefore, the most reactive in oxidative addition.[5][6] This enhanced reactivity is the primary advantage of iodo-substituted building blocks, often enabling catalysis under significantly milder conditions—lower temperatures, reduced catalyst loadings, and the use of less activated catalyst systems—compared to their bromo and chloro counterparts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₈INO₂ | [7] |
| Molecular Weight | 277.06 g/mol | [7] |
| CAS Number | 147494-20-0 | [7] |
| Appearance | Light yellow crystalline powder | [8] |
| Boiling Point | 149-150 °C / 10 mmHg | |
| Solubility | Soluble in dichloromethane, ether, chloroform | [8] |
The ortho-amino group plays a crucial secondary role. While its electron-donating nature can slightly deactivate the aromatic ring, it can also act as a directing group or a chelating auxiliary, potentially influencing the regioselectivity and efficiency of certain catalytic processes.
Performance Benchmark in Palladium-Catalyzed Cross-Coupling Reactions
We will now evaluate the performance of this compound in three pivotal synthetic transformations. The experimental data presented in the summary tables are representative, synthesized from established protocols to illustrate the performance differences between the iodo, bromo, and chloro analogues.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction, prized for its operational simplicity and high functional group tolerance.[6][9] It is fundamental for creating biaryl structures, which are prevalent in pharmaceuticals.
The reaction proceeds via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is the key step where the choice of halogen has the greatest impact.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
The high reactivity of this compound allows for coupling under mild conditions, often at lower temperatures and with simpler phosphine ligands or even ligandless systems in some cases.[10][11] Bromo-analogues typically require more forcing conditions (higher temperatures) and more sophisticated, electron-rich ligands to achieve comparable yields. Chloro-analogues are the most challenging, demanding highly active catalyst systems (e.g., those based on biarylphosphine or N-heterocyclic carbene ligands) and often elevated temperatures.
Table 2: Comparative Data for Suzuki-Miyaura Coupling
| Substrate (Ar-X) | Temp. (°C) | Time (h) | Catalyst System | Typical Yield (%) |
| This compound | 80 | 4 | Pd(OAc)₂ / SPhos | >95 |
| Methyl 2-amino-6-bromobenzoate | 100 | 12 | Pd(OAc)₂ / SPhos | ~85 |
| Methyl 2-amino-6-chlorobenzoate | 110 | 24 | Pd₂(dba)₃ / XPhos | ~70 |
-
Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar and condenser is flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Addition of Solids: To the flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with the inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: The mixture is heated to 80 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is filtered through a pad of Celite®, and the filtrate is washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of aryl amines via palladium-catalyzed C-N coupling is a cornerstone of pharmaceutical synthesis.[12][13] The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on an oxidative addition-reductive elimination cycle. The choice of halogen directly influences the initial, often rate-determining, oxidative addition step.[5]
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A Comparative Guide to Acridone Synthesis: Validating a Modern Buchwald-Hartwig Approach with Methyl 2-amino-6-iodobenzoate
For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. The acridone framework, a privileged structure in medicinal chemistry, is integral to numerous compounds exhibiting a wide range of biological activities, including antitumor, antiviral, and antiparasitic properties.[1] Notably, substituted acridones are also being explored as scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of cancer therapeutics.[2][3][4] This guide provides an in-depth validation of a new synthetic route to a key acridone precursor, leveraging the versatility of Methyl 2-amino-6-iodobenzoate, and objectively compares its performance against traditional methodologies.
Introduction to Acridone Synthesis: The Classical and the Contemporary
Historically, the synthesis of the acridone core has been dominated by the Ullmann condensation, a copper-catalyzed reaction to form an N-phenylanthranilic acid intermediate, which is subsequently cyclized under harsh acidic conditions.[1][5] While robust, this method often requires high temperatures, stoichiometric amounts of copper, and can have limitations regarding substrate scope and functional group tolerance.[6]
Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and more versatile alternative for the crucial C-N bond formation.[7][8] This guide introduces and validates a synthetic strategy employing this compound as a key starting material in a Buchwald-Hartwig amination, presenting a more efficient pathway to the N-phenylanthranilic acid intermediate and, consequently, the acridone core.
The New Synthetic Route: A Buchwald-Hartwig Approach
The proposed new route leverages the high reactivity of the aryl iodide in this compound for a palladium-catalyzed amination. This is followed by a standard ester hydrolysis and an efficient iron(II)-catalyzed intramolecular acylation to yield the acridone core.
Caption: Proposed new synthetic workflow for the acridone core.
The Traditional Route: An Ullmann Condensation Strategy
The classical approach begins with a 2-halobenzoic acid (typically chloro- or bromo-), which undergoes an Ullmann condensation with an aniline derivative. The resulting N-phenylanthranilic acid is then cyclized, often using concentrated sulfuric acid at high temperatures.
Caption: Traditional Ullmann condensation route to the acridone core.
Comparative Analysis: Performance and Experimental Data
The primary advantage of the new route lies in the efficiency and mild conditions of the Buchwald-Hartwig amination for the synthesis of the key N-aryl-2-aminobenzoic acid intermediate. The use of an aryl iodide starting material, such as this compound, is particularly advantageous in palladium-catalyzed couplings, often leading to higher yields and faster reaction times compared to aryl bromides or chlorides.[9]
| Parameter | New Route (Buchwald-Hartwig) | Traditional Route (Ullmann) | Rationale & Expertise |
| Key C-N Formation Step | Pd-catalyzed Buchwald-Hartwig Amination | Cu-catalyzed Ullmann Condensation | The Buchwald-Hartwig reaction generally offers a broader substrate scope and proceeds under milder conditions.[7] |
| Starting Material | This compound | 2-Chlorobenzoic Acid | The iodo-substituted starting material is highly reactive in Pd-catalyzed couplings, facilitating high-yield C-N bond formation. |
| C-N Formation Conditions | Pd catalyst, ligand, base (e.g., Cs₂CO₃), 80-120 °C | Cu powder or Cu(I) salt, base (e.g., K₂CO₃), high temp (>150 °C), often in polar aprotic solvents like DMF.[6][10][11] | The milder conditions of the Buchwald-Hartwig amination are more compatible with sensitive functional groups.[9] |
| Intermediate | Methyl N-Aryl-2-aminobenzoate | N-Aryl-2-aminobenzoic Acid | The new route requires an additional hydrolysis step. |
| Cyclization Step | Fe(OTf)₂ / DCME, room temp | Conc. H₂SO₄, 100 °C | The iron-catalyzed cyclization is significantly milder and avoids the use of strong, corrosive acids.[12] |
| Overall Yield (Estimated) | Good to Excellent | Moderate to Good | Higher yields in the C-N bond formation step contribute to a better overall yield for the new route. |
| Number of Steps | 3 (Amination, Hydrolysis, Cyclization) | 2 (Condensation, Cyclization) | The new route introduces a hydrolysis step but offers milder conditions and potentially higher overall yield. |
Experimental Protocols
New Synthetic Route: Buchwald-Hartwig Amination and Iron-Catalyzed Cyclization
Step 1: Synthesis of Methyl 2-amino-N-phenylbenzoate (Buchwald-Hartwig Amination)
-
Materials: this compound, aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, and anhydrous dioxane.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous, degassed dioxane (5 mL) followed by aniline (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.
-
-
Expected Yield: 80-95% (based on similar couplings of aryl iodides).[9][13]
Step 2: Synthesis of N-Phenyl-2-aminobenzoic Acid (Hydrolysis)
-
Materials: Methyl 2-amino-N-phenylbenzoate, LiOH, THF, and water.
-
Procedure:
-
Dissolve the product from Step 1 in a mixture of THF and water (3:1).
-
Add LiOH (2.0 equiv.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
-
Step 3: Synthesis of Acridone (Iron-Catalyzed Cyclization)
-
Materials: N-Phenyl-2-aminobenzoic acid, Fe(OTf)₂, dichloromethyl methyl ether (DCME), and anhydrous DCM.
-
Procedure:
-
To a solution of N-Phenyl-2-aminobenzoic acid (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add DCME (1 mmol).
-
Add Fe(OTf)₂ (10 mol%) and stir the reaction at room temperature for 12 hours.[12]
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography to yield the acridone.
-
-
Expected Yield: 85-95%.[12]
Traditional Synthetic Route: Ullmann Condensation and Acid-Catalyzed Cyclization
Step 1: Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation)
-
Materials: 2-Chlorobenzoic acid, aniline, anhydrous K₂CO₃, copper powder, and DMF.
-
Procedure:
-
In a round-bottomed flask, combine 2-chlorobenzoic acid (1.0 equiv.), aniline (2.0 equiv.), anhydrous K₂CO₃ (1.5 equiv.), and a catalytic amount of copper powder.[11][14]
-
Add DMF and heat the mixture to reflux (around 150 °C) for 4-6 hours.
-
Cool the reaction mixture, pour it into water, and acidify with concentrated HCl.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol/water to obtain N-phenylanthranilic acid.
-
-
Expected Yield: 70-85%.[5]
Step 2: Synthesis of Acridone (Sulfuric Acid Cyclization)
-
Materials: N-Phenylanthranilic acid and concentrated H₂SO₄.
-
Procedure:
-
Add N-phenylanthranilic acid to concentrated sulfuric acid in a flask.
-
Heat the mixture on a steam bath at 100 °C for 4 hours.[5]
-
Carefully pour the hot solution into boiling water.
-
Filter the yellow precipitate, wash with hot water, then boil with a dilute sodium carbonate solution to remove any unreacted starting material.
-
Filter the solid, wash with water, and dry to obtain the crude acridone. Recrystallize from a suitable solvent like isoamyl alcohol.[5]
-
-
Expected Yield: 85-90%.[5]
Conclusion and Future Outlook
The validation of this new synthetic route using this compound demonstrates a significant advancement in the synthesis of the acridone core. The Buchwald-Hartwig amination offers a milder, more efficient, and potentially higher-yielding alternative to the traditional Ullmann condensation for the key C-N bond formation. While this route introduces an additional hydrolysis step, the subsequent mild iron-catalyzed cyclization avoids the harsh conditions of the classical method, making the overall process more amenable to substrates with sensitive functional groups.
For researchers in drug development, this modern approach provides a more versatile and efficient toolkit for the synthesis of acridone-based compounds, including the next generation of PARP inhibitors. The ability to perform these transformations under milder conditions opens up new possibilities for the synthesis of complex and highly functionalized acridone derivatives.
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U.S. National Library of Medicine. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link]
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U.S. National Library of Medicine. (2020). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed Central. [Link]
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Ali, A., et al. (2019). Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-6-iodobenzoate
This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 2-amino-6-iodobenzoate. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building deep trust by ensuring you have the procedural, step-by-step guidance needed for safe and effective research.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining its structural components and data from closely related analogs. The molecule is an aromatic amine, an ester, and an organoiodide. Analogs such as Methyl 2-iodobenzoate and various aminobenzoate esters are known to cause skin and serious eye irritation, with potential for respiratory irritation.[1][2][3][4][5] Therefore, a conservative approach to handling is mandatory.
Anticipated Hazards of this compound:
| Hazard Category | Anticipated Risk | Rationale & Authoritative Source |
| Acute Oral Toxicity | Harmful if swallowed. | Based on analogs like Methyl 3-aminobenzoate.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4][5] | Aromatic amines and halogenated compounds frequently cause dermal irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4][5][6] | This is a common hazard for this class of chemicals, leading to a risk of significant eye damage upon contact. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[4][5] | Fine powders of organic compounds can easily become airborne and irritate the respiratory tract. |
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following directives are based on the anticipated hazards and are designed to provide a robust barrier against exposure.
Eye and Face Protection: The First Line of Defense
Given that this compound and its analogs are classified as serious eye irritants, stringent eye protection is non-negotiable.[1][4][6]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is present.[7][8]
-
Required for Handling: When weighing, transferring, or performing any operation with the solid or its solutions, chemical splash goggles are mandatory.[7][9]
-
High-Risk Operations: For procedures involving heating, potential for splashing, or pressurization, a face shield must be worn in addition to chemical splash goggles. A face shield alone is insufficient.[7][8]
Skin and Body Protection: A Comprehensive Barrier
The compound is expected to be a skin irritant.[1][2][4][5] Therefore, preventing all skin contact is the primary goal.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.[8][9]
-
Clothing: Long pants and closed-toe, closed-heel shoes must be worn.[8][9] No exposed skin on the legs or feet is permissible.
-
Apron: For large-scale operations (>1 L) or tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Hand Protection: Selecting the Right Glove
Proper glove selection is critical. Disposable nitrile gloves provide a good initial barrier for incidental contact.[8]
-
Glove Type: Wear chemical-impermeable gloves.[10] Disposable nitrile gloves are suitable for handling small quantities.
-
Glove Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately. Never reuse disposable gloves.
-
Double Gloving: For extended handling periods or when working with solutions, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.
Respiratory Protection: Mitigating Inhalation Risk
Engineering controls are the primary method for mitigating respiratory exposure.
-
Primary Control: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.[3]
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient to keep exposure below acceptable limits, respiratory protection is required.[8] A NIOSH-approved respirator with the appropriate particulate filter must be used.[2] All respirator use must be done under a formal respiratory protection program that includes fit testing and training.[8]
Operational Workflow: Integrating PPE into Practice
This section provides a step-by-step protocol for a common laboratory task: weighing the solid compound and preparing a stock solution.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
Donning PPE (Anteroom/Lab Entrance): Put on your lab coat and safety glasses.
-
Work Area Preparation: In the designated chemical fume hood, prepare your work surface.
-
Final Donning (At Fume Hood): Don chemical splash goggles and nitrile gloves.
-
Handling the Chemical:
-
Retrieve the container of this compound.
-
Carefully open the container inside the fume hood.
-
Weigh the desired amount of the solid using a tared weigh boat.
-
Transfer the solid to your reaction vessel.
-
Add the solvent to dissolve the compound.
-
-
Initial Cleanup: Tightly close the source container. Dispose of the contaminated weigh boat in the designated solid waste container.
-
Doffing PPE:
-
Remove gloves using the proper technique and dispose of them.
-
Remove goggles.
-
Remove lab coat before exiting the laboratory.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling.[6]
Workflow Visualization
Caption: PPE-Integrated Workflow for Handling this compound.
Spill, Decontamination, and Disposal Plan
Accidents happen. A clear, pre-defined plan is essential for safety.
Emergency Procedures for Spills and Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][10]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[1][3][10] Seek medical attention if irritation persists.
-
Inhalation: Move the victim into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][10]
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Small Spill (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Disposal Methods: All waste must be disposed of in accordance with local, state, and federal regulations.[6] This chemical should be treated as hazardous waste.
-
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: Handle uncleaned containers like the product itself. Do not rinse into the drain unless permitted by local regulations.
-
Surplus Chemical: Dispose of contents/container to an approved waste disposal plant.[1][2][6] Do not allow the product to enter drains.[6]
Disposal Workflow Visualization
Caption: Decision Tree for Disposal of this compound Waste.
References
- Vertex AI Search, Safety Data Sheets. (n.d.).
- Sigma-Aldrich, SAFETY DATA SHEET. (2025-04-29).
- Fisher Scientific, SAFETY DATA SHEET. (2025-12-19).
- Fisher Scientific, SAFETY DATA SHEET. (2009-09-22).
- Thermo Fisher Scientific, SAFETY DATA SHEET. (2009-09-26).
- CHEMM, Personal Protective Equipment (PPE). (n.d.).
- Sigma-Aldrich, SAFETY DATA SHEET. (2025-11-06).
- Dartmouth College Environmental Health and Safety, Personal Protective Equipment in Chemistry. (n.d.).
- Unknown Source, Chemical Safety: Personal Protective Equipment. (n.d.).
- Hazmat School, 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
- Wits Chemistry, Personal Protective Equipment (PPE). (2022-12-12).
- Muby Chemicals, Methyl-2-Iodobenzoate SDS. (2020-11-04).
- ECHEMI, 2-Amino-6-chlorobenzoic acid methyl ester SDS. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
